3-cis-Hydroxyglibenclamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28ClN3O6S |
|---|---|
Molecular Weight |
510.0 g/mol |
IUPAC Name |
5-chloro-N-[2-[4-[[(1S,3R)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-10-7-16(24)13-20(21)22(29)25-12-11-15-5-8-19(9-6-15)34(31,32)27-23(30)26-17-3-2-4-18(28)14-17/h5-10,13,17-18,28H,2-4,11-12,14H2,1H3,(H,25,29)(H2,26,27,30)/t17-,18+/m0/s1 |
InChI Key |
VFBAJFAMXTVSQA-ZWKOTPCHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@H]3CCC[C@H](C3)O |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCC(C3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-cis-Hydroxyglibenclamide: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-cis-Hydroxyglibenclamide, a primary active metabolite of the widely used anti-diabetic drug glibenclamide (glyburide). This document details its chemical structure, physicochemical properties, and biological activity, with a focus on its mechanism of action. Detailed experimental protocols for its analysis in biological matrices are provided, along with a proposed synthetic pathway. Furthermore, this guide visualizes the key signaling pathways influenced by this compound, offering valuable insights for researchers in pharmacology and drug development.
Chemical Structure and Properties
This compound, also known as the M2 metabolite of glibenclamide, is a crucial molecule in understanding the overall pharmacological profile of its parent drug. Its chemical structure is characterized by the introduction of a hydroxyl group in the cis conformation at the 3-position of the cyclohexyl ring of the glibenclamide molecule.
Chemical Structure:
-
IUPAC Name: 5-chloro-N-[2-[4-[[[(1R,3S)-3-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide[1]
-
Synonyms: cis-3-Hydroxyglyburide, 3-cis-Hydroxycyclohexyl glyburide[1]
-
CAS Number: 23074-02-4[1]
-
Molecular Formula: C₂₃H₂₈ClN₃O₆S[1]
-
SMILES: COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)N[C@@H]3CCC--INVALID-LINK--O[1]
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 510.00 g/mol | |
| Monoisotopic Mass | 509.1387345 Da | [1] |
| Appearance | White to off-white powder | |
| Melting Point | 191-193°C | |
| Solubility | Slightly soluble in DMSO and methanol | |
| XlogP (predicted) | 3.7 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Rotatable Bond Count | 9 | [1] |
Biological Activity and Mechanism of Action
This compound is an active metabolite of glibenclamide and exhibits significant hypoglycemic activity. Its primary mechanism of action is analogous to that of its parent compound, involving the regulation of insulin (B600854) secretion from pancreatic β-cells.
Hypoglycemic Effects
Clinical studies have demonstrated that this compound possesses approximately 50% of the hypoglycemic activity of glibenclamide. This effect is attributed to its ability to stimulate insulin secretion from the pancreas.
Mechanism of Action: K-ATP Channel Modulation
The principal molecular target of this compound is the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. These channels are composed of two subunits: the pore-forming inwardly rectifying potassium channel subunit Kir6.2 and the regulatory sulfonylurea receptor 1 (SUR1) subunit.
The binding of this compound to the SUR1 subunit induces a conformational change that leads to the closure of the K-ATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The subsequent opening of voltage-gated calcium channels allows for an influx of extracellular calcium. The rise in intracellular calcium concentration is the primary trigger for the exocytosis of insulin-containing granules, leading to increased insulin release into the bloodstream.
The signaling cascade from SUR1 binding to insulin exocytosis is depicted in the following diagram:
Caption: Signaling pathway of this compound-induced insulin secretion.
Beyond its primary role in insulin secretion, emerging evidence suggests that modulation of SUR1 by glibenclamide and its metabolites may have downstream effects on other cellular processes, including inflammation and apoptosis. These are active areas of research and may reveal additional therapeutic implications for these compounds.
Experimental Protocols
Proposed Synthesis of this compound
A detailed, publicly available protocol for the specific synthesis of this compound is limited. However, a plausible synthetic route can be proposed based on established methods for the synthesis of glibenclamide and the stereoselective synthesis of cis-3-hydroxycyclohexylamine derivatives.
The proposed workflow involves two main stages: the synthesis of the key intermediate, cis-3-hydroxycyclohexyl isocyanate, and its subsequent coupling with the sulfonylurea precursor.
Caption: A proposed synthetic workflow for this compound.
Methodology:
-
Synthesis of cis-3-Hydroxycyclohexylamine: This can be achieved through various stereoselective methods, such as the ring-opening of cyclohexene oxide with a nitrogen nucleophile, followed by functional group manipulations to yield the desired cis-amino alcohol.
-
Formation of cis-3-Hydroxycyclohexyl isocyanate: The synthesized cis-3-hydroxycyclohexylamine can be converted to the corresponding isocyanate by reaction with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or diphosgene, under carefully controlled conditions.
-
Coupling Reaction: The final step involves the coupling of cis-3-hydroxycyclohexyl isocyanate with 4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonamide in an appropriate aprotic solvent to yield this compound.
Purification would likely involve recrystallization or column chromatography. Characterization of the final product and intermediates should be performed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Quantification in Biological Samples by UPLC-MS/MS
The following protocol outlines a general method for the extraction and quantification of this compound from plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water, HPLC grade
-
UPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B over several minutes.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
-
-
Data Analysis:
Quantification is achieved by constructing a calibration curve using known concentrations of this compound spiked into a blank matrix. The peak area ratio of the analyte to the internal standard is plotted against the concentration.
Conclusion
This compound is a pharmacologically active metabolite that significantly contributes to the therapeutic effects of glibenclamide. Its primary mechanism of action through the modulation of K-ATP channels in pancreatic β-cells is well-established. This technical guide provides a foundational understanding of its chemical properties, biological activity, and analytical methodologies. The proposed synthetic route and detailed experimental protocols offer a starting point for researchers interested in further investigating this important molecule. A deeper understanding of its signaling pathways and potential off-target effects will be crucial for the development of more selective and effective therapies for metabolic disorders. for metabolic disorders.
References
In-Depth Technical Guide: 3-cis-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 3-cis-Hydroxyglibenclamide, an active metabolite of the second-generation sulfonylurea, glibenclamide (also known as glyburide). Glibenclamide is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its metabolites, including this compound, contribute to its overall therapeutic and potential adverse effects. Understanding the properties and biological activity of this metabolite is crucial for a complete picture of glibenclamide's pharmacology and for the development of safer and more effective antidiabetic therapies.
Chemical Identity
| Property | Value |
| CAS Number | 23074-02-4[1][2] |
| Molecular Formula | C23H28ClN3O6S[1] |
| Molecular Weight | 510.00 g/mol [1] |
Synonyms
-
cis-3-Hydroxyglyburide[2]
-
3-cis-Hydroxycyclohexyl glyburide[1]
-
Benzamide, 5-chloro-N-[2-[4-[[[[(1R,3S)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxy-, rel-[2]
-
rel-5-Chloro-N-[2-[4-[[[[(1R,3S)-3-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide
-
Urea, 1-[[p-[2-(5-chloro-o-anisamido)ethyl]phenyl]sulfonyl]-3-(3-hydroxycyclohexyl)-, cis-
Pharmacological Activity
This compound (M2) is an active metabolite of glibenclamide and exhibits significant hypoglycemic effects.[3] It is reported to show approximately 50% of the hypoglycemic activity of the parent compound, which is attributed to its ability to increase insulin (B600854) secretion.[3]
Quantitative Pharmacodynamic and Pharmacokinetic Data
A study in healthy human subjects provided the following key parameters for this compound (M2) following intravenous administration.
| Parameter | Value | Unit | Description |
| Emax | 27 (CV 56%) | % | Maximum percentage of blood glucose reduction. |
| CEss50 | 37 (CV 47%) | ng/mL | Steady-state serum concentration at which 50% of the maximal effect is achieved. |
| kEO | 0.479 (CV 8.5%) | h⁻¹ | Elimination rate constant from the effect site. |
| kEO-HL | 1.4 | h | Equilibration half-life for the effect site. |
Data from a study on the concentration-effect relations of glibenclamide and its active metabolites in humans.
Mechanism of Action: Sulfonylurea-Induced Insulin Secretion
As a metabolite of glibenclamide, this compound is understood to share the same mechanism of action as other sulfonylureas. This involves the regulation of insulin secretion from pancreatic β-cells.
The primary target for sulfonylureas is the ATP-sensitive potassium channel (KATP) on the plasma membrane of pancreatic β-cells. These channels are composed of two subunits: the inwardly rectifying potassium channel pore (Kir6.2) and the sulfonylurea receptor 1 (SUR1).
The binding of this compound to the SUR1 subunit leads to the closure of the KATP channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium ions (Ca2+). The subsequent rise in intracellular Ca2+ concentration is the primary trigger for the exocytosis of insulin-containing secretory granules.
Caption: Signaling pathway of this compound in pancreatic β-cells.
Experimental Protocols
The following is a summarized methodology based on a clinical study investigating the hypoglycemic effect of glibenclamide metabolites.
Study Design:
A placebo-controlled, randomized, single-blind crossover study was conducted with eight healthy subjects. Each subject participated in five single-dose tests with a washout period of three months between each test. The administered substances were:
-
3.5 mg glibenclamide (oral)
-
3.5 mg glibenclamide (intravenous)
-
3.5 mg 4-trans-hydroxy-glibenclamide (M1) (intravenous)
-
3.5 mg 3-cis-hydroxy-glibenclamide (M2) (intravenous)
-
Placebo (intravenous)
All administrations were performed in a fasting state. Standardized meals were provided 0.5 and 5.5 hours after medication administration.
Sample Collection and Analysis:
-
Blood Glucose Measurement: Blood glucose levels were measured using a glucose oxidase method.
-
Serum Insulin Concentration: Serum insulin concentrations were analyzed using a specific immunoassay.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing the hypoglycemic effect of this compound.
Conclusion
This compound is a pharmacologically active metabolite of glibenclamide that contributes to the drug's overall glucose-lowering effect. Its mechanism of action is consistent with that of sulfonylureas, involving the closure of KATP channels in pancreatic β-cells and subsequent stimulation of insulin secretion. The quantitative data on its pharmacodynamics and pharmacokinetics provide valuable insights for researchers in the fields of diabetes, pharmacology, and drug metabolism. Further investigation into the specific interactions of this metabolite with the sulfonylurea receptor and its long-term effects could provide a more nuanced understanding of glibenclamide therapy.
References
- 1. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
Synthesis of 3-cis-Hydroxyglibenclamide Reference Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for the preparation of the 3-cis-Hydroxyglibenclamide reference standard. As a significant metabolite of the widely-used anti-diabetic drug glibenclamide, a reliable source of this compound as a reference standard is crucial for pharmacokinetic, metabolic, and toxicological studies. The synthesis outlined herein is a multi-step process designed to stereoselectively introduce the hydroxyl group in the cis configuration on the cyclohexyl moiety.
Proposed Synthetic Pathway Overview
The synthesis of this compound is not widely documented in peer-reviewed literature. Therefore, a logical synthetic route has been devised based on established organic chemistry principles and known transformations for analogous structures. The core strategy involves the synthesis of a key intermediate, cis-3-(tert-Butyldimethylsilyloxy)cyclohexyl isocyanate, which is then coupled with the known glibenclamide precursor, 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide.
The overall workflow can be summarized in the following stages:
-
Synthesis of the Key Intermediate: Preparation of cis-3-Aminocyclohexanol, followed by protection of the hydroxyl group and conversion of the amino group to an isocyanate.
-
Synthesis of the Sulfonamide Moiety: Preparation of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide from commercially available starting materials.
-
Final Coupling and Deprotection: Reaction of the two key fragments followed by the removal of the protecting group to yield the final product.
-
Purification and Characterization: Purification of this compound to reference standard quality and its characterization using various analytical techniques.
Experimental Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of cis-3-(tert-Butyldimethylsilyloxy)cyclohexyl isocyanate
Step 1.1: Synthesis of 3-Aminocyclohex-2-en-1-one
In a round-bottom flask equipped with a Dean-Stark apparatus, 1,3-cyclohexanedione (1.0 eq) is dissolved in toluene. Anhydrous ammonia (B1221849) is bubbled through the solution, and the mixture is heated to reflux. Water is removed azeotropically until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield 3-aminocyclohex-2-en-1-one[1], which is used in the next step without further purification.
Step 1.2: Diastereoselective Reduction to cis-3-Aminocyclohexanol
3-Aminocyclohex-2-en-1-one (1.0 eq) is dissolved in methanol (B129727) and cooled to 0 °C. Sodium borohydride (B1222165) (NaBH4, 1.5 eq) is added portion-wise, and the reaction mixture is stirred at room temperature until completion. The solvent is evaporated, and the residue is taken up in water and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated to give a mixture of cis- and trans-3-aminocyclohexanols.[2][3] The cis isomer is isolated by column chromatography on silica (B1680970) gel.
Step 1.3: Protection of the Hydroxyl Group
To a solution of cis-3-aminocyclohexanol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) are added. The reaction is stirred at room temperature until the starting material is consumed (TLC analysis). The reaction mixture is quenched with water and extracted with diethyl ether. The organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated to afford cis-3-(tert-butyldimethylsilyloxy)cyclohexan-1-amine.
Step 1.4: Formation of the Isocyanate
In a flame-dried, three-necked flask under an inert atmosphere, a solution of triphosgene (0.4 eq) in anhydrous toluene is prepared. A solution of cis-3-(tert-butyldimethylsilyloxy)cyclohexan-1-amine (1.0 eq) and triethylamine (B128534) (2.2 eq) in anhydrous toluene is added dropwise at 0 °C. The reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete. The mixture is cooled, filtered to remove triethylamine hydrochloride, and the filtrate containing the desired isocyanate is used directly in the next step.
Part 2: Synthesis of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide
This well-established precursor for glibenclamide synthesis is prepared in a three-step sequence from 5-chloro-2-methoxybenzoic acid and 2-phenethylamine. The detailed procedures are widely available in the chemical literature.
Part 3: Final Coupling and Deprotection
Step 3.1: Coupling Reaction
To a solution of 4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzenesulfonamide (1.0 eq) in anhydrous dioxane, triethylamine (1.2 eq) is added. The toluene solution of cis-3-(tert-butyldimethylsilyloxy)cyclohexyl isocyanate (1.1 eq) from Step 1.4 is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the protected this compound.
Step 3.2: Deprotection
The protected compound (1.0 eq) is dissolved in tetrahydrofuran (B95107) (THF), and a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF, 1.1 eq, 1M in THF) is added. The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC). The reaction is quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the crude this compound.
Part 4: Purification
The crude product is purified by preparative high-performance liquid chromatography (HPLC) to obtain the this compound reference standard with high purity.
Quantitative Data
| Step No. | Intermediate/Product | Starting Materials | Key Reagents | Solvent | Estimated Yield (%) | Purity (by HPLC) |
| 1.1 | 3-Aminocyclohex-2-en-1-one | 1,3-Cyclohexanedione | NH3 | Toluene | >90 | ~95% |
| 1.2 | cis-3-Aminocyclohexanol | 3-Aminocyclohex-2-en-1-one | NaBH4 | Methanol | 40-50 (of cis isomer) | >98% |
| 1.3 | cis-3-(tert-Butyldimethylsilyloxy)cyclohexan-1-amine | cis-3-Aminocyclohexanol | TBDMSCl, Imidazole | DMF | >95 | >98% |
| 1.4 | cis-3-(tert-Butyldimethylsilyloxy)cyclohexyl isocyanate | Protected amine | Triphosgene, Et3N | Toluene | Not isolated | - |
| 3.1 | Protected this compound | Sulfonamide, Isocyanate | Et3N | Dioxane/Toluene | 70-80 | >95% |
| 3.2 | This compound | Protected Glibenclamide | TBAF | THF | >90 | >95% (crude) |
| 4.0 | Purified this compound | Crude Product | - | - | >80 (from purification) | >99.5% |
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR Key Signals (δ, ppm) | Expected Mass Spectrum (m/z) |
| cis-3-Aminocyclohexanol | C₆H₁₃NO | 115.17 | Signals for cyclohexyl protons, broad signals for OH and NH₂ | 116.1 [M+H]⁺ |
| Protected Amine | C₁₂H₂₇NOSi | 229.43 | Characteristic signals for TBDMS group (approx. 0.1 and 0.9 ppm) | 230.2 [M+H]⁺ |
| This compound | C₂₃H₂₈ClN₃O₆S | 510.00 | Aromatic protons, cyclohexyl protons (with a signal for CH-OH), amide and urea (B33335) NH protons | 510.1 [M]⁺, 532.1 [M+Na]⁺ |
Signaling Pathways and Logical Relationships
The synthesis of this compound does not directly involve biological signaling pathways. However, the logical relationship of the synthetic strategy is depicted in the workflow diagram above, illustrating the convergent approach where two key fragments are synthesized separately and then combined.
Conclusion
This technical guide outlines a robust and feasible synthetic route for the preparation of the this compound reference standard. The proposed methodology employs stereoselective reactions to ensure the desired cis configuration of the hydroxyl group. The detailed protocols and expected quantitative data provide a solid foundation for researchers and scientists in drug development to synthesize this important metabolite for their analytical and research needs. The availability of a high-purity reference standard is indispensable for the accurate quantification and characterization of glibenclamide's metabolic fate in biological systems.
References
- 1. [PDF] Reaction of 3-aminocyclohex-2-en-1-ones with arylidenemalononitriles: synthesis of N-substituted 1,4,5,6,7,8-hexahydroquinolin-5-ones | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of cis- and trans-3-aminocyclohexanols by reduction of β-enaminoketones - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Formation of 3-cis-Hydroxyglibenclamide from Glibenclamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide, a potent second-generation sulfonylurea, is widely prescribed for the treatment of type 2 diabetes mellitus. Its therapeutic efficacy is influenced by its extensive hepatic metabolism, leading to the formation of active metabolites. This technical guide provides a comprehensive overview of the in vivo formation of one of its major active metabolites, 3-cis-hydroxyglibenclamide (M2). The document details the metabolic pathways, enzymatic kinetics, and experimental protocols for the study of this biotransformation. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of the underlying mechanisms.
Introduction
Glibenclamide's pharmacological action is primarily mediated by its ability to stimulate insulin (B600854) secretion from pancreatic β-cells. However, the parent drug is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into two main hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[1][2] Both of these metabolites exhibit hypoglycemic activity, contributing to the overall therapeutic effect and potentially influencing the duration of action and risk of hypoglycemia.[3][4] Understanding the in vivo formation of this compound is therefore crucial for a complete pharmacokinetic and pharmacodynamic characterization of glibenclamide and for optimizing its clinical use.
Metabolic Pathway of Glibenclamide to this compound
The primary route of glibenclamide metabolism is hydroxylation of the cyclohexyl ring. The formation of this compound is a stereospecific reaction catalyzed by specific CYP450 isoenzymes in the liver.
Key Enzymes Involved
The biotransformation of glibenclamide to its hydroxylated metabolites is predominantly carried out by CYP3A4 and CYP2C9.[5][6] While both enzymes contribute to the overall metabolism, their relative contributions to the formation of specific isomers can vary. Studies have shown that CYP3A4 is the major enzyme responsible for glibenclamide metabolism, with a smaller contribution from CYP2C9.[6] Other isoforms such as CYP2C19 may also play a minor role.[5]
Quantitative Data
The following tables summarize key pharmacokinetic parameters of glibenclamide and its metabolites, as well as the enzymatic kinetic parameters for glibenclamide metabolism.
Table 1: Pharmacokinetic Parameters of Glibenclamide and its Metabolites
| Parameter | Glibenclamide | 4-trans-hydroxyglibenclamide (M1) | This compound (M2) | Reference(s) |
| Cmax (ng/mL) | Varies with dose (e.g., ~100-300 for 5mg dose) | ~16-85 | ~5-22 | [2] |
| Tmax (h) | ~2-4 | ~4-6 | ~4-6 | [2] |
| AUC (ng·h/mL) | Varies with dose | Higher in renal impairment | Higher in renal impairment | [2] |
| Half-life (h) | ~10 (can be longer) | Eliminated by kidneys | Eliminated by kidneys | [2] |
| Hypoglycemic Effect | Potent | Active | Active | [3][4] |
Note: Pharmacokinetic parameters can vary significantly between individuals due to factors such as genetics (e.g., CYP2C9 polymorphisms), renal function, and drug-drug interactions.
Table 2: Enzymatic Kinetic Parameters for Glibenclamide Hydroxylation
| Enzyme | Metabolite | Km (μM) | Vmax (nmol/min/mg protein) | Reference(s) |
| CYP3A4 | Total Hydroxylated Metabolites | Data not available | Data not available | [6][7] |
| CYP2C9 | Total Hydroxylated Metabolites | Data not available | Data not available | [7] |
Note: While the involvement of CYP3A4 and CYP2C9 in glibenclamide hydroxylation is well-established, specific Km and Vmax values for the formation of this compound are not consistently reported in the available literature. The overall intrinsic clearance (Vmax/Km) is influenced by the specific enzyme and its genetic variants.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the in vivo formation of this compound.
In Vivo Pharmacokinetic Study in a Rat Model
This protocol outlines a typical in vivo study to assess the pharmacokinetics of glibenclamide and its metabolites in rats.[8][9][10]
Objective: To determine the plasma concentration-time profiles of glibenclamide, 4-trans-hydroxyglibenclamide, and this compound following oral administration of glibenclamide to rats.
Materials:
-
Male Wistar rats (200-250 g)
-
Glibenclamide
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (12 h light/dark cycle, 22 ± 2°C) with free access to standard chow and water for at least one week before the experiment.
-
Dosing: Fast rats overnight (with free access to water) before administering a single oral dose of glibenclamide (e.g., 10 mg/kg) via oral gavage. A control group should receive the vehicle only.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.[10]
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Transfer the plasma to clean tubes and store at -80°C until analysis.
-
Sample Analysis: Analyze the plasma samples for glibenclamide and its hydroxy-metabolites using a validated HPLC-UV or LC-MS/MS method (see Protocol 4.3).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the plasma concentration-time data using appropriate software.
In Vitro Metabolism using Human Liver Microsomes
This protocol describes an in vitro assay to investigate the metabolism of glibenclamide using human liver microsomes.[1][11][12]
Objective: To determine the formation of this compound from glibenclamide in the presence of human liver microsomes and to identify the contributing CYP450 enzymes.
Materials:
-
Pooled human liver microsomes (HLMs)
-
Glibenclamide
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Selective CYP450 inhibitors (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9)
-
Acetonitrile (B52724) (for reaction termination)
-
Incubator/shaking water bath
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, prepare an incubation mixture containing potassium phosphate buffer, human liver microsomes (e.g., 0.5 mg/mL), and glibenclamide (at various concentrations to determine kinetics).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control incubations, add buffer instead of the regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.
-
Supernatant Analysis: Transfer the supernatant to a new tube and analyze for the formation of this compound using a validated LC-MS/MS method.
-
Enzyme Inhibition (Optional): To identify the specific CYP enzymes involved, perform parallel incubations in the presence of selective chemical inhibitors. A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.
HPLC-UV Method for Quantification of Glibenclamide and its Metabolites
This protocol provides a general framework for a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous quantification of glibenclamide and its hydroxylated metabolites in plasma.[13][14][15][16]
Objective: To separate and quantify glibenclamide, 4-trans-hydroxyglibenclamide, and this compound in plasma samples.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., pH 3.5) in an isocratic or gradient elution mode. A common starting point is a 50:50 (v/v) ratio.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm or 238 nm.[15]
-
Internal Standard (IS): A structurally related compound not present in the sample, such as glipizide (B1671590) or glimepiride.
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution. b. Add 1 mL of ice-cold acetonitrile to precipitate the plasma proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 rpm for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject a fixed volume (e.g., 20 µL) of the reconstituted sample onto the HPLC column.
-
Chromatographic Separation and Detection: Run the HPLC system under the specified conditions to separate the analytes. The analytes are detected by their UV absorbance.
-
Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for a series of standard solutions. Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
Downstream Signaling Pathways
Recent studies have suggested that glibenclamide's effects may extend beyond its direct action on KATP channels. One identified pathway involves the activation of the Akt-NF-κB signaling cascade.[17] This pathway is crucial for cell survival and inflammatory responses. Additionally, prolonged exposure to glibenclamide has been shown to activate protein translation in pancreatic beta cells through calcium-regulated mTOR, PKA, and MEK signaling pathways.[18][19] Another study suggests that glibenclamide can induce autophagy in β-cells via the AMPK pathway, which may in turn modulate insulin secretion.[20]
Logical Workflow for a Drug-Drug Interaction Study
The co-administration of drugs that are inhibitors or inducers of CYP3A4 or CYP2C9 can significantly alter the pharmacokinetics of glibenclamide and the formation of its metabolites, including this compound. The following diagram illustrates a typical clinical study design to investigate such drug-drug interactions (DDIs).[21][22]
Conclusion
The in vivo formation of this compound is a critical aspect of glibenclamide's overall pharmacological profile. This active metabolite, formed primarily through the action of CYP3A4 and CYP2C9 in the liver, contributes to the therapeutic and potential adverse effects of the parent drug. A thorough understanding of this metabolic pathway, facilitated by robust in vivo and in vitro experimental models and precise analytical techniques, is essential for the safe and effective use of glibenclamide in the management of type 2 diabetes. Further research into the specific kinetic parameters of this compound formation and its distinct effects on downstream signaling pathways will provide a more complete picture of its role in glibenclamide therapy.
References
- 1. oyc.co.jp [oyc.co.jp]
- 2. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. In vivo Assessment of Combined Effects of Glibenclamide and Losartan in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. ijpsonline.com [ijpsonline.com]
- 14. High-performance liquid chromatographic determination of glibenclamide in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijirt.org [ijirt.org]
- 16. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Glibenclamide, a diabetic drug, prevents acute radiation induced liver injury of mice via up-regulating intracellular ROS and subsequently activating Akt-NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Glibenclamide activates translation in rat pancreatic beta cells through calcium-dependent mTOR, PKA and MEK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glibenclamide-Induced Autophagy Inhibits Its Insulin Secretion-Improving Function in β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. An open-label drug-drug interaction study of the steady-state pharmacokinetics of topiramate and glyburide in patients with type 2 diabetes mellitus [pubmed.ncbi.nlm.nih.gov]
- 22. Semi-mechanistic physiologically-based pharmacokinetic modeling of clinical glibenclamide pharmacokinetics and drug-drug-interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Pharmacokinetics of Glibenclamide and Its Active Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide, also known as glyburide, is a potent second-generation sulfonylurea widely prescribed for the management of type 2 diabetes mellitus.[1][2] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME). Furthermore, the hypoglycemic effect of glibenclamide is not solely attributable to the parent drug; its two major active metabolites, 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2), also contribute significantly to its pharmacodynamic action.[3][4][5] This technical guide provides an in-depth exploration of the pharmacokinetics of glibenclamide and its active metabolites, offering valuable insights for researchers, scientists, and professionals involved in drug development.
Pharmacokinetic Profile
The journey of glibenclamide through the body is characterized by rapid absorption, extensive protein binding, hepatic metabolism, and dual excretion pathways.
Absorption
Glibenclamide is readily absorbed from the gastrointestinal tract following oral administration, with peak plasma concentrations (Cmax) typically reached within 2 to 4 hours.[6][7] However, the extent of absorption can be influenced by factors such as the formulation's particle size and the presence of hyperglycemia, which can slow down absorption.[7][8] While some studies suggest that food does not have a significant impact on its kinetic behavior, it is generally recommended to be taken with breakfast or the first main meal.[6][9]
Distribution
Upon entering the systemic circulation, glibenclamide is extensively bound to plasma proteins, primarily albumin, with a binding percentage of approximately 99%.[7] This high degree of protein binding results in a relatively small volume of distribution, estimated to be between 0.2 and 0.45 L/kg.[10]
Metabolism
Glibenclamide undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C9.[11][12][13] This metabolic process results in the formation of two main active metabolites:
-
4-trans-hydroxyglibenclamide (M1)
-
This compound (M2)
These metabolites possess hypoglycemic activity and contribute to the overall therapeutic effect of the drug.[3][4][5]
Excretion
The elimination of glibenclamide and its metabolites occurs through both renal and biliary pathways. Approximately 50% of the administered dose is excreted in the urine, and the remaining 50% is eliminated in the feces via bile.[6][7] The terminal elimination half-life of glibenclamide shows considerable inter-individual variability but is generally reported to be in the range of 4 to 8 hours.[6][7] However, some studies have reported a longer terminal elimination half-life of up to 15 hours, which may explain the potential for prolonged hypoglycemic reactions.[3][14]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters for glibenclamide and its active metabolites from various studies.
Table 1: Pharmacokinetic Parameters of Glibenclamide in Different Patient Populations
| Parameter | Value | Patient Population | Reference |
| Tmax (h) | 2 - 4 | General | [6][7] |
| 1.62 - 2.09 | Type 2 Diabetics | [15] | |
| Cmax (ng/mL) | 131.856 ± 8.050 | Healthy Male Volunteers (5mg dose) | [16] |
| 211 - 315 | Elderly Patients | [1] | |
| 144 - 302 | Younger Patients | [1] | |
| AUC (ng·h/mL) | Varies with dose | Type 2 Diabetics | [9] |
| Half-life (h) | 4 - 8 | General | [6][7] |
| 4.42 - 8.08 | Type 2 Diabetics | [15] | |
| 4.0 - 13.4 | Elderly Patients | [1] | |
| 4.0 - 13.9 | Younger Patients | [1] | |
| ~15 | Diabetic Patients | [3][14] | |
| Clearance (L/h) | 1.94 - 3.09 | Type 2 Diabetics | [15] |
| 2.70 - 3.55 | Elderly Patients | [1] | |
| 2.47 - 4.11 | Younger Patients | [1] | |
| Volume of Distribution (L) | 14.63 - 32.48 | Type 2 Diabetics | [15] |
Table 2: Pharmacokinetic Parameters of Glibenclamide Metabolites (M1 and M2)
| Parameter | Metabolite | Value | Patient Population with Impaired Renal Function | Patient Population with Normal Renal Function | Reference |
| Peak Serum Values (ng/mL) | M1 | 24 - 85 | Higher | 16 - 57 | [3][14] |
| M2 | 7 - 22 | Higher | <5 - 18 | [3][14] | |
| M1 + M2 | 32 - 100 | Higher | 23 - 76 | [3][14] | |
| AUC | M1 | Higher | Lower | [3][14] | |
| Cmax | M1 | Higher | Lower | [3][14] | |
| Urinary Excretion (% of dose in 24h) | M1 + M2 | 7.2 | Lower | 26.4 | [3][14] |
Experimental Protocols
The following section details a typical methodology for a pharmacokinetic study of glibenclamide.
Study Design
A common study design is a randomized, two-way, crossover study under fasting conditions.[17] Participants are typically healthy volunteers or patients with type 2 diabetes.
Drug Administration and Sample Collection
A single oral dose of glibenclamide is administered to subjects after an overnight fast.[3][14] Blood samples are collected at predetermined time points, for example: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours post-dose.[18] Serum or plasma is separated by centrifugation and stored at -20°C or lower until analysis.[18] For studies involving metabolite excretion, urine samples are collected over a specified period, such as 24 hours.[3][14]
Analytical Methodology
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantification of glibenclamide and its metabolites in biological matrices.[19][20][21]
-
Sample Preparation: This typically involves a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the biological matrix.
-
Chromatographic Separation: A reversed-phase C18 column is commonly used for separation.[17] The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent (e.g., acetonitrile).[17]
-
Detection: UV detection is frequently employed, with the wavelength set around 230 nm.[16] More sensitive and specific methods may utilize fluorescence or mass spectrometry (LC-MS) detection.[20]
Visualizations
Metabolic Pathway of Glibenclamide
Caption: Metabolic conversion of glibenclamide to its active metabolites M1 and M2.
Experimental Workflow for a Glibenclamide Pharmacokinetic Study
Caption: A typical workflow for a clinical pharmacokinetic study of glibenclamide.
Signaling Pathway for Glibenclamide-Induced Insulin (B600854) Secretion
Caption: The mechanism of glibenclamide-stimulated insulin release from pancreatic β-cells.
Conclusion
A thorough understanding of the pharmacokinetics of glibenclamide and its active metabolites is paramount for optimizing its therapeutic use and for the development of new and improved antidiabetic agents. This guide has provided a comprehensive overview of the ADME properties of glibenclamide, presented key quantitative data in a structured format, detailed common experimental protocols, and visualized the core metabolic and signaling pathways. This information serves as a valuable resource for the scientific community, facilitating further research and innovation in the field of diabetes management. The considerable inter-individual variability in glibenclamide's pharmacokinetics underscores the importance of personalized medicine approaches to maximize efficacy and minimize the risk of adverse effects, particularly hypoglycemia.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Glibenclamide - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. m.youtube.com [m.youtube.com]
- 7. Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine [medcrine.com]
- 8. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic and pharmacodynamic studies of glibenclamide in non-insulin dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. derangedphysiology.com [derangedphysiology.com]
- 11. researchgate.net [researchgate.net]
- 12. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. portal.research.lu.se [portal.research.lu.se]
- 15. dovepress.com [dovepress.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetic interaction of curcumin and glibenclamide in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. iajps.com [iajps.com]
- 20. researchgate.net [researchgate.net]
- 21. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-cis-Hydroxyglibenclamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide, a potent second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic effects are primarily mediated through the modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells, leading to enhanced insulin (B600854) secretion. Upon administration, glibenclamide is extensively metabolized in the liver into several derivatives, with 3-cis-Hydroxyglibenclamide (M2) being one of its major active metabolites. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with the KATP channel and the subsequent physiological responses. This document synthesizes available quantitative data, details key experimental protocols, and presents visual representations of the underlying molecular pathways and experimental workflows.
Core Mechanism of Action: Inhibition of ATP-Sensitive Potassium (KATP) Channels
The primary pharmacological target of this compound, mirroring its parent compound, is the ATP-sensitive potassium (KATP) channel in pancreatic β-cells. These channels are crucial regulators of insulin secretion, coupling cellular metabolism to membrane excitability.
The KATP channel is a hetero-octameric complex composed of four inwardly rectifying potassium channel subunits (Kir6.2) forming the pore, and four regulatory sulfonylurea receptor 1 (SUR1) subunits. The SUR1 subunit harbors the binding site for sulfonylureas and their active metabolites.
The binding of this compound to the SUR1 subunit induces a conformational change in the KATP channel complex, leading to its closure. This inhibition of potassium efflux from the β-cell results in the depolarization of the cell membrane. The subsequent opening of voltage-dependent calcium channels triggers an influx of calcium ions (Ca2+), which acts as a second messenger to stimulate the exocytosis of insulin-containing granules.
Signaling Pathway of this compound-Induced Insulin Secretion
Caption: Signaling pathway of this compound action.
Quantitative Pharmacodynamic Data
Clinical studies in healthy human subjects have demonstrated the hypoglycemic activity of this compound. The following tables summarize key pharmacodynamic parameters comparing this compound (M2) with its parent compound, glibenclamide (Gb), and its other major active metabolite, 4-trans-hydroxy-glibenclamide (M1).
| Compound | CEss50 (ng/mL) | Emax (%) | Equilibration Half-life (kEO-HL) (h) | Elimination Rate Constant (kEO) (h⁻¹) |
| Glibenclamide (Gb) | 108 | 56 | 0.44 | 1.59 |
| 4-trans-Hydroxyglibenclamide (M1) | 23 | 40 | 3.9 | 0.178 |
| This compound (M2) | 37 | 27 | 1.4 | 0.479 |
| Caption: Table 1: Pharmacodynamic and pharmacokinetic parameters of glibenclamide and its active metabolites.[1] |
| Compound/Administration | Mean Blood Glucose Reduction (% of AUC 0-5h vs. placebo) |
| Glibenclamide (Oral) | 23.8 ± 1.2 |
| Glibenclamide (Intravenous) | 19.9 ± 2.1 |
| 4-trans-Hydroxyglibenclamide (M1) (Intravenous) | 18.2 ± 3.3 |
| This compound (M2) (Intravenous) | 12.5 ± 2.3 |
| Caption: Table 2: Hypoglycemic effect of glibenclamide and its metabolites in humans.[2] |
These data indicate that while this compound is less potent than glibenclamide in terms of maximal effect (Emax), it exhibits a higher activity at lower concentrations (lower CEss50).[1] The longer equilibration half-life of the metabolites suggests a potentially longer duration of action compared to the parent drug.[1]
Detailed Experimental Protocols
Electrophysiological Analysis of KATP Channel Inhibition (Patch-Clamp Technique)
The patch-clamp technique is instrumental in directly measuring the inhibitory effect of this compound on KATP channels.
Objective: To characterize the dose-dependent inhibition of KATP channel currents by this compound in pancreatic β-cells.
Methodology:
-
Cell Preparation: Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion. Dissociate the islets into single β-cells and culture them for 24-48 hours.
-
Electrophysiological Recording:
-
Perform whole-cell or inside-out patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.
-
The standard extracellular solution should contain (in mM): 138 NaCl, 5.6 KCl, 1.2 MgCl2, 2.6 CaCl2, and 10 HEPES (pH 7.4).
-
The standard intracellular (pipette) solution should contain (in mM): 107 KCl, 1 CaCl2, 1 MgCl2, 10 EGTA, 10 HEPES, and 0.3 ATP (pH 7.2).
-
-
Drug Application: Prepare stock solutions of this compound in DMSO and dilute to the final desired concentrations in the extracellular solution. Apply different concentrations of the compound to the patched cell using a perfusion system.
-
Data Analysis:
-
Record KATP channel currents before and after the application of this compound.
-
Measure the amplitude of the current inhibition at each concentration.
-
Construct a dose-response curve by plotting the percentage of current inhibition against the logarithm of the drug concentration.
-
Determine the half-maximal inhibitory concentration (IC50) and the Hill coefficient by fitting the data to the Hill equation.
-
Experimental Workflow: Patch-Clamp Analysis
Caption: Workflow for patch-clamp electrophysiology.
In Vitro Insulin Secretion Assay
This assay quantifies the amount of insulin released from pancreatic islets in response to this compound.
Objective: To determine the dose-response relationship of this compound-stimulated insulin secretion from isolated pancreatic islets.
Methodology:
-
Islet Isolation and Culture: Isolate pancreatic islets as described in the patch-clamp protocol and culture them overnight to allow for recovery.
-
Static Incubation:
-
Hand-pick islets of similar size and place them in multi-well plates (typically 10-20 islets per well).
-
Pre-incubate the islets in a Krebs-Ringer bicarbonate (KRB) buffer containing a non-stimulatory glucose concentration (e.g., 2.8 mM) for 1-2 hours.
-
Replace the pre-incubation buffer with KRB buffer containing various concentrations of this compound at a basal glucose level. Include positive (e.g., high glucose or glibenclamide) and negative (basal glucose alone) controls.
-
Incubate the islets for a defined period (e.g., 60 minutes) at 37°C in a humidified atmosphere with 5% CO2.
-
-
Sample Collection and Analysis:
-
At the end of the incubation period, collect the supernatant from each well.
-
Lyse the islets to determine the total insulin content.
-
Measure the insulin concentration in the supernatant and the islet lysates using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
-
Data Analysis:
-
Express the secreted insulin as a percentage of the total insulin content.
-
Plot the percentage of insulin secretion against the concentration of this compound to generate a dose-response curve.
-
Experimental Workflow: Insulin Secretion Assay
References
An In-depth Technical Guide to the Hypoglycemic Activity of Glibenclamide Metabolites in Humans
This technical guide provides a comprehensive overview of the hypoglycemic activity of the primary metabolites of glibenclamide in humans. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental protocols, and visual representations of key pathways and workflows.
Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the liver into two main derivatives: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[1][2] For a long time, the hypoglycemic potential of these metabolites was a subject of debate. However, human studies have now confirmed that both M1 and M2 possess intrinsic hypoglycemic and insulin-releasing properties.[1][2][3] This is of significant clinical relevance, as these metabolites can contribute to the overall therapeutic and, potentially, adverse effects of glibenclamide, especially in patients with impaired renal function where metabolite accumulation may occur.[4][5]
Data Presentation: Quantitative Analysis of Hypoglycemic Activity
The hypoglycemic effects of glibenclamide and its metabolites, M1 and M2, have been quantified in human clinical trials. The data presented below is primarily derived from a placebo-controlled, randomized, single-blind crossover study involving healthy human subjects.[1][2][3]
Table 1: Comparative Blood Glucose Reduction
This table summarizes the mean reduction in blood glucose levels, expressed as a percentage of the area under the curve (AUC) from 0 to 5 hours after administration, compared to a placebo.[1][2][3]
| Compound | Administration Route | Dose | Mean Blood Glucose Reduction (AUC 0-5h) vs. Placebo (± SE) |
| M1 Metabolite | Intravenous | 3.5 mg | 18.2% (± 3.3%) |
| M2 Metabolite | Intravenous | 3.5 mg | 12.5% (± 2.3%) |
| Glibenclamide | Intravenous | 3.5 mg | 19.9% (± 2.1%) |
| Glibenclamide | Oral | 3.5 mg | 23.8% (± 1.2%) |
Table 2: Pharmacodynamic Parameters
This table presents the estimated maximum hypoglycemic effect (Emax) for glibenclamide and its metabolites.[6]
| Compound | Estimated Emax (% Blood Glucose Reduction) |
| M1 Metabolite | 40% |
| M2 Metabolite | 27% |
| Glibenclamide | 56% |
Table 3: Serum Concentrations in Patients on Chronic Therapy
In patients with type 2 diabetes undergoing chronic treatment with high doses of glibenclamide (≥ 10.5 mg daily), the steady-state serum levels of the metabolites can surpass that of the parent compound.[4]
| Compound | Daily Glibenclamide Dose | Steady-State Serum Levels (ng/mL) |
| Glibenclamide | ≥ 10.5 mg | 18 (range: 0-64) |
| M1 + M2 Metabolites | ≥ 10.5 mg | 33 (range: 0-120) |
Experimental Protocols
The following section details the methodologies employed in a key human study to assess the hypoglycemic activity of glibenclamide metabolites.[1][2][3]
Study Design: Placebo-Controlled Crossover Trial
-
Objective : To assess the hypoglycemic and insulin-releasing effects of the M1 and M2 metabolites of glibenclamide in humans.[1][3]
-
Participants : Eight healthy, non-smoking Caucasian volunteers (4 men, 4 women) with a mean age of 25.4 ± 4.1 years.[2]
-
Design : A placebo-controlled, randomized, single-blind crossover study. Each subject participated in five single-dose tests, with a 3-month interval between each test.
-
Interventions :
-
3.5 mg glibenclamide, oral
-
3.5 mg glibenclamide, intravenous
-
3.5 mg M1 metabolite, intravenous
-
3.5 mg M2 metabolite, intravenous
-
Placebo, intravenous
-
-
Procedure : All medications were administered in a fasting state. Standardized meals were provided 0.5 and 5.5 hours after administration.
Sample Collection and Analysis
-
Blood Sampling : Venous blood samples were collected at regular intervals to measure blood glucose and serum insulin (B600854) concentrations.
-
Glucose Measurement : Blood glucose levels were measured using a glucose oxidase method.[1][2]
-
Insulin Measurement : Serum insulin concentrations were analyzed by a specific immunoassay.[1][2]
Chronic Therapy Study Protocol in Type 2 Diabetes Patients
-
Objective : To investigate the effects and serum levels of glibenclamide and its active metabolites in patients on chronic medication.[4]
-
Participants : Fifty patients with type 2 diabetes on regular glibenclamide therapy (1.75-14.0 mg daily).[4]
-
Procedure : Blood samples were drawn immediately before and 90 minutes after the patient's regular glibenclamide intake. A standardized breakfast was served 30 minutes after drug administration.[4]
-
Analysis : Serum drug levels (glibenclamide, M1, M2) were determined by High-Performance Liquid Chromatography (HPLC). Serum insulin and proinsulin levels were determined by ELISA.[4]
Mandatory Visualizations
Signaling Pathway for Glibenclamide and its Metabolites
Glibenclamide and its active metabolites, M1 and M2, exert their hypoglycemic effect by stimulating insulin secretion from pancreatic β-cells.[3][7] This is achieved through the inhibition of the ATP-sensitive potassium (K-ATP) channels in the β-cell membrane.[8]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portal.research.lu.se [portal.research.lu.se]
- 6. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. m.youtube.com [m.youtube.com]
The Role of 3-cis-Hydroxyglibenclamide in the Therapeutic Effect of Glibenclamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glibenclamide, a potent second-generation sulfonylurea, has long been a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic efficacy is primarily attributed to its ability to stimulate insulin (B600854) secretion from pancreatic β-cells. However, the contribution of its metabolites to its overall pharmacodynamic profile is a subject of significant interest. This technical guide provides a comprehensive analysis of the role of one of its major active metabolites, 3-cis-hydroxyglibenclamide (M2), in the therapeutic effect of the parent drug. We delve into a comparative analysis of their pharmacokinetics and pharmacodynamics, detail the underlying molecular mechanisms, and provide established experimental protocols for their evaluation.
Introduction
Glibenclamide (also known as glyburide) exerts its hypoglycemic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channels in pancreatic β-cells. This interaction leads to channel closure, membrane depolarization, calcium influx, and subsequent exocytosis of insulin.[1][2] Following administration, glibenclamide is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, into two main hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and this compound (M2).[2][3] While initially thought to be inactive, subsequent research has demonstrated that both M1 and M2 possess hypoglycemic activity.[4][5][6] This guide focuses specifically on the contribution of this compound to the therapeutic actions of glibenclamide.
Comparative Pharmacokinetics and Pharmacodynamics
Understanding the relative contribution of this compound to the overall therapeutic effect of glibenclamide requires a detailed comparison of their pharmacokinetic and pharmacodynamic profiles.
Pharmacokinetic Profile
A comparative study in healthy subjects provides key insights into the pharmacokinetics of glibenclamide and its metabolites following intravenous administration.[3]
| Parameter | Glibenclamide (Intravenous) | This compound (M2) | 4-trans-Hydroxyglibenclamide (M1) |
| Peak Serum Concentration (Cmax) | Lower in patients with impaired renal function[3] | Higher in patients with impaired renal function[3] | Higher in patients with impaired renal function[3] |
| Area Under the Curve (AUC) | Lower in patients with impaired renal function[3] | - | Higher in patients with impaired renal function[3] |
| Elimination Half-life (t½) | Approximately 15 hours during chronic dosing[7] | - | - |
| Volume of Distribution (Vd) | 7.44 ± 1.53 L | 15.5 ± 5.5 L | 20.8 ± 8.4 L |
| Total Clearance (CL) | 4.42 ± 0.56 L/h | 10.4 ± 1.3 L/h | 11.9 ± 1.7 L/h |
| Renal Clearance (CLr) | - | 8.6 ± 1.6 L/h | 13.5 ± 3.7 L/h |
Data compiled from multiple sources, direct comparative values may vary between studies.[3][7]
Pharmacodynamic Profile
Studies in humans have demonstrated that this compound is a pharmacologically active metabolite with significant hypoglycemic effects.[4][5][6]
| Parameter | Glibenclamide | This compound (M2) | 4-trans-Hydroxyglibenclamide (M1) |
| Blood Glucose Reduction (AUC 0-5h vs. Placebo) | 19.9 ± 2.1% (IV)[4][6] | 12.5 ± 2.3% (IV)[4][6] | 18.2 ± 3.3% (IV)[4][6] |
| Steady-State Serum Concentration for 50% of Maximal Effect (CEss50) | 108 ng/mL | 37 ng/mL | 23 ng/mL |
| Maximum Effect (Emax) on Blood Glucose Reduction | 56% | 27% | 40% |
| Equilibration Half-life for Effect Site (kEO-HL) | 0.44 h | 1.4 h | 3.9 h |
These data indicate that while this compound has a lower maximal effect on blood glucose reduction compared to glibenclamide, it is more potent, requiring a lower concentration to achieve 50% of its maximal effect. This suggests that at lower concentrations, the metabolite may contribute significantly to the overall hypoglycemic action of the parent drug.
Molecular Mechanism of Action and Signaling Pathway
The therapeutic effect of both glibenclamide and its active metabolites is mediated through their interaction with the KATP channels in pancreatic β-cells.
Glibenclamide Binding to the SUR1 Subunit
Glibenclamide binds with high affinity to the SUR1 subunit of the KATP channel. Cryo-electron microscopy studies have revealed that the glibenclamide binding site is located within the transmembrane bundle of the SUR1-ABC core, near the inner leaflet of the lipid bilayer. This binding induces a conformational change in the channel, leading to its closure.
Signaling Pathway of Insulin Secretion
The closure of the KATP channel by glibenclamide or its active metabolites initiates a cascade of events culminating in insulin release.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Quantification of Glibenclamide and its Metabolites by HPLC
This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of glibenclamide, 4-trans-hydroxyglibenclamide, and this compound in human serum.
4.1.1. Sample Preparation
-
To 1 mL of serum in a glass tube, add an internal standard (e.g., a related sulfonylurea not present in the sample).
-
Add 50 µL of 1 M HCl and 5 mL of diethyl ether.
-
Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile (B52724) and phosphate (B84403) buffer (e.g., 25 mM KH2PO4, pH 3.5) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 230 nm.
-
Injection Volume: 50 µL.
4.1.3. Quantification
-
Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentrations of glibenclamide and its metabolites in the samples by interpolation from the calibration curves.
In Vitro Metabolism of Glibenclamide
This protocol outlines a method for studying the metabolism of glibenclamide using human liver microsomes (HLM).
4.2.1. Incubation
-
Prepare an incubation mixture containing:
-
Human liver microsomes (e.g., 0.5 mg/mL protein).
-
Glibenclamide (e.g., 10 µM).
-
NADPH-generating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, and 5 mM MgCl2).
-
Phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 1 mL.
-
-
Pre-incubate the mixture without the NADPH-generating system for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH-generating system.
-
Incubate for a specified time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
4.2.2. Sample Analysis
-
Centrifuge the terminated reaction mixture at 10,000 x g for 10 minutes to precipitate the proteins.
-
Analyze the supernatant for the presence of glibenclamide and its metabolites using the HPLC method described in section 4.1 or a more sensitive LC-MS/MS method.
Patch-Clamp Analysis of KATP Channel Inhibition
This protocol describes the inside-out patch-clamp technique to measure the effect of glibenclamide and its metabolites on KATP channel activity.
4.3.1. Cell Preparation
-
Use pancreatic β-cells (e.g., from isolated islets of Langerhans or a cell line like INS-1).
-
Plate the cells on glass coverslips for electrophysiological recording.
4.3.2. Electrophysiological Recording
-
Prepare a patch pipette from borosilicate glass with a resistance of 2-5 MΩ when filled with the pipette solution.
-
Pipette (extracellular) solution (in mM): 140 KCl, 1.2 MgCl2, 2.6 CaCl2, 10 HEPES, pH 7.4 with KOH.
-
Bath (intracellular) solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH. ATP and ADP can be added to the bath solution to study their effects on channel activity.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Excise the membrane patch to achieve the inside-out configuration, exposing the intracellular face of the channel to the bath solution.
-
Hold the membrane potential at a constant voltage (e.g., -60 mV).
-
Record single-channel currents in the absence (control) and presence of varying concentrations of glibenclamide or this compound applied to the bath solution.
4.3.3. Data Analysis
-
Measure the channel open probability (Po) in the control and drug-containing solutions.
-
Construct a concentration-response curve by plotting the inhibition of channel activity against the drug concentration.
-
Determine the IC50 value by fitting the data to the Hill equation.
Preclinical Drug Development Workflow
The evaluation of new oral hypoglycemic agents like sulfonylureas and their metabolites follows a structured preclinical development workflow.
Conclusion
This compound is an active metabolite that contributes to the overall therapeutic effect of glibenclamide. While its maximal hypoglycemic effect is less than that of the parent drug, its higher potency at lower concentrations suggests a significant role, particularly in the context of the overall drug exposure profile. The prolonged half-life of glibenclamide and the sustained presence of its active metabolites likely contribute to its long duration of action and the risk of hypoglycemia. A thorough understanding of the distinct pharmacokinetic and pharmacodynamic properties of both the parent drug and its active metabolites is crucial for optimizing therapeutic strategies and ensuring patient safety in the management of type 2 diabetes. Further research to elucidate the precise binding affinity and KATP channel inhibitory potency of this compound will provide a more complete picture of its contribution to the clinical effects of glibenclamide.
References
- 1. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fda.gov [fda.gov]
- 6. FDA considers new efficacy endpoint for diabetes drugs | RAPS [raps.org]
- 7. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and identification of glibenclamide metabolites
An In-Depth Technical Guide to the Discovery and Identification of Glibenclamide Metabolites
Introduction
Glibenclamide (also known as glyburide) is a potent, second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1][2] Its therapeutic action is primarily mediated by stimulating insulin (B600854) release from pancreatic β-cells.[1][3] The clinical efficacy and safety profile of glibenclamide are significantly influenced by its extensive hepatic metabolism. Understanding the biotransformation of glibenclamide into its various metabolites is crucial for comprehending its complete pharmacokinetic and pharmacodynamic profile, particularly concerning its prolonged hypoglycemic effects and inter-individual variability in patient response.
This technical guide provides a comprehensive overview of the discovery and identification of glibenclamide metabolites. It details the metabolic pathways, presents quantitative pharmacokinetic data, outlines the experimental protocols for their analysis, and visualizes the core processes for researchers, scientists, and drug development professionals.
Metabolic Pathways and Key Enzymes
Glibenclamide is extensively metabolized in the liver, primarily through the cytochrome P450 (CYP) enzyme system.[3][4] The hydroxylation of the cyclohexyl ring is the principal metabolic route, resulting in the formation of several metabolites.
Major Metabolites: The two primary and pharmacologically active metabolites of glibenclamide are:
These metabolites have been shown to possess hypoglycemic activity, contributing to the overall therapeutic and, in some cases, adverse effects of the parent drug.[7][8] Studies have suggested that these metabolites may have a longer duration of effect than glibenclamide itself.[7][9]
Other identified hydroxylated derivatives include 4-cis-hydroxycyclohexyl glibenclamide (M2a), 3-trans-hydroxycyclohexyl glibenclamide (M3), and 2-trans-hydroxycyclohexyl glibenclamide (M4).[6][10]
Involved Cytochrome P450 Isoforms: The metabolism of glibenclamide is catalyzed by multiple CYP isoforms:
-
CYP3A4: Considered the major enzyme responsible for glibenclamide metabolism.[11][12]
-
CYP2C9: Plays a significant role in the metabolic process.[2][13][14] Genetic polymorphisms in the CYP2C9 gene, such as the CYP2C93 allele, can lead to decreased oral clearance of glibenclamide.[3]
-
Other contributing enzymes: CYP2C19, CYP2C8, and CYP3A5 also contribute to a lesser extent.[3][10][12]
-
Placental Metabolism: In the placenta, the metabolism of glibenclamide is also catalyzed by CYP19/aromatase (CYP19A1).[3]
References
- 1. google.com [google.com]
- 2. Glibenclamide - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. derangedphysiology.com [derangedphysiology.com]
- 5. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portal.research.lu.se [portal.research.lu.se]
- 10. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitory effect of glyburide on human cytochrome p450 isoforms in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dissolutiontech.com [dissolutiontech.com]
3-cis-Hydroxyglibenclamide (M2): An In-Depth Technical Guide on the Active Metabolite of Glibenclamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily attributed to its ability to stimulate insulin (B600854) secretion from pancreatic β-cells.[2] Following administration, glibenclamide is extensively metabolized in the liver, leading to the formation of several metabolites. Among these, 3-cis-hydroxyglibenclamide (M2), along with 4-trans-hydroxyglibenclamide (M1), has been identified as a pharmacologically active metabolite, contributing to the overall glucose-lowering effect of the parent drug.[3] This technical guide provides a comprehensive overview of this compound (M2), focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and the analytical methodologies employed for its study. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and diabetes research.
Mechanism of Action and Signaling Pathway
The primary mechanism of action of glibenclamide and its active metabolites, including M2, involves the regulation of insulin secretion through interaction with ATP-sensitive potassium (KATP) channels in the plasma membrane of pancreatic β-cells.[2]
Signaling Pathway of Glibenclamide and its Active Metabolites:
Caption: Glibenclamide/M2 signaling pathway in pancreatic β-cells.
Comparative Pharmacodynamics
Clinical studies in healthy human subjects have demonstrated the hypoglycemic activity of this compound (M2).[7] When administered intravenously, M2 produces a significant reduction in blood glucose levels, confirming its intrinsic activity.[7] The following table summarizes the comparative pharmacodynamic parameters of glibenclamide and its M2 metabolite.
| Parameter | Glibenclamide (Oral) | Glibenclamide (IV) | This compound (M2) (IV) |
| Mean Blood Glucose Reduction (AUC 0-5h vs. Placebo) | 23.8 ± 1.2% | 19.9 ± 2.1% | 12.5 ± 2.3% |
| Steady-state Serum Concentration for 50% of Maximal Effect (CEss50) | 108 ng/mL | - | 37 ng/mL |
| Maximum Effect (Emax) | 56% | - | 27% |
| Equilibration Half-life for Effect Site (kEO-HL) | 0.44 h | - | 1.4 h |
Data sourced from studies in healthy human subjects.[4][7]
These data indicate that while M2 is less potent than the parent drug in terms of maximal glucose reduction, it exhibits a higher activity at lower concentrations (lower CEss50) and has a longer effect duration at the site of action (longer kEO-HL).[7] This prolonged action may contribute to the sustained hypoglycemic effect observed with glibenclamide treatment.
Pharmacokinetics
The pharmacokinetic profiles of glibenclamide and its metabolites have been characterized in various studies. Following oral administration, glibenclamide is metabolized in the liver to M1 and M2.[3]
| Parameter | Glibenclamide | This compound (M2) |
| Peak Serum Concentration (Cmax) in Impaired Renal Function | Lower | 7-22 ng/mL |
| Area Under the Curve (AUC) in Impaired Renal Function | Lower | Higher |
| Elimination | Primarily hepatic metabolism | Primarily renal excretion |
Data from a study in diabetic patients with impaired renal function.[8]
The two major metabolites of glibenclamide, M1 and M2, are primarily eliminated by the kidneys.[8] In patients with impaired renal function, the peak serum concentrations and AUC of the metabolites are higher, which may contribute to an increased risk of hypoglycemia.[8]
Analytical Methodology
The quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique for this purpose.
Experimental Protocol: Quantification of this compound in Plasma by HPLC-UV
Caption: Workflow for HPLC-UV analysis of M2 in plasma.
A typical HPLC method for the simultaneous determination of glibenclamide and its metabolites involves the following steps:
-
Sample Preparation:
-
To a plasma sample, an internal standard (e.g., glibornuride) is added.[9]
-
Proteins are precipitated by adding an organic solvent such as methanol (B129727) or by liquid-liquid extraction with a solvent like benzene (B151609) or a mixture of n-hexane and dichloromethane.[9]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected and may be evaporated to dryness and reconstituted in the mobile phase.[9]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Spherisorb ODS) is commonly used.[9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.5) in an isocratic or gradient elution mode.[9]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength ranging from 225 to 253 nm.[9][10]
-
-
Quantification:
-
The concentration of this compound is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of the analyte.[10]
-
Chemical Synthesis
Experimental Protocol: In-vitro Metabolism of Glibenclamide
Caption: Workflow for in-vitro generation of glibenclamide metabolites.
-
Incubation Mixture Preparation:
-
Prepare a reaction mixture containing liver microsomes (e.g., human, rat), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and a buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Add glibenclamide (dissolved in a suitable solvent like DMSO) to the mixture to initiate the metabolic reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding a quenching solvent, such as cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a sensitive analytical technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the formation of this compound and other metabolites.
-
Conclusion
This compound (M2) is a clinically relevant active metabolite of glibenclamide that contributes to the overall therapeutic effect of the parent drug. Its distinct pharmacodynamic and pharmacokinetic properties, particularly its prolonged action at the target site, are important considerations in the clinical use of glibenclamide, especially in specific patient populations such as those with renal impairment. The methodologies outlined in this guide provide a framework for the continued investigation of M2 and other sulfonylurea metabolites, which is essential for a comprehensive understanding of their pharmacology and for the development of safer and more effective therapies for type 2 diabetes. Further research to elucidate the precise binding kinetics of M2 with the SUR1 receptor will provide a more complete picture of its molecular pharmacology.
References
- 1. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
- 4. Structural requirements of sulphonylureas and analogues for interaction with sulphonylurea receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological evidence for the inhibition of potassium permeability in pancreatic beta-cells by glibenclamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glibenclamide treatment recruits beta-cell subpopulation into elevated and sustained basal insulin synthetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN106278960A - A kind of synthesis technique of glibenclamide - Google Patents [patents.google.com]
- 11. omicsonline.org [omicsonline.org]
An In-depth Technical Guide to the Pharmacological Profile of Hydroxylated Glibenclamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacological properties of the main hydroxylated metabolites of glibenclamide, 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2). Glibenclamide, a potent second-generation sulfonylurea, is widely used in the management of type 2 diabetes mellitus. Its therapeutic effects are primarily mediated by its active metabolites, which possess significant hypoglycemic properties. This document delves into their mechanism of action, pharmacokinetics, and pharmacodynamics, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.
Introduction
Glibenclamide (also known as glyburide) exerts its glucose-lowering effects by stimulating insulin (B600854) secretion from pancreatic β-cells. This action is primarily mediated through the blockade of ATP-sensitive potassium (KATP) channels in the β-cell membrane[1][2]. Following administration, glibenclamide is extensively metabolized in the liver to form two major hydroxylated derivatives: 4-trans-hydroxyglibenclamide (M1) and this compound (M2). These metabolites are not mere inactive byproducts; they exhibit intrinsic hypoglycemic activity and contribute significantly to the overall therapeutic and potential adverse effects of gliben-clamide treatment. Understanding the pharmacological profile of these derivatives is crucial for optimizing therapeutic strategies and mitigating risks, such as prolonged hypoglycemia.
Mechanism of Action
The primary mechanism of action for both glibenclamide and its hydroxylated derivatives involves the regulation of insulin secretion via interaction with the pancreatic β-cell KATP channel. This channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor 1 (SUR1) subunits[1].
Signaling Pathway of Glibenclamide and its Hydroxylated Derivatives
The binding of glibenclamide or its active metabolites to the SUR1 subunit of the KATP channel initiates a cascade of events leading to insulin exocytosis.
Caption: Signaling pathway of glibenclamide and its hydroxylated derivatives in pancreatic β-cells.
Quantitative Pharmacological Data
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters of glibenclamide and its hydroxylated metabolites, M1 and M2.
Table 1: Pharmacokinetic Parameters
| Parameter | Glibenclamide (Oral) | Glibenclamide (IV) | 4-trans-hydroxyglibenclamide (M1) (IV) | This compound (M2) (IV) | Reference |
| Peak Serum Concentration (Cmax) | - | - | Higher in impaired renal function | Higher in impaired renal function | [3] |
| Area Under the Curve (AUC) | Lower in impaired renal function | - | Higher in impaired renal function | - | [3] |
| Elimination Half-life (t½) | ~10 hours | - | Longer than glibenclamide | Longer than glibenclamide | [4] |
| Renal Excretion of Metabolites (% of dose in 24h) | 26.4% (Normal Renal Function) | - | 7.2% (Impaired Renal Function) | 7.2% (Impaired Renal Function) | [3] |
Table 2: Pharmacodynamic Parameters
| Parameter | Glibenclamide | 4-trans-hydroxyglibenclamide (M1) | This compound (M2) | Reference |
| Steady-state Serum Concentration for 50% of Maximal Effect (CEss50) | 108 ng/mL | 23 ng/mL | 37 ng/mL | [5] |
| Maximum Blood Glucose Reduction (Emax) | 56% | 40% | 27% | [5] |
| Equilibration Half-life at Effect Site (kEO-HL) | 0.44 hours | 3.9 hours | 1.4 hours | [5] |
| Binding Affinity to SUR1 (IC50) | High affinity | 0.95 nM (high affinity site), 100 nM (low affinity site) | ~50% of glibenclamide's hypoglycemic activity | [3][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of hydroxylated glibenclamide derivatives.
Patch-Clamp Electrophysiology for KATP Channel Activity
This protocol is designed to measure the effect of hydroxylated glibenclamide derivatives on KATP channel currents in isolated pancreatic β-cells using the inside-out patch-clamp technique.
Workflow Diagram:
References
- 1. Different glibenclamide-sensitivity of ATP-sensitive K+ currents using different patch-clamp recording methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glibenclamide binding to sulphonylurea receptor subtypes: dependence on adenine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the effect of glibenclamide on KATP channels by ATP and ADP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the mechanism of inhibition of KATP channels by glibenclamide in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of 3-cis-Hydroxyglibenclamide in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 3-cis-Hydroxyglibenclamide, a pharmacologically active metabolite of glibenclamide, in human plasma. The method utilizes a simple protein precipitation extraction procedure and offers high throughput for pharmacokinetic and drug metabolism studies. The validation of this method has demonstrated excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Glibenclamide is an oral hypoglycemic agent widely used in the treatment of type 2 diabetes mellitus. Its metabolism in vivo leads to the formation of several hydroxylated metabolites, including this compound (also known as M2b).[1] This metabolite exhibits pharmacological activity and its quantification in biological matrices is crucial for a comprehensive understanding of the pharmacokinetics and pharmacodynamics of glibenclamide.[1] This document provides a detailed protocol for a robust LC-MS/MS method suitable for the analysis of this compound in human plasma, supporting drug development and clinical research.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from human plasma.
Protocol:
-
Allow plasma samples to thaw to room temperature.
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile (B52724) containing the internal standard (IS).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved on a C18 reversed-phase column.
LC Conditions:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | As required for optimal separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization is used for detection.
MS/MS Parameters:
| Parameter | This compound | Internal Standard |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | To be optimized | To be optimized |
| Product Ion (m/z) | To be optimized | To be optimized |
| Collision Energy (eV) | To be optimized | To be optimized |
| Declustering Potential (V) | To be optimized | To be optimized |
Method Validation Data
The method was validated according to regulatory guidelines. A summary of the quantitative performance is presented below.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| This compound | 0.101 - 50 | > 0.99 | 0.101 |
Data sourced from a study by Zhang et al. (2015) which quantified five metabolites of glyburide (B1671678), including this compound (M2b) in plasma.[1][2]
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| This compound | Low | - | < 14 | < 14 | 86 - 114 |
| Mid | - | < 14 | < 14 | 86 - 114 | |
| High | - | < 14 | < 14 | 86 - 114 |
Precision and accuracy data are based on the ranges reported for all glyburide metabolites in the cited study.[1][2]
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| This compound | 87 - 99 | Minimal ion suppression or enhancement reported for most metabolites. |
Recovery data is based on the range reported for all analytes in the cited study. The study noted that the matrix factor for M2b required further attention, though ion suppression or enhancement for other analytes was negligible.[1]
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive tool for the quantification of this compound in human plasma. The simple sample preparation procedure and the high selectivity of tandem mass spectrometry make this method suitable for high-throughput analysis in support of pharmacokinetic studies and therapeutic drug monitoring.
References
- 1. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC-UV Method for the Separation and Quantification of Glibenclamide and Its Major Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glibenclamide (also known as Glyburide) is a potent, second-generation sulfonylurea medication used to treat type 2 diabetes mellitus.[1] It functions by stimulating insulin (B600854) release from pancreatic β-cells.[2] Glibenclamide is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system into two primary, pharmacologically active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[1] Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the overall pharmacological effect.
This application note details a robust, isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection for the simultaneous separation and quantification of glibenclamide and its major metabolites from plasma samples.
Metabolic Pathway of Glibenclamide
Glibenclamide undergoes phase I metabolism primarily through hydroxylation, catalyzed mainly by CYP3A4 and CYP2C9 enzymes, to form its active metabolites.[1][3][4][5]
Caption: Metabolic conversion of glibenclamide to its active metabolites.
Materials and Reagents
-
Glibenclamide reference standard
-
4-trans-hydroxyglibenclamide (M1) reference standard
-
This compound (M2) reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Ultrapure water
-
Drug-free human plasma
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The parameters below provide a reliable starting point for method development and validation.
| Parameter | Value |
| HPLC Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 25 mM Phosphate Buffer (pH 3.5) (60:40 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Injection Volume | 20 µL |
| Detector Wavelength | 238 nm[2] |
| Column Temperature | Ambient (approx. 25°C) |
| Run Time | Approximately 15 minutes |
Experimental Protocols
Preparation of Solutions
-
Phosphate Buffer (25 mM, pH 3.5): Dissolve 3.4 g of KH₂PO₄ in 1 L of ultrapure water. Adjust the pH to 3.5 using orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.
-
Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio. Degas the solution for at least 15 minutes in an ultrasonic bath.[6]
-
Standard Stock Solutions (100 µg/mL): Accurately weigh and dissolve 10 mg of glibenclamide and each metabolite standard in 100 mL of methanol to obtain individual stock solutions. Store these solutions at 4°C.
-
Working Standard Solutions: Prepare calibration standards by serially diluting the stock solutions with the mobile phase to achieve a concentration range of 0.05 - 10 µg/mL.
Sample Preparation from Plasma
This protocol utilizes protein precipitation, a common and effective method for extracting analytes from biological matrices.
-
Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.
-
Add 1 mL of ice-cold acetonitrile to the plasma sample to precipitate proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute and filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL into the HPLC system.
HPLC Analysis Workflow
The entire process from sample receipt to final data analysis follows a structured workflow.
Caption: Experimental workflow from plasma sample preparation to analysis.
Results and Discussion
The described chromatographic conditions achieve baseline separation of glibenclamide from its two major metabolites, M1 and M2, as well as from endogenous plasma components. A typical elution order would be M2, M1, and then the more nonpolar parent drug, glibenclamide.
Method Validation Summary
The method should be validated according to ICH guidelines. The following table summarizes expected performance characteristics based on published data.
| Parameter | Glibenclamide | Metabolite M1 | Metabolite M2 |
| Retention Time (min) | ~9.6[6] | ~6.5 | ~5.0 |
| Linearity Range (µg/mL) | 0.05 - 10.0 | 0.05 - 10.0 | 0.05 - 10.0 |
| Correlation Coefficient (R²) | > 0.999 | > 0.999 | > 0.999 |
| LOD (ng/mL) | ~25[6] | ~25 | ~25 |
| LOQ (ng/mL) | ~75 | ~75 | ~75 |
| Recovery (%) | > 90%[6] | > 85% | > 85% |
| Intra-day Precision (%RSD) | < 2.0%[6] | < 3.0% | < 3.0% |
| Inter-day Precision (%RSD) | < 2.0%[6] | < 4.0% | < 4.0% |
Note: Retention times for metabolites are estimated based on typical elution patterns for hydroxylated metabolites relative to the parent compound. Actual values must be confirmed experimentally.
Conclusion
This application note provides a comprehensive and detailed protocol for a stability-indicating RP-HPLC-UV method designed for the simultaneous separation and quantification of glibenclamide and its primary active metabolites. The method is sensitive, accurate, and precise, making it highly suitable for pharmacokinetic analysis, clinical research, and quality control applications in drug development. The simple protein precipitation extraction protocol allows for efficient sample throughput.
References
- 1. ClinPGx [clinpgx.org]
- 2. iajps.com [iajps.com]
- 3. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Bioanalytical Method Validation of 3-cis-Hydroxyglibenclamide in Plasma
Introduction
3-cis-Hydroxyglibenclamide (M2) is a major active metabolite of glibenclamide, a sulfonylurea drug widely used in the treatment of type 2 diabetes mellitus.[1] Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic and toxicokinetic studies, enabling a comprehensive understanding of glibenclamide's disposition and its potential contribution to the overall therapeutic effect and risk profile.[1][2] This document provides a detailed protocol for the validation of a bioanalytical method for this compound in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[3] The validation parameters and acceptance criteria are based on the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7][8]
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of drug metabolites.
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound (≥97% purity), Glibenclamide-d11 (Internal Standard, IS).
-
Chemicals and Solvents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (Ultrapure).
-
Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant).
Instrumentation and Chromatographic Conditions
A validated Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.
| Parameter | Condition |
| UHPLC System | Waters ACQUITY UPLC or equivalent |
| Analytical Column | ACQUITY UPLC HSS T3 (1.8 µm, 2.1 mm × 100 mm) or equivalent |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
| Mass Spectrometer | Waters Xevo TQ-XS Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 150°C |
| Desolvation Temp. | 500°C |
| Capillary Voltage | 3.0 kV |
| Data Acquisition | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 2 |
Table 1: Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 0.5 | 90 | 10 |
| 2.50 | 0.5 | 10 | 90 |
| 3.00 | 0.5 | 10 | 90 |
| 3.10 | 0.5 | 90 | 10 |
| 4.00 | 0.5 | 90 | 10 |
Table 2: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 510.15 | 385.10 | 40 | 25 |
| Glibenclamide-d11 (IS) | 505.20 | 379.15 | 40 | 25 |
Preparation of Standard and Quality Control Samples
Stock solutions of this compound and the internal standard (IS), Glibenclamide-d11, are prepared in methanol. Calibration standards and quality control (QC) samples are then prepared by spiking appropriate amounts of the working solutions into drug-free human plasma.
-
Calibration Curve Standards: Prepared at concentrations of 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Quality Control (QC) Samples: Prepared at four levels:
-
Lower Limit of Quantification (LLOQ): 0.1 ng/mL
-
Low QC (LQC): 0.3 ng/mL
-
Medium QC (MQC): 8 ng/mL
-
High QC (HQC): 80 ng/mL
-
Sample Preparation Protocol
A protein precipitation method is employed for sample cleanup due to its simplicity and efficiency.[9]
-
Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Glibenclamide-d11, 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system.
Bioanalytical Method Validation
The method is validated according to FDA and EMA guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4][8]
Selectivity and Specificity
-
Protocol: Analyze blank plasma samples from at least six different sources. Check for any interfering peaks at the retention times of this compound and the IS.
-
Acceptance Criteria: The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
Linearity and Range
-
Protocol: Analyze three separate calibration curves on three different days. The linearity is assessed by a weighted (1/x²) least squares regression analysis of the peak area ratio (analyte/IS) versus the nominal concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%. At least 75% of the standards must meet this criterion.[10]
Accuracy and Precision
-
Protocol: Analyze five replicates of QC samples at four levels (LLOQ, LQC, MQC, HQC) in three separate runs on different days.
-
Acceptance Criteria:
-
Intra-day and Inter-day Precision (%CV): Should be ≤15% for LQC, MQC, and HQC, and ≤20% for LLOQ.
-
Intra-day and Inter-day Accuracy (%Bias): Should be within 85-115% of the nominal values for LQC, MQC, and HQC, and within 80-120% for LLOQ.[10]
-
Recovery and Matrix Effect
-
Protocol:
-
Recovery: Compare the peak area of the analyte from extracted plasma samples (spiked before extraction) with that from post-extraction spiked samples at LQC, MQC, and HQC levels.
-
Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples with that of a neat solution at the same concentration. This should be tested in at least six different lots of plasma.
-
-
Acceptance Criteria:
-
Recovery: Should be consistent, precise, and reproducible.
-
Matrix Effect: The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
-
Stability
-
Protocol: The stability of this compound in plasma is evaluated at LQC and HQC levels under various conditions.
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Table 3: Stability Experiments and Conditions
| Stability Type | Storage Condition | Duration |
| Freeze-Thaw | Three cycles from -80°C to room temperature. | 3 Cycles |
| Short-Term (Bench-Top) | Room temperature (approx. 25°C). | 6 hours |
| Long-Term | Frozen at -80°C. | 90 days |
| Post-Preparative | In autosampler at 10°C. | 24 hours |
Data Summary
The following tables summarize the expected validation results for the bioanalytical method.
Table 4: Calibration Curve Summary
| Parameter | Acceptance Criteria | Result |
| Calibration Range (ng/mL) | - | 0.1 - 100 |
| Regression Model | - | Weighted 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
| Accuracy Deviation (%) | ±15% (±20% at LLOQ) | Meets criteria |
Table 5: Accuracy and Precision Summary
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%) (n=5) | Inter-day Precision (%CV) (n=15) | Inter-day Accuracy (%) (n=15) |
| LLOQ | 0.1 | ≤20% | 80-120% | ≤20% | 80-120% |
| LQC | 0.3 | ≤15% | 85-115% | ≤15% | 85-115% |
| MQC | 8.0 | ≤15% | 85-115% | ≤15% | 85-115% |
| HQC | 80.0 | ≤15% | 85-115% | ≤15% | 85-115% |
Table 6: Stability Summary
| Stability Condition | QC Level | Mean Accuracy Deviation from Nominal (%) |
| Freeze-Thaw (3 cycles) | LQC & HQC | < ±15% |
| Bench-Top (6 hours) | LQC & HQC | < ±15% |
| Long-Term (-80°C, 90 days) | LQC & HQC | < ±15% |
| Post-Preparative (24 hours) | LQC & HQC | < ±15% |
Visualizations
Glibenclamide Metabolism Pathway
Caption: Metabolic pathway of Glibenclamide to its major metabolites.
Sample Preparation Workflow
Caption: Workflow for plasma sample preparation using protein precipitation.
Bioanalytical Method Validation Process
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 6. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 7. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. Determination of glibenclamide in human plasma by liquid chromatography and atmospheric pressure chemical ionization/MS-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Application Note: Solid-Phase Extraction of 3-cis-Hydroxyglibenclamide from Human Plasma
Introduction
3-cis-Hydroxyglibenclamide is an active metabolite of glibenclamide, a second-generation sulfonylurea drug widely used in the treatment of type 2 diabetes mellitus. Glibenclamide acts by stimulating insulin (B600854) release from pancreatic beta cells. Accurate quantification of glibenclamide and its metabolites, such as this compound, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical diagnostics. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher analyte recovery, reduced solvent consumption, and the potential for automation. This application note provides a detailed protocol for the extraction of this compound from human plasma using reversed-phase solid-phase extraction. The methodology is adapted from established protocols for the parent compound, glibenclamide, and is suitable for subsequent analysis by techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Structure
-
Glibenclamide: C23H28ClN3O5S
-
This compound: C23H28ClN3O6S[1]
The addition of a hydroxyl group in this compound increases its polarity compared to the parent drug, glibenclamide. This difference in polarity is a key consideration in the development of the SPE method, particularly for the optimization of the wash and elution steps.
Experimental Protocol
This protocol is designed for the extraction of this compound from human plasma samples prior to chromatographic analysis.
Materials and Reagents
-
Solid-Phase Extraction (SPE) Cartridges: C8, 100 mg, 1 mL (or similar reversed-phase chemistry)
-
Human Plasma (blank and spiked)
-
This compound reference standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Orthophosphoric acid (85%)
-
Water (deionized or HPLC grade)
-
Nitrogen gas for evaporation
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Solutions Preparation
-
Phosphoric Acid (0.1%): Add 1 mL of 85% orthophosphoric acid to 999 mL of deionized water and mix thoroughly.
-
Wash Solution (20% Acetonitrile): Mix 20 mL of acetonitrile with 80 mL of 0.1% phosphoric acid.
-
Elution Solvent (Acetonitrile): 100% Acetonitrile.
-
Reconstitution Solvent: Prepare a suitable mobile phase for the subsequent analytical method (e.g., a mixture of acetonitrile and phosphate (B84403) buffer).
Sample Preparation
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 1 mL of plasma, add 3 mL of 0.1% phosphoric acid.
-
Vortex the mixture for 30 seconds.
-
Centrifuge the sample at 3000 rpm for 5 minutes to precipitate proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
Solid-Phase Extraction Procedure
A general workflow for the solid-phase extraction is depicted below.
Caption: Solid-Phase Extraction Workflow for this compound.
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C8 SPE cartridge.
-
Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Pass 3 mL of 0.1% phosphoric acid through the cartridge.
-
Ensure the sorbent bed remains submerged.
-
-
Sample Loading:
-
Load the prepared plasma supernatant onto the conditioned and equilibrated SPE cartridge.
-
Apply a gentle vacuum to achieve a flow rate of approximately 1-2 mL/minute.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% phosphoric acid to remove polar interferences.
-
Follow with a wash of 0.5 mL of 20% acetonitrile to remove less polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the retained this compound with 4 x 0.5 mL aliquots of acetonitrile into a clean collection tube.
-
Use a slow flow rate of 0.5-1 mL/minute to ensure complete elution.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 30-40°C).
-
Reconstitute the dried residue in a suitable volume of the mobile phase (e.g., 100-200 µL) for the intended analytical method.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.
-
Data Presentation
The following table summarizes expected performance data for the solid-phase extraction of glibenclamide, which can be considered indicative for its hydroxylated metabolite. The data is based on a study that performed simultaneous extraction of several sulfonylureas from plasma using a C8 SPE column.[2][3]
| Analyte | Recovery (%) | Relative Standard Deviation (%) |
| Glibenclamide | 97.8 | 1.7 |
Note: This data is for the parent drug, glibenclamide. Performance for this compound should be independently validated.
Discussion
The presented protocol provides a robust framework for the extraction of this compound from human plasma. The use of a C8 reversed-phase sorbent is effective for retaining the moderately nonpolar glibenclamide and its metabolites from an aqueous matrix. The sample pretreatment with phosphoric acid serves to precipitate proteins and acidify the sample, ensuring that the analyte is in a non-ionized state for optimal retention on the nonpolar stationary phase.
The wash steps are critical for removing endogenous interferences from the plasma matrix. The initial wash with acidic water removes highly polar, water-soluble components. The subsequent wash with a low percentage of organic solvent (20% acetonitrile) is designed to elute weakly retained, less polar interferences without prematurely eluting the analyte of interest. The final elution with 100% acetonitrile provides a strong solvent to disrupt the hydrophobic interactions between the analyte and the C8 sorbent, leading to its efficient recovery.
For method validation, it is essential to assess parameters such as recovery, matrix effects, linearity, accuracy, and precision using spiked plasma samples containing known concentrations of this compound. Further optimization of the wash and elution solvent compositions may be necessary to achieve the desired selectivity and recovery for specific analytical requirements.
References
Application Notes and Protocols for In Vitro Metabolism of Glibenclamide Using Human Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus. The efficacy and safety of glibenclamide are significantly influenced by its metabolism, which primarily occurs in the liver. Understanding the in vitro metabolism of glibenclamide is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response. This document provides detailed application notes and protocols for studying the in vitro metabolism of glibenclamide using human liver microsomes (HLMs), a key experimental system that contains a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Glibenclamide is extensively metabolized in the liver by the cytochrome P450 system into several metabolites.[1] The main routes of metabolism involve hydroxylation of the cyclohexyl ring and the ethyl group.[2][3] The primary enzymes responsible for glibenclamide metabolism are CYP3A4 and CYP2C9, with minor contributions from CYP2C19 and CYP2C8.[1][2][4] Genetic polymorphisms in the genes encoding these enzymes, particularly CYP2C9, can lead to significant variations in glibenclamide clearance and therapeutic response.[5][6][7][8]
Key Metabolites
The major metabolites of glibenclamide formed in human liver microsomes include:
Experimental Protocols
Microsomal Incubation Assay
This protocol outlines the procedure for incubating glibenclamide with human liver microsomes to assess its metabolic stability and identify the resulting metabolites.
Materials:
-
Glibenclamide
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN)
-
Methanol (B129727) (MeOH)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., glimepiride (B1671586) or other suitable compound)[9][10]
-
Incubator/water bath (37°C)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of glibenclamide in a suitable solvent (e.g., DMSO or methanol).
-
In a microcentrifuge tube, combine potassium phosphate buffer (pH 7.4), HLM suspension, and the glibenclamide stock solution. The final HLM protein concentration is typically in the range of 0.2-1.0 mg/mL.
-
Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final volume of the incubation mixture is typically 200-500 µL.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes).[11]
-
-
Termination of Reaction:
-
Stop the reaction at the designated time points by adding an equal volume of ice-cold acetonitrile or methanol containing the internal standard. This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.
-
Metabolite Identification and Quantification by LC-MS/MS
This protocol describes a general method for the analysis of glibenclamide and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source[9][10][12]
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18) is commonly used.[9][12]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[9][10][12]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Injection Volume: 5-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used.[9][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for sensitive and specific quantification of the parent drug and its metabolites. The transitions of the precursor ion to specific product ions are monitored.
-
Example transitions for glibenclamide: m/z 494.2 → 368.9.[10]
-
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum signal intensity.
Enzyme Phenotyping using CYP-Specific Inhibitors
This experiment helps to identify the specific CYP isoforms responsible for glibenclamide metabolism.
Procedure:
-
Follow the microsomal incubation protocol as described above.
-
In separate incubation mixtures, include a known selective inhibitor for each CYP isoform of interest (e.g., ketoconazole (B1673606) for CYP3A4, sulfaphenazole (B1682705) for CYP2C9, ticlopidine (B1205844) for CYP2C19).[2]
-
Include a control incubation without any inhibitor.
-
After incubation and sample processing, quantify the formation of glibenclamide metabolites.
-
A significant reduction in the formation of a particular metabolite in the presence of a specific inhibitor indicates the involvement of that CYP isoform in its formation.
Data Presentation
Table 1: Kinetic Parameters for the Formation of Glibenclamide Metabolites in Human Liver Microsomes
| Metabolite | Apparent Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| M1 (4-trans-hydroxy) | 4 - 12 | 80 ± 13 | [3] |
| M2 (3-cis-hydroxy) | 4 - 12 | - | [3] |
| M5 (ethyl-hydroxy) | 4 - 12 | - | [3] |
Note: The Km values were reported to be between 4 and 12 µM for the overall metabolism, and the Vmax for M1 was the highest among the metabolites formed by human hepatic microsomes.[3]
Table 2: Relative Contribution of CYP Isoforms to Glibenclamide Metabolism
| CYP Isoform | Relative Contribution (%) | Method | Reference |
| CYP3A4 | 96.4 | Intrinsic Clearance (CLint) | [13] |
| CYP2C19 | 4.6 | Intrinsic Clearance (CLint) | [13] |
| CYP2C9 | Major Contributor | Recombinant Enzymes & Inhibition | [2] |
| CYP2C8 | Minor Contributor | Recombinant Enzymes & Inhibition | [2] |
Note: There is some discrepancy in the literature regarding the primary metabolizing enzyme, with some studies suggesting CYP3A4 is dominant[4][13], while others highlight the significant role of CYP2C9[2][5].
Visualization of Workflows and Pathways
Caption: Experimental workflow for the in vitro metabolism of glibenclamide.
Caption: Metabolic pathway of glibenclamide in human liver microsomes.
References
- 1. ClinPGx [clinpgx.org]
- 2. Identification of the major human hepatic and placental enzymes responsible for the biotransformation of glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of glyburide metabolism by hepatic and placental microsomes of human and baboon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Drug Monitoring, CYP2C9 Genotyping and Phenotyping in the Treatment of Diabetes with Glibenclamide Products | Gorodetskaya | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 6. brieflands.com [brieflands.com]
- 7. Influence of CYP2C9 gene polymorphisms on response to glibenclamide in type 2 diabetes mellitus patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Determination of Glibenclamide in Human Plasma [journal11.magtechjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of glibenclamide and puerarin in rat plasma by UPLC-MS/MS: application to their pharmacokinetic interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification and relative contributions of human cytochrome P450 isoforms involved in the metabolism of glibenclamide and lansoprazole: evaluation of an approach based on the in vitro substrate disappearance rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-cis-Hydroxyglibenclamide as a Biomarker for Glibenclamide Metabolism
Introduction
Glibenclamide (also known as glyburide) is a second-generation sulfonylurea oral hypoglycemic agent widely used in the management of type 2 diabetes mellitus.[1] Its therapeutic effect is primarily mediated by stimulating insulin (B600854) release from pancreatic β-cells.[2] Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, into two major active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[3][4] These metabolites, including this compound, exhibit hypoglycemic activity and contribute to the overall therapeutic and potential adverse effects of the parent drug.[5] Monitoring the levels of this compound can serve as a valuable biomarker for assessing glibenclamide metabolism, which can be influenced by factors such as genetic polymorphisms in CYP enzymes, drug-drug interactions, and patient-specific physiological conditions like renal impairment.[6] These application notes provide detailed protocols and data for the use of this compound as a biomarker for glibenclamide metabolism.
Glibenclamide Metabolism and Signaling Pathway
Glibenclamide is metabolized in the liver by CYP3A4 and CYP2C9 to its hydroxylated metabolites, M1 and M2.[3][4] The parent drug and its active metabolites stimulate insulin secretion by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic β-cells. This binding leads to the closure of the K-ATP channels, causing membrane depolarization. The depolarization, in turn, opens voltage-dependent calcium channels, leading to an influx of calcium and subsequent exocytosis of insulin-containing granules.[2][7]
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters for glibenclamide and its metabolite, this compound, in human subjects.
Table 1: Pharmacokinetic Parameters of Glibenclamide and this compound in Healthy Volunteers
| Parameter | Glibenclamide | This compound (M2) | Reference |
| Cmax (ng/mL) | 144 - 302 | 7 - 22 | [6][8] |
| Tmax (h) | 1.3 - 3.0 | - | [8] |
| AUC (ng*h/mL) | 348 | - | [4] |
| Half-life (h) | ~10 | - | [1] |
| Clearance (L/h) | 2.47 - 4.11 | - | [4] |
Table 2: Peak Serum Concentrations of Glibenclamide and Metabolites in Patients with Normal and Impaired Renal Function
| Analyte | Normal Renal Function (ng/mL) | Impaired Renal Function (ng/mL) | Reference |
| Glibenclamide (Cmax) | - | - | [6] |
| 4-trans-hydroxyglibenclamide (M1) | 16 - 57 | 24 - 85 | [6] |
| This compound (M2) | <5 - 18 | 7 - 22 | [6] |
Experimental Protocols
Protocol 1: Quantification of this compound and Glibenclamide in Human Plasma by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of glibenclamide and this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., gliclazide (B1671584) or a stable isotope-labeled analog).[9][10]
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 5 minutes.[10]
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., ZORBAX Eclipse XDB-C18).[9]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[9]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.[9]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
4. Calibration and Quantification
-
Prepare calibration standards and quality control samples by spiking blank plasma with known concentrations of glibenclamide and this compound.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Quantify the analytes in the study samples using the calibration curve.
Discussion
The quantification of this compound in conjunction with the parent drug, glibenclamide, provides a more complete pharmacokinetic profile and a better understanding of an individual's metabolic capacity. This is particularly important in specific patient populations, such as those with renal impairment, where the clearance of metabolites is reduced, potentially leading to an increased risk of hypoglycemia.[6] The provided LC-MS/MS protocol offers a sensitive and specific method for this purpose. The workflow for biomarker validation should be followed to ensure the clinical utility of this compound as a biomarker for glibenclamide metabolism. Further studies are warranted to establish definitive clinical thresholds for this compound concentrations and their correlation with clinical outcomes.
References
- 1. dovepress.com [dovepress.com]
- 2. Glibenclamide - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resource.aminer.org [resource.aminer.org]
- 6. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. LC-MS/MS Determination of Glibenclamide in Human Plasma [journal11.magtechjournal.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining Insulin Secretion by 3-cis-Hydroxyglibenclamide using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide, a potent second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic action is primarily mediated by stimulating insulin (B600854) secretion from pancreatic β-cells. Following administration, glibenclamide is metabolized in the liver into two main hydroxylated metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2). Clinical studies have revealed that these metabolites are not inert; in fact, they exhibit hypoglycemic effects by promoting insulin secretion[1][2]. Understanding the specific contribution of each metabolite to the overall therapeutic and potential adverse effects of glibenclamide is crucial for drug development and personalized medicine.
This document provides detailed application notes and protocols for conducting cell-based assays to specifically determine the insulinotropic potential of this compound. These protocols are designed for use with pancreatic β-cell lines (e.g., MIN6, INS-1) or isolated pancreatic islets.
Signaling Pathway of Glibenclamide-Mediated Insulin Secretion
Glibenclamide and its active metabolites are understood to stimulate insulin secretion by interacting with the ATP-sensitive potassium (KATP) channels on the pancreatic β-cell membrane. The proposed signaling cascade is as follows:
Caption: Signaling pathway of insulin secretion stimulated by Glibenclamide.
Data Presentation
Due to the limited availability of specific in vitro dose-response data for this compound, the following table presents representative data for the parent compound, glibenclamide, to illustrate the expected experimental outcome. Researchers should generate their own dose-response curves for this compound using the protocols provided.
| Concentration of Glibenclamide (µM) | Insulin Secretion (ng/mg protein/h) | Fold Increase over Basal |
| 0 (Basal) | 1.5 ± 0.2 | 1.0 |
| 0.1 | 3.2 ± 0.3 | 2.1 |
| 1 | 5.8 ± 0.5 | 3.9 |
| 10 | 8.5 ± 0.7 | 5.7 |
| 100 | 8.9 ± 0.8 | 5.9 |
Note: The data presented are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell type, experimental conditions, and the specific activity of this compound.
Experimental Protocols
Cell Culture and Maintenance
The MIN6 pancreatic β-cell line is a suitable model for these assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 70 µM β-mercaptoethanol.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days when they reach 80-90% confluency.
Static Insulin Secretion Assay Protocol
This protocol outlines the steps for a static glucose-stimulated insulin secretion (GSIS) assay to evaluate the effect of this compound.
Materials:
-
MIN6 cells (or other suitable pancreatic β-cell line)
-
24-well cell culture plates
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% Bovine Serum Albumin (BSA). The buffer consists of: 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 2.5 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and is adjusted to pH 7.4.
-
Low glucose KRBB (2.8 mM glucose)
-
High glucose KRBB (16.7 mM glucose)
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Insulin ELISA kit
-
BCA protein assay kit
Experimental Workflow:
Caption: Workflow for the static insulin secretion assay.
Procedure:
-
Cell Seeding: Seed MIN6 cells into 24-well plates at a density of 2 x 10⁵ cells per well. Allow the cells to adhere and grow for 48-72 hours until they reach approximately 80% confluency.
-
Pre-incubation:
-
Gently wash the cells twice with PBS.
-
Add 500 µL of low glucose (2.8 mM) KRBB to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour to allow the cells to equilibrate and establish a basal level of insulin secretion.
-
-
Incubation with Test Compound:
-
Prepare fresh KRBB solutions (low and high glucose) containing the desired concentrations of this compound. Include a vehicle control (DMSO) for each glucose concentration.
-
After the pre-incubation period, carefully aspirate the buffer from each well.
-
Add 500 µL of the appropriate treatment solution to each well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
-
Sample Collection:
-
After the incubation, collect the supernatant from each well and transfer it to a microcentrifuge tube.
-
Centrifuge the tubes at 1,000 x g for 5 minutes at 4°C to pellet any detached cells.
-
Transfer the clear supernatant to a new tube and store at -20°C until the insulin assay is performed.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells remaining in the wells once with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer (e.g., 100-200 µL) to each well.
-
Incubate on ice for 10 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the total protein concentration using a BCA protein assay kit.
-
-
Insulin Measurement:
-
Quantify the insulin concentration in the collected supernatants using a commercially available insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the measured insulin concentration to the total protein content of the corresponding well (ng of insulin / mg of protein).
-
Calculate the fold increase in insulin secretion for each treatment condition relative to the basal secretion (low glucose with vehicle control).
-
Plot the dose-response curve of insulin secretion versus the concentration of this compound.
-
Conclusion
The provided protocols offer a robust framework for the in vitro assessment of this compound's effect on insulin secretion. By employing these standardized cell-based assays, researchers can elucidate the insulinotropic properties of this active metabolite, contributing to a more comprehensive understanding of glibenclamide's pharmacology. Accurate characterization of the activity of metabolites is essential for the development of safer and more effective therapies for type 2 diabetes.
References
Application Notes and Protocols for Isotope-Labeled 3-cis-Hydroxyglibenclamide in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. Its therapeutic action is primarily mediated by stimulating insulin (B600854) release from pancreatic β-cells. The metabolism of glibenclamide is extensive, occurring mainly in the liver via the cytochrome P450 (CYP) enzyme system, with CYP3A4 and CYP2C9 being the major isoforms involved. This biotransformation results in the formation of two main active metabolites: 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2).[1] These metabolites, particularly this compound, exhibit hypoglycemic activity and may contribute to the overall therapeutic and potential adverse effects of the parent drug.
The use of stable isotope-labeled compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. Isotope-labeled analogues, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C) labeled this compound, serve as invaluable tools for:
-
Accurate Quantification: They are ideal internal standards in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), enabling precise and accurate determination of metabolite concentrations in complex biological matrices.
-
Metabolic Pathway Elucidation: Tracing the metabolic fate of a drug by following the isotopic label provides unambiguous identification of metabolic pathways and helps in the discovery of novel metabolites.
-
Pharmacokinetic Characterization: Co-administration of a labeled drug with its unlabeled counterpart (the so-called "microdosing" approach) allows for the precise determination of absolute bioavailability and the characterization of clearance mechanisms without the need for a separate intravenous formulation.
These application notes provide a comprehensive overview of the use of isotope-labeled this compound in metabolic research, complete with detailed experimental protocols and data presentation.
Data Presentation
Table 1: Pharmacokinetic Parameters of Glibenclamide and its Metabolites
The following table summarizes key pharmacokinetic parameters for glibenclamide and its major metabolites, 4-trans-hydroxyglibenclamide (M1) and this compound (M2), in humans. These values highlight the contribution of the metabolites to the overall pharmacological profile of glibenclamide.
| Parameter | Glibenclamide | 4-trans-hydroxyglibenclamide (M1) | This compound (M2) |
| Cmax (ng/mL) | 144 - 315 | 24 - 85 | 7 - 22 |
| Tmax (h) | 1.3 - 3.0 | - | - |
| AUC (ng*h/mL) | 348 | - | - |
| Half-life (t½) (h) | ~15 | - | - |
| Volume of Distribution (Vd) (L) | 19.3 - 52.6 | - | - |
| Protein Binding (%) | >99 | - | - |
| Elimination | 50% renal, 50% fecal | Primarily renal | Primarily renal |
Data compiled from multiple sources. Cmax and Tmax for metabolites can be influenced by the formulation and absorption of the parent drug.
Experimental Protocols
Protocol 1: Synthesis of Deuterium-Labeled this compound
Objective: To synthesize this compound with a stable isotope label (e.g., deuterium) for use as an internal standard and tracer in metabolic studies.
General Strategy: The synthesis of deuterium-labeled this compound can be achieved through methods such as reductive deuteration or by using deuterated starting materials.[2] A common approach involves the introduction of deuterium atoms at a late stage of the synthesis to maximize isotopic incorporation and simplify purification.
Materials:
-
Glibenclamide or a suitable precursor
-
Deuterated reducing agents (e.g., sodium borodeuteride, NaBD₄)
-
Deuterated solvents (e.g., deuterium oxide, D₂O; deuterated methanol, MeOD)
-
Appropriate catalysts (e.g., palladium on carbon)
-
Solvents for reaction and purification (e.g., methanol, ethyl acetate (B1210297), hexane)
-
Silica (B1680970) gel for column chromatography
Procedure (Illustrative Example using Reductive Deuteration):
-
Precursor Synthesis: Synthesize a precursor to this compound that contains a functional group amenable to reduction, such as a ketone at the 3-position of the cyclohexyl ring.
-
Deuteration Reaction: Dissolve the ketone precursor in a suitable solvent (e.g., methanol). Add a solution of sodium borodeuteride (NaBD₄) in a deuterated solvent (e.g., D₂O or MeOD) dropwise at a controlled temperature (e.g., 0 °C). The use of a deuterated solvent helps to minimize back-exchange of deuterium.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of an acid (e.g., dilute HCl). Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane:ethyl acetate gradient) to isolate the deuterium-labeled this compound.
-
Characterization: Confirm the structure and isotopic enrichment of the final product using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Metabolism using Human Liver Microsomes
Objective: To investigate the in vitro metabolism of isotope-labeled this compound and identify any further metabolites.
Materials:
-
Isotope-labeled this compound
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching
-
Internal standard (e.g., a different isotope-labeled analog or a structurally similar compound)
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl₂, and the isotope-labeled this compound (final concentration, e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add the pooled human liver microsomes (final concentration, e.g., 0.5 mg/mL) to the mixture.
-
Start of Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.
-
Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube, evaporate to dryness if necessary, and reconstitute in a suitable solvent for LC-MS/MS analysis.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of isotope-labeled this compound in a rodent model.
Materials:
-
Isotope-labeled this compound formulated for oral or intravenous administration
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Cannulated rats (for serial blood sampling, if available)
-
Dosing vehicles (e.g., saline, PEG400)
-
Blood collection tubes (e.g., containing an anticoagulant like heparin or EDTA)
-
Anesthesia (if required for blood collection)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the experiment.
-
Dosing: Administer a single dose of the isotope-labeled this compound to the rats via the desired route (e.g., oral gavage or intravenous injection). A typical oral dose for glibenclamide in rats is in the range of 5-10 mg/kg.[3][4]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein, saphenous vein, or via a cannula.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Analyze the plasma samples for the concentration of the isotope-labeled this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and clearance.
Protocol 4: Bioanalytical Method using LC-MS/MS
Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of isotope-labeled this compound in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve good separation from endogenous matrix components and other metabolites.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM):
-
Analyte (Deuterium-labeled this compound): The precursor ion will be the [M+H]⁺ of the labeled compound. The product ion will be a characteristic fragment. The exact m/z values will depend on the number and position of the deuterium labels.
-
Internal Standard (e.g., ¹³C-labeled this compound): The precursor ion will be the [M+H]⁺ of the ¹³C-labeled compound, and the product ion will be a characteristic fragment.
-
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for injection into the LC-MS/MS system.
Visualizations
Glibenclamide Metabolic Pathway
References
Application Note: UPLC-MS/MS for Isomeric Separation of Hydroxyglibenclamides
An official website of the United States government
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glibenclamide (also known as Glyburide) is a second-generation sulfonylurea oral hypoglycemic agent used in the treatment of type 2 diabetes mellitus.[1][2] It primarily acts by stimulating insulin (B600854) release from pancreatic β-cells.[3][4] Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, including CYP3A4 and CYP2C9, into hydroxylated metabolites.[1][2][3] The major active metabolites are isomeric monohydroxylated derivatives, 4-trans-hydroxyglibenclamide and 3-cis-hydroxyglibenclamide.[1][3] Given that these isomers may exhibit different pharmacological activities and pharmacokinetic profiles, their accurate separation and quantification are crucial for comprehensive drug metabolism and pharmacokinetic (DMPK) studies.
This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the baseline separation and quantification of hydroxyglibenclamide isomers in plasma samples. The methodology leverages the high resolution of UPLC and the specificity and sensitivity of tandem mass spectrometry.
Metabolic Pathway of Glibenclamide
Glibenclamide undergoes hydroxylation at the cyclohexyl ring, a reaction catalyzed predominantly by CYP3A4 and CYP2C9 isoenzymes in the liver. This biotransformation results in the formation of several hydroxylated isomers, with 4-trans-hydroxyglibenclamide and this compound being the most significant.
Caption: Metabolic conversion of Glibenclamide to its primary hydroxy-isomers.
Experimental Protocol
This protocol provides a detailed procedure for the extraction and analysis of hydroxyglibenclamide isomers from human plasma.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Glibenclamide-d11).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50, A:B).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
A UPLC system coupled to a triple quadrupole mass spectrometer is utilized for the analysis.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Elution | 0-1 min (30% B), 1-8 min (30-95% B), 8-9 min (95% B), 9.1-12 min (30% B) |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions and Compound Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Glibenclamide | 494.1 | 369.1 | 35 | 20 |
| Hydroxyglibenclamide Isomers | 510.1 | 385.1 | 40 | 25 |
| Glibenclamide-d11 (IS) | 505.2 | 380.1 | 35 | 22 |
Note: Cone voltage and collision energy values are starting points and should be optimized for the specific instrument used.
Analytical Workflow
The overall analytical process follows a systematic workflow from sample receipt to final data reporting, ensuring consistency and reliability of the results.
Caption: Experimental workflow for hydroxyglibenclamide isomer analysis.
Method Validation and Performance
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability for bioanalytical applications. Key validation parameters are summarized below.
Table 4: Representative Method Validation Data
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | <15% (<20% at LLOQ) |
| Matrix Effect | Minimal and compensated by IS |
| Recovery | Consistent and reproducible (>85%) |
| Stability (Freeze-thaw, Bench-top) | Stable under tested conditions |
Conclusion
The described UPLC-MS/MS method provides the necessary selectivity and sensitivity for the distinct separation and accurate quantification of 4-trans-hydroxyglibenclamide and this compound in plasma. This protocol is suitable for detailed pharmacokinetic and drug metabolism studies, enabling researchers to better understand the disposition and pharmacological effects of glibenclamide and its active metabolites. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making the method robust for routine analysis in a drug development setting.
References
Application Note: High-Resolution Mass Spectrometry for the Identification of Glibenclamide Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glibenclamide (also known as glyburide) is a second-generation sulfonylurea drug widely prescribed for the treatment of type 2 diabetes mellitus.[1][2] Its therapeutic action is primarily mediated by stimulating insulin (B600854) release from pancreatic β-cells.[2] The biotransformation of glibenclamide in the body leads to the formation of several metabolites, some of which may possess pharmacological activity and contribute to the drug's overall therapeutic and toxicological profile.[3] Therefore, the comprehensive identification and characterization of these metabolites are crucial for a complete understanding of the drug's disposition and to ensure its safe and effective use. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), has emerged as a powerful analytical tool for metabolomic studies due to its high sensitivity, selectivity, and mass accuracy, enabling the precise identification of metabolites in complex biological matrices.[4][5] This application note provides a detailed protocol for the identification of glibenclamide metabolites using LC-HRMS.
Metabolic Pathway of Glibenclamide
Glibenclamide is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2C9 playing the most significant roles.[6][7] The primary metabolic pathway involves the hydroxylation of the cyclohexyl ring, leading to the formation of several hydroxylated metabolites.[1][6] The major active metabolites are 4-trans-hydroxycyclohexyl glibenclamide (M1) and 3-cis-hydroxycyclohexyl glibenclamide (M2b).[6] Other identified metabolites include 4-cis-hydroxycyclohexyl glibenclamide (M2a), 3-trans-hydroxycyclohexyl glibenclamide (M3), and 2-trans-hydroxycyclohexyl glibenclamide (M4).[1][6]
Caption: Metabolic pathway of glibenclamide hydroxylation.
Experimental Protocol: Identification of Glibenclamide Metabolites in Human Plasma
This protocol outlines a general procedure for the extraction and analysis of glibenclamide and its metabolites from human plasma using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).
1. Sample Preparation (Protein Precipitation) [8]
-
To 400 µL of human plasma in a microcentrifuge tube, add 1.2 mL of acetonitrile (B52724) containing 0.1% (v/v) formic acid.
-
Vortex the mixture for 3 minutes to precipitate proteins.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) and methanol.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-HRMS system.
2. Liquid Chromatography Conditions
| Parameter | Value |
| Column | Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)[8] |
| Mobile Phase A | 5 mM Ammonium Acetate in Water (pH 5.0) |
| Mobile Phase B | Methanol |
| Gradient | Isocratic at 50% B[8] |
| Flow Rate | 0.8 mL/min[8] |
| Column Temperature | 40°C[8] |
| Injection Volume | 10 µL |
3. High-Resolution Mass Spectrometry Conditions
| Parameter | Value |
| Instrument | Q Exactive HRMS (or equivalent)[4] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Scan Range | m/z 100-1000 |
| Resolution | 70,000 (at m/z 200)[4] |
| Sheath Gas Flow Rate | 50 (arbitrary units)[9] |
| Auxiliary Gas Flow Rate | 10 (arbitrary units)[9] |
| Spray Voltage | 3.5 kV[9] |
| Capillary Temperature | 325°C[9] |
| Data Acquisition Mode | Full scan followed by data-dependent MS/MS (dd-MS2) |
4. Data Analysis
-
Process the acquired raw data using appropriate software (e.g., Xcalibur, MassHunter).
-
Perform peak picking and integration.
-
Identify potential metabolites by comparing the accurate mass measurements with the theoretical masses of expected glibenclamide metabolites. A mass tolerance of ±5 ppm is typically used.
-
Confirm the identity of the metabolites by analyzing their fragmentation patterns obtained from the dd-MS2 spectra and comparing them with reference standards or in-silico fragmentation tools.
References
- 1. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Glibenclamide | C23H28ClN3O5S | CID 3488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hydroxyglibenclamide Isomer Separation in HPLC
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you improve the peak resolution of hydroxyglibenclamide isomers in your High-Performance Liquid Chromatography (HPLC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of hydroxyglibenclamide isomers?
The resolution of closely related isomers like hydroxyglibenclamide is primarily influenced by three key factors in HPLC:
-
Selectivity (α): This is the most critical factor and refers to the ability of the chromatographic system to distinguish between the isomers. It is heavily influenced by the choice of stationary phase (column) and mobile phase composition.[1][2][3]
-
Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency leads to sharper peaks, which are easier to resolve.[2][3][4] Column length, particle size of the stationary phase, and flow rate are major determinants of efficiency.[1][2][5]
-
Retention Factor (k'): This is a measure of how long an analyte is retained on the column. Optimizing the retention factor can provide more time for the separation to occur.[3][4]
Q2: Which type of HPLC column is best suited for separating hydroxyglibenclamide isomers?
For separating positional isomers like hydroxyglibenclamide, which differ in the position of the hydroxyl group, columns that offer alternative selectivities to the standard C18 are often more effective.[6] Consider the following options:
-
Phenyl-Hexyl or Phenyl Columns: These columns provide π-π interactions with aromatic compounds, which can enhance the separation of aromatic positional isomers.[2][6]
-
Polar-Embedded Phase Columns: These columns have a polar group embedded in the alkyl chain, which can alter the selectivity for moderately polar compounds like hydroxyglibenclamide.
-
Chiral Columns: If you are dealing with enantiomers (mirror-image isomers), a chiral stationary phase is essential for separation.[7]
Q3: How does the mobile phase composition impact the separation of these isomers?
The mobile phase is a powerful tool for optimizing selectivity.[1] Key adjustments include:
-
Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can significantly alter selectivity due to their different solvent properties.[1]
-
pH Control: For ionizable compounds, the pH of the mobile phase must be controlled with a buffer to ensure consistent retention and peak shape.[2] The pH should be adjusted to be at least 2 units away from the pKa of the analyte.
-
Buffer Concentration: The buffer concentration should be sufficient to maintain a constant pH, typically in the range of 25-50 mM.
Troubleshooting Guide: Poor Peak Resolution
This guide addresses common issues encountered during the separation of hydroxyglibenclamide isomers and provides systematic solutions.
Issue 1: Co-eluting or Poorly Resolved Peaks
When the peaks for the hydroxyglibenclamide isomers are overlapping, a systematic approach to method development is required.
Troubleshooting Workflow for Poor Peak Resolution
Caption: Troubleshooting decision tree for poor peak resolution.
Quantitative Data Summary: Impact of Method Parameters on Resolution
The following table summarizes the expected impact of changing key HPLC parameters on the resolution of hydroxyglibenclamide isomers.
| Parameter | Change | Expected Impact on Resolution (Rs) | Potential Side Effects |
| Mobile Phase | Decrease % Organic Solvent | Increase | Longer run times, broader peaks |
| Change Organic Solvent (e.g., ACN to MeOH) | Significant Change (Increase or Decrease) | Altered elution order | |
| Adjust pH | Significant Change for ionizable compounds | Peak shape changes | |
| Stationary Phase | Switch to Phenyl-Hexyl Column | Potential for significant increase | Different retention characteristics |
| Decrease Particle Size (e.g., 5 µm to 3 µm) | Increase | Higher backpressure | |
| Increase Column Length | Increase | Longer run times, higher backpressure | |
| Temperature | Decrease Column Temperature | Often Increases | Higher viscosity, higher backpressure |
| Increase Column Temperature | Can Increase or Decrease | Lower viscosity, potential for analyte degradation[8] | |
| Flow Rate | Decrease Flow Rate | Generally Increases | Longer run times[8] |
Issue 2: Broad Peaks
Broad peaks can obscure the separation of closely eluting isomers.
Troubleshooting Workflow for Broad Peaks
Caption: Troubleshooting workflow for addressing broad HPLC peaks.
Possible Causes and Solutions for Broad Peaks
| Possible Cause | Suggested Solution |
| Extra-column Volume | Minimize tubing length and use narrower internal diameter tubing between the injector, column, and detector.[3][9] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If performance does not improve, replace the column. Using a guard column can extend the life of the analytical column.[9] |
| Sample Overload | Reduce the injection volume or the concentration of the sample.[9] |
| Incompatible Sample Solvent | Dissolve the sample in the initial mobile phase whenever possible. A sample solvent stronger than the mobile phase can cause peak distortion. |
| High Flow Rate | Lowering the flow rate can lead to sharper peaks, although it will increase the analysis time.[8] |
Experimental Protocols
The following is a detailed methodology for a typical experiment aimed at separating hydroxyglibenclamide isomers.
Protocol: HPLC Method for the Separation of Hydroxyglibenclamide Isomers
1. System Preparation
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV detector is required.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Preparation: Dissolve a standard mixture of the hydroxyglibenclamide isomers in Mobile Phase A to a final concentration of approximately 10 µg/mL for each isomer.
2. Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 5 µL |
| Detection Wavelength | 230 nm |
3. Gradient Program
| Time (minutes) | % Mobile Phase B |
| 0.0 - 2.0 | 20 |
| 2.0 - 15.0 | 20 → 50 |
| 15.0 - 17.0 | 50 → 90 |
| 17.0 - 19.0 | 90 |
| 19.0 - 19.1 | 90 → 20 |
| 19.1 - 25.0 | 20 (Re-equilibration) |
4. Method Optimization
-
Based on the initial separation, adjust the gradient slope. A shallower gradient over the elution range of the isomers will likely improve resolution.
-
If co-elution persists, substitute acetonitrile (Mobile Phase B) with methanol and re-optimize the gradient.
-
Systematically vary the column temperature (e.g., 25°C, 35°C, 40°C) to evaluate its effect on selectivity and resolution.[5]
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Faktoren, welche die Auflösung in der HPLC beeinflussen [sigmaaldrich.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 3-cis-Hydroxyglibenclamide
Welcome to the technical support center for the LC-MS/MS analysis of 3-cis-Hydroxyglibenclamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the LC-MS/MS analysis of this compound due to matrix effects.
Q1: I am observing low signal intensity and poor reproducibility for this compound in my plasma/serum samples compared to my standards in neat solution. What is the likely cause?
This is a classic sign of ion suppression , a common matrix effect in LC-MS/MS analysis.[1][2] Endogenous components in biological matrices, such as phospholipids, salts, and proteins, can co-elute with your analyte of interest.[1][3] In the ion source of the mass spectrometer, these co-eluting compounds compete with this compound for ionization, leading to a reduction in its signal intensity and causing variability between samples.[1]
Q2: My calibration curve for this compound shows poor linearity and accuracy when prepared in the biological matrix. How can I address this?
Poor linearity and accuracy in matrix-based calibration curves often point towards significant and variable matrix effects.[4] To overcome this, consider the following strategies:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples.[1][5] This helps to normalize the matrix effects between the calibrators and the study samples, leading to more accurate quantification.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The most effective way to correct for matrix effects is to use a SIL-IS of this compound.[6] A SIL-IS co-elutes with the analyte and experiences similar ion suppression or enhancement, allowing for reliable quantification based on the analyte-to-IS peak area ratio.[1]
-
Standard Addition: This method can be effective when a blank matrix is unavailable.[5][6] It involves spiking known amounts of the analyte into the sample extract to create a calibration curve within each sample, thereby accounting for the specific matrix effects of that sample.
Q3: I have confirmed the presence of matrix effects. What are the immediate steps I can take to minimize their impact on my analysis of this compound?
To mitigate matrix effects, you can implement changes in your sample preparation and chromatographic methods:
-
Optimize Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.[4][6]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can be tailored to selectively isolate this compound.[1][3]
-
Liquid-Liquid Extraction (LLE): LLE can also be used to separate the analyte from interfering substances based on their differential solubility in two immiscible liquids.[1][3]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may leave behind significant matrix components.[3]
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and co-eluting matrix components can significantly reduce interference.[1][6] This can be achieved by:
-
Modifying the mobile phase composition and gradient profile.
-
Changing the analytical column to one with a different stationary phase chemistry.
-
Utilizing a divert valve to direct the early and late eluting, non-target components to waste instead of the mass spectrometer.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of LC-MS/MS?
Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1][7] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), both of which can compromise the accuracy, precision, and sensitivity of the analytical method.[1][4]
Q2: How can I quantitatively assess matrix effects for this compound?
A post-extraction spike experiment is a standard method for quantifying matrix effects.[1] This involves comparing the peak area of the analyte spiked into an extracted blank matrix with the peak area of the analyte in a neat solution. The workflow for this experiment is detailed in the "Experimental Protocols" section below.
Q3: According to regulatory guidelines (e.g., FDA), what is the acceptable limit for matrix effects?
The FDA's bioanalytical method validation guidance states that the matrix effect should be evaluated to ensure it does not compromise the integrity of the analysis.[8][9] For quantitative assays, the matrix factor (the ratio of the analyte peak response in the presence of matrix to the peak response in the absence of matrix) should be consistent across different lots of the biological matrix.[8] Typically, the coefficient of variation (CV) of the matrix factor across at least six different lots of matrix should not exceed 15%.[8]
Q4: Can instrument conditions be modified to reduce matrix effects?
Yes, optimizing the mass spectrometer's ion source parameters can help mitigate matrix effects. Adjusting settings such as the ion source temperature, gas flows (nebulizer and auxiliary gas), and ion transfer voltages can influence the ionization process and potentially reduce the impact of interfering compounds.[1]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol describes the post-extraction spike experiment to determine the matrix factor (MF), recovery (RE), and process efficiency (PE) for this compound.
1. Sample Preparation:
- Set A (Neat Solution): Prepare a standard solution of this compound in the final reconstitution solvent at a known concentration (e.g., low and high QC levels).
- Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method. Spike the extracted matrix with this compound to the same final concentration as Set A.
- Set C (Pre-Extraction Spike): Spike blank biological matrix with this compound at the same concentration as Set A and then process these samples through the entire extraction procedure.
2. LC-MS/MS Analysis:
- Analyze all three sets of samples using your LC-MS/MS method.
3. Data Analysis:
- Calculate the mean peak area for each set of samples.
- Use the formulas in Table 1 to calculate the Matrix Factor, Recovery, and Process Efficiency.
Table 1: Formulas for Calculating Matrix Effect Parameters
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A) | MF < 1 indicates ion suppression. MF > 1 indicates ion enhancement. MF = 1 indicates no matrix effect. |
| Recovery (RE) | RE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] * 100 | Measures the efficiency of the extraction process. |
| Process Efficiency (PE) | PE (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set A)] * 100 | Represents the overall efficiency of the analytical method, combining both extraction recovery and matrix effects. |
Table 2: Example Data for Matrix Effect Assessment
| Sample Set | Mean Peak Area | Calculated Parameter | Value |
| Set A (Neat) | User-defined | Matrix Factor (MF) | User-calculated |
| Set B (Post-Spike) | User-defined | Recovery (RE) | User-calculated |
| Set C (Pre-Spike) | User-defined | Process Efficiency (PE) | User-calculated |
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. zefsci.com [zefsci.com]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. Research Portal [ub-ir.bolton.ac.uk]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Matrix effects and selectivity issues in LC-MS-MS: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. nalam.ca [nalam.ca]
- 9. fda.gov [fda.gov]
Technical Support Center: 3-cis-Hydroxyglibenclamide Stability and Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and bioanalysis of 3-cis-hydroxyglibenclamide in biological samples. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) on Sample Stability
Q1: What are the recommended short-term storage conditions for plasma and urine samples containing this compound?
A1: For short-term storage, it is recommended to keep plasma and urine samples at room temperature (22–25 °C) for no longer than 4 hours to minimize degradation. If analysis cannot be performed within this timeframe, samples should be refrigerated at 4°C for up to 24 hours.
Q2: What are the optimal long-term storage conditions for ensuring the stability of this compound in biological samples?
A2: For long-term storage, biological samples should be frozen at -20°C or, preferably, at -70°C or lower.[1] A stock solution of this compound has been shown to be stable for at least 2 years when stored at -20°C.[2] Studies on the parent compound, glibenclamide, have demonstrated stability in plasma for at least 30 days at -70°C.[1]
Q3: How many freeze-thaw cycles can samples containing this compound undergo without significant degradation?
A3: It is best to minimize freeze-thaw cycles. While specific data for this compound is limited, studies on its parent drug, glibenclamide, and other metabolites suggest that up to three freeze-thaw cycles are generally acceptable without significant loss of the analyte.[1][3] However, it is always recommended to aliquot samples into single-use vials to avoid repeated freezing and thawing.
Q4: Are there any specific precautions to take during sample collection to ensure the stability of this compound?
A4: Yes, proper sample handling from the point of collection is crucial. Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA) and centrifuged promptly to separate plasma. The plasma or serum should then be transferred to clean polypropylene (B1209903) tubes and frozen as soon as possible. Exposure to light and elevated temperatures should be minimized.
Troubleshooting Guide for Bioanalysis
This guide addresses common issues that may arise during the quantification of this compound using LC-MS/MS.
Q5: I am observing poor peak shape and inconsistent retention times for this compound. What could be the cause?
A5: Several factors can contribute to poor chromatography:
-
Column Degradation: The analytical column may be degraded. Try flushing the column or replacing it if necessary.
-
Mobile Phase Issues: Ensure the mobile phase is correctly prepared, degassed, and that the pH is stable. Inconsistent mobile phase composition can lead to retention time shifts.
-
Sample Matrix Effects: Components in the biological matrix can interfere with the chromatography. Optimize the sample preparation method to remove interfering substances. Consider using a guard column to protect the analytical column.
Q6: My signal intensity for this compound is low and variable, suggesting ion suppression. How can I mitigate this?
A6: Ion suppression is a common challenge in LC-MS/MS analysis of biological samples. Here are some strategies to address it:
-
Improve Sample Cleanup: Enhance your sample preparation protocol. Techniques like solid-phase extraction (SPE) are generally more effective at removing matrix components than simple protein precipitation.
-
Chromatographic Separation: Modify your LC method to separate the analyte from the co-eluting matrix components that are causing suppression.
-
Use a Suitable Internal Standard: A stable isotope-labeled internal standard is ideal as it will co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.
-
Optimize MS Source Parameters: Adjust the electrospray ionization (ESI) source parameters (e.g., gas flows, temperature, and voltage) to maximize the analyte signal and minimize the influence of the matrix.
Q7: The recovery of this compound from my samples is low. What steps can I take to improve it?
A7: Low recovery is often related to the extraction procedure:
-
Extraction Solvent: Ensure the chosen extraction solvent is optimal for this compound. You may need to experiment with different solvents or solvent mixtures.
-
pH Adjustment: The pH of the sample can significantly affect the extraction efficiency of ionizable compounds. Adjust the pH of the sample before extraction to ensure the analyte is in its neutral form for better partitioning into the organic solvent.
-
Extraction Technique: If using liquid-liquid extraction (LLE), ensure vigorous mixing and adequate phase separation. For solid-phase extraction (SPE), ensure the cartridge is properly conditioned and that the elution solvent is strong enough to recover the analyte completely.
Quantitative Stability Data
The following table summarizes stability data for the parent compound, glibenclamide, which can be used as a conservative estimate for the stability of its metabolite, this compound, in the absence of specific data.
| Matrix | Storage Condition | Duration | Analyte | Stability (% Remaining) | Reference |
| Plasma | Room Temperature (22-25°C) | 4 hours | Glibenclamide & Metabolites | Stable | [1] |
| Plasma | Room Temperature | 24 hours | Glibenclamide | ≥ 93% | |
| Plasma | -20°C | 1 week | Glibenclamide | 89% | |
| Plasma | -20°C | 4 weeks | Glibenclamide | ≥ 97% | [3] |
| Plasma | -70°C | 30 days | Glibenclamide & Metabolites | Stable | [1] |
| Plasma | 3 Freeze-Thaw Cycles | - | Glibenclamide & Metabolites | Stable | [1] |
| Plasma | 3 Freeze-Thaw Cycles | - | Glibenclamide | ≥ 97% | [3] |
| Stock Solution | -20°C | 2 years | This compound | Stable | [2] |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma/Serum and Urine by LC-MS/MS
This protocol provides a general framework. Optimization and validation are essential for specific applications.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
Thaw frozen samples at room temperature.
-
To 200 µL of plasma/serum or urine in a polypropylene tube, add 20 µL of internal standard (IS) working solution (e.g., stable isotope-labeled this compound).
-
Vortex for 30 seconds.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and hexane).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS need to be determined by direct infusion and optimization.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
Technical Support Center: Troubleshooting Poor Recovery of 3-cis-Hydroxyglibenclamide During Extraction
For researchers, scientists, and drug development professionals, ensuring the accurate quantification of drug metabolites is critical for pharmacokinetic and metabolic studies. 3-cis-Hydroxyglibenclamide, an active metabolite of the anti-diabetic drug glibenclamide, can present extraction challenges leading to poor recovery and unreliable data. This guide provides a structured approach to troubleshooting and optimizing the extraction of this compound from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of this compound during extraction?
Poor recovery is often a result of suboptimal extraction conditions that fail to efficiently partition the analyte from the sample matrix into the extraction solvent. Key factors influencing recovery include the extraction method (Liquid-Liquid Extraction vs. Solid-Phase Extraction), solvent choice, pH of the aqueous phase, and potential matrix effects. The presence of the hydroxyl group makes this compound more polar than its parent compound, glibenclamide, which necessitates careful optimization of the extraction protocol.
Q2: How does pH affect the extraction of this compound?
The pH of the sample matrix is a critical parameter, particularly for Liquid-Liquid Extraction (LLE). This compound is an acidic compound, and its ionization state is pH-dependent. To maximize its extraction into an organic solvent, the pH of the aqueous sample should be adjusted to be at least 2 pH units below the pKa of the analyte. This suppresses the ionization of the molecule, making it less polar and more soluble in the organic phase. For glibenclamide and its metabolites, acidification of the sample is a common practice to improve extraction efficiency.[1]
Q3: Which solvents are most effective for the Liquid-Liquid Extraction (LLE) of this compound?
The choice of solvent is crucial and should be based on the polarity of this compound. Due to its hydroxyl group, it is more polar than glibenclamide. Therefore, a moderately polar, water-immiscible organic solvent is generally recommended. Solvents like diethyl ether, methyl tert-butyl ether (MTBE), and ethyl acetate (B1210297), or mixtures thereof, are often good starting points. The principle of "like dissolves like" should be applied, matching the polarity of the solvent to that of the analyte.
Q4: What should I consider when using Solid-Phase Extraction (SPE) for this compound?
For SPE, the selection of the appropriate sorbent chemistry is paramount. Given the properties of this compound, a reversed-phase sorbent (e.g., C8 or C18) is a common choice. Key considerations include:
-
Sorbent Selection: A C8 or C18 sorbent will retain the analyte based on hydrophobic interactions.
-
Sample pH: Similar to LLE, the sample should be acidified before loading onto the SPE cartridge to ensure the analyte is in its non-ionized form, thus promoting retention.
-
Wash Solvent: The wash step is critical for removing interferences. A weak organic solvent mixture (e.g., water/methanol) is used to wash away polar impurities without eluting the analyte.
-
Elution Solvent: A stronger organic solvent, such as methanol (B129727) or acetonitrile, is required to disrupt the hydrophobic interactions and elute the analyte from the sorbent.
Q5: How can I minimize matrix effects that may interfere with the analysis?
Matrix effects can lead to ion suppression or enhancement in mass spectrometry-based detection, causing inaccurate quantification. To mitigate these effects:
-
Optimize Sample Cleanup: Employing a robust extraction method (LLE or SPE) is the first line of defense. A selective wash step in SPE is particularly important.
-
Use an Internal Standard: A stable isotope-labeled internal standard of this compound is ideal as it will co-elute and experience similar matrix effects, allowing for accurate correction.
-
Chromatographic Separation: Ensure adequate chromatographic separation of the analyte from co-eluting matrix components.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components.
Troubleshooting Guides
Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound with LLE, consider the following troubleshooting steps.
Troubleshooting Logic for Poor Recovery in LLE
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
Quantitative Data for LLE Optimization
While specific recovery data for this compound is not abundant in the literature, the following table provides expected recovery trends based on the principles of extracting hydroxylated metabolites.
| Parameter | Condition 1 | Expected Recovery | Condition 2 | Expected Recovery | Rationale |
| Aqueous Phase pH | pH 7.0 (Neutral) | Low | pH 4.0 (Acidic) | High | Acidification suppresses ionization, increasing partitioning into the organic phase. |
| Extraction Solvent | Hexane (Non-polar) | Very Low | Ethyl Acetate (Polar) | Moderate to High | The polarity of ethyl acetate is better suited to extract the more polar hydroxylated metabolite. |
| Solvent Mixture | Diethyl Ether | Moderate | Diethyl Ether:Isopropanol (9:1) | High | The addition of a more polar co-solvent can improve the extraction of polar metabolites. |
Low Recovery in Solid-Phase Extraction (SPE)
For issues with low recovery during SPE, a systematic approach to optimizing each step is necessary.
Troubleshooting Logic for Poor Recovery in SPE
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Quantitative Data for SPE Optimization
The following table outlines expected recovery trends for this compound during SPE based on common practices for similar analytes.
| Parameter | Condition 1 | Expected Recovery | Condition 2 | Expected Recovery | Rationale |
| Sorbent Type | Normal Phase (Silica) | Low | Reversed-Phase (C18) | High | The non-polar C18 sorbent effectively retains the moderately polar analyte from an aqueous matrix. |
| Sample pH | pH 7.0 | Moderate | pH 4.0 | High | Acidification ensures the analyte is in its non-ionized, more hydrophobic form, leading to better retention on the C18 sorbent. |
| Wash Solvent | 50% Methanol in Water | Low | 5% Methanol in Water | High | A weaker wash solvent removes polar interferences without prematurely eluting the analyte of interest. |
| Elution Solvent | Dichloromethane | Low | Methanol or Acetonitrile | High | A polar organic solvent is required to disrupt the hydrophobic interactions and elute the analyte from the reversed-phase sorbent. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Plasma
-
Sample Preparation: To 1 mL of plasma, add an internal standard.
-
pH Adjustment: Add 100 µL of 1 M HCl to acidify the sample to approximately pH 4. Vortex for 30 seconds.
-
Extraction: Add 5 mL of ethyl acetate. Cap and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
LLE Workflow Diagram
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine
-
Sample Preparation: To 1 mL of urine, add an internal standard. Add 100 µL of 1 M HCl.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the prepared urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analyte with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
SPE Workflow Diagram
Caption: Workflow for Solid-Phase Extraction of this compound.
By systematically evaluating and optimizing these parameters, researchers can significantly improve the recovery of this compound, leading to more accurate and reliable results in their studies.
References
Optimizing mobile phase for separation of glibenclamide metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the mobile phase for the separation of glibenclamide and its metabolites using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the chromatographic separation of glibenclamide and its hydroxylated metabolites.
Q1: Why am I seeing poor resolution between the parent glibenclamide peak and its metabolite peaks?
A1: Poor resolution is a common issue when separating structurally similar compounds like glibenclamide and its hydroxylated metabolites. The slight differences in polarity require a highly optimized mobile phase.
-
Issue: Insufficient separation between analyte peaks.
-
Possible Causes & Solutions:
-
Incorrect Mobile Phase Strength: The ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer is critical. If peaks are eluting too quickly (low retention), decrease the percentage of the organic solvent to increase interaction with the stationary phase. If retention is too long, a slight increase in the organic solvent percentage may be necessary.[1]
-
Inappropriate pH: The pH of the mobile phase affects the ionization state of glibenclamide and its metabolites, which in turn influences their retention and selectivity.[1] Using a buffer to maintain a stable pH is crucial for reproducibility.[1] Experiment with adjusting the pH; for acidic compounds, a lower pH often improves retention and peak shape.
-
Suboptimal Organic Solvent: Acetonitrile generally provides better resolution for complex mixtures than methanol (B129727) due to its lower viscosity and higher elution strength. Consider switching from methanol to acetonitrile or using a combination of both.[1]
-
Gradient Slope is Too Steep: If using a gradient elution, a steep gradient may not provide enough time to separate closely eluting compounds. Try implementing a shallower gradient around the elution time of your target analytes.[2]
-
Q2: My glibenclamide or metabolite peaks are tailing. What can I do to improve peak shape?
A2: Peak tailing can compromise quantification and resolution. It often results from secondary interactions between the analytes and the stationary phase or issues within the HPLC system itself.[3][4]
-
Issue: Asymmetrical peaks with a distinct "tail."
-
Possible Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic functional groups on the analytes, causing tailing.[5]
-
Solution 1: Adjust pH: Lowering the mobile phase pH (e.g., by adding 0.1% formic or acetic acid) can suppress the ionization of silanol groups, reducing these interactions.[1]
-
Solution 2: Additive Competition: Adding a small concentration of a basic compound (e.g., triethylamine) to the mobile phase can competitively bind to the active silanol sites.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[2] Try reducing the injection volume or sample concentration.
-
Metal Contamination: Some compounds are sensitive to trace metals within the HPLC system (column, tubing, etc.), which can lead to tailing.[2] Adding a metal chelator like EDTA to the mobile phase can mitigate this effect.[1][6]
-
Column Contamination/Degradation: The column may be contaminated with strongly retained compounds from previous injections. Flush the column with a strong solvent to clean it.[3][4] A damaged column inlet frit can also cause tailing and may require column replacement.
-
Q3: I'm observing ghost peaks in my chromatogram. Where are they coming from?
A3: Ghost peaks are extraneous peaks that do not originate from the injected sample and typically indicate contamination somewhere in the system.[7][8]
-
Issue: Unexpected peaks appear in the chromatogram, often in blank runs.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase: Impurities in the solvents or buffer reagents are a common source.[8] Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.
-
Sample Carryover: Residue from a previous, more concentrated sample may remain in the injector or needle.[8] Implement a robust needle wash step in your autosampler sequence, using a strong solvent to clean the injection system between runs.
-
Leaching from System Components: Plasticizers or other compounds can leach from tubing, solvent bottles, or filters. Ensure all components are chemically compatible with your mobile phase.
-
Q4: The retention times for my analytes are shifting between injections. Why is this happening?
A4: Unstable retention times severely impact the reliability and reproducibility of an analytical method. The cause is often related to inconsistent mobile phase composition or physical changes in the system.[7][9]
-
Issue: The time at which a specific analyte elutes from the column is not consistent.
-
Possible Causes & Solutions:
-
Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to significant shifts in retention time.[9] Prepare mobile phases carefully and in large enough batches for an entire sequence. If using an online mixing system, ensure the pumps are functioning correctly.[4]
-
Lack of Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[2] Insufficient equilibration is a common issue in gradient methods. Ensure the equilibration time is adequate.
-
Temperature Fluctuations: Changes in ambient temperature can affect solvent viscosity and column chemistry, leading to retention time drift.[8] Using a column oven to maintain a constant temperature is highly recommended for reproducible results.[8]
-
Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention characteristics. If other causes are ruled out, the column may need to be replaced.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing a separation method for glibenclamide and its metabolites?
A1: A good starting point for method development is a standard reversed-phase system.
-
Column: A C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[10][11][12]
-
Mobile Phase: A gradient elution is often necessary to separate the parent drug from its more polar metabolites. A typical starting point would be a gradient of acetonitrile and water (or a buffer like 20 mM phosphate (B84403) buffer), with 0.1% formic acid added to both phases to control pH and improve peak shape.[1][13]
-
Detection: Glibenclamide has a UV absorbance maximum around 230-245 nm.[10][12][14] A setting of 230 nm is a common choice.[12][15]
-
Flow Rate: For a 4.6 mm ID column, a flow rate of 1.0 mL/min is standard.[10][11]
Q2: How does the pH of the mobile phase affect the separation?
A2: The pH of the mobile phase is a powerful tool for optimizing selectivity in reversed-phase chromatography. It directly influences the ionization state of the analytes.[1] Glibenclamide and its metabolites have ionizable functional groups. By adjusting the pH, you can change their charge and, consequently, their polarity and retention time on a reversed-phase column. Maintaining a consistent and controlled pH with a buffer is essential for achieving reproducible separation.[1]
Q3: Should I use acetonitrile or methanol as the organic solvent?
A3: Both acetonitrile and methanol are common organic solvents for reversed-phase HPLC.[1]
-
Acetonitrile: Generally has a stronger elution strength, lower viscosity (leading to lower backpressure), and provides better peak shapes for many compounds. It is often the first choice for separating complex mixtures.
-
Methanol: Is less expensive but can sometimes offer different selectivity compared to acetonitrile. If you are struggling to resolve two co-eluting peaks with acetonitrile, switching to methanol (or a ternary mixture) might alter the elution order and improve separation.[1]
A method development study found that a 50:50 (v/v) mixture of ethanol (B145695) and methanol also produced sharp, symmetrical peaks for glibenclamide.[10]
Q4: What are glibenclamide metabolites and why are they important to separate?
A4: Glibenclamide (also known as glyburide) is metabolized in the liver by cytochrome P450 enzymes into several hydroxylated derivatives.[16][17] The primary metabolites are 4-trans-hydroxycyclohexyl glibenclamide (M1) and 3-cis-hydroxycyclohexyl glibenclamide (M2), which are more polar than the parent drug.[16][18] Other minor metabolites have also been identified.[18] Separating and quantifying these metabolites is crucial in pharmacokinetic and drug metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.
Data Presentation
Table 1: Example HPLC Methods for Glibenclamide Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Analyte(s) | Glibenclamide | Glibenclamide | Glibenclamide | Glibenclamide & Metabolites |
| Column | Lichrosphere RP C8 (250x4.0 mm, 5 µm)[10] | Chromosil C18 (150x4.6 mm, 5 µm)[11] | Kromasil ODS 3V (250x4.6mm, 5µ)[14] | BDS Hypersil C8 (250x4.6 mm, 5 µm)[12] |
| Mobile Phase | Ethanol:Methanol (50:50 v/v)[10] | Acetonitrile:KH2PO4 Buffer (pH 4.5) (40:60 v/v)[11] | Acetonitrile:Phosphate Buffer (60:40 v/v)[14] | Acetonitrile:Water (60:40 v/v)[12] |
| Flow Rate | 1.0 mL/min[10] | 1.0 mL/min[11] | 1.0 mL/min[14] | 1.0 mL/min[12] |
| Detection | UV at 245 nm[10] | UV at 233 nm[11] | UV at 238 nm[14] | UV at 230 nm[12] |
| Retention Time | ~2.55 min[10] | Not Specified | ~2.26 min[14] | ~5.1 min[12] |
Experimental Protocols
Protocol 1: General Method for Separation of Glibenclamide and its Metabolites
This protocol provides a general framework. Optimization will be required based on the specific metabolites of interest and the HPLC system used.
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water (0.1% formic acid).
-
Prepare Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile (0.1% formic acid).
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to remove dissolved gases.[8]
-
-
Standard Solution Preparation:
-
Sample Preparation (from plasma):
-
To a 1 mL plasma sample, add an internal standard.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute the residue in the mobile phase.
-
Filter the final sample through a 0.22 µm syringe filter before injection.[8]
-
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 2.7 µm.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Flow Rate: 0.4 mL/min.
-
Detection: UV at 230 nm.
-
Gradient Program:
-
0-1 min: 30% B
-
1-8 min: 30% to 90% B
-
8-9 min: 90% B
-
9-9.1 min: 90% to 30% B
-
9.1-12 min: 30% B (equilibration)
-
-
Visualizations
Caption: Experimental workflow for HPLC analysis.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Relationship between mobile phase and results.
References
- 1. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 2. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 3. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. technewslit.com [technewslit.com]
- 8. medikamenterqs.com [medikamenterqs.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. Rapid Analysis of Glibenclamide Using an Environmentally Benign Stability-Indicating RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
- 12. longdom.org [longdom.org]
- 13. iajps.com [iajps.com]
- 14. ijirt.org [ijirt.org]
- 15. Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 3-cis-Hydroxyglibenclamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cis-Hydroxyglibenclamide, a primary active metabolite of the anti-diabetic drug glibenclamide (glyburide). The focus is on minimizing in-source fragmentation during LC-MS/MS analysis to ensure accurate quantification and structural elucidation.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation and why is it a concern for this compound analysis?
A1: In-source fragmentation (ISF) is the unintended fragmentation of an analyte within the ion source of a mass spectrometer before it reaches the mass analyzer. For this compound, which is a sulfonylurea, the urea (B33335) moiety is particularly susceptible to cleavage. This can lead to an underestimation of the parent compound and potential misidentification of fragments as other sample components, compromising the accuracy and reliability of analytical results.
Q2: What are the most common fragment ions observed for glibenclamide and its hydroxylated metabolites?
A2: The most common fragmentation pathway for glibenclamide and its hydroxylated metabolites involves the cleavage of the sulfonylurea bridge. For glibenclamide (precursor ion m/z 494.1), a characteristic product ion is observed at m/z 369.0, corresponding to the loss of the cyclohexylisocyanate moiety. For this compound, the precursor ion will be at a higher m/z due to the addition of a hydroxyl group, and a similar fragmentation pattern is expected, leading to a product ion that also reflects this hydroxylation.
Q3: Which instrument parameters have the most significant impact on the in-source fragmentation of this compound?
A3: The two most critical instrument parameters influencing in-source fragmentation are the cone voltage (also referred to as fragmentor voltage or declustering potential) and the ion source temperature . Higher values for both of these parameters increase the internal energy of the ions, leading to a greater degree of fragmentation.
Q4: What is a good starting point for optimizing the cone voltage to minimize fragmentation?
A4: A good starting point for optimizing the cone voltage is to begin with a low value (e.g., 10-20 V) and gradually increase it while monitoring the signal intensity of the precursor ion and any known fragment ions. The optimal cone voltage will be the value that provides the best sensitivity for the precursor ion with the lowest possible formation of fragment ions.
Q5: How does the mobile phase composition affect in-source fragmentation?
A5: While cone voltage and source temperature are the primary drivers, the mobile phase composition can have an indirect effect. The use of certain mobile phase additives or a high percentage of organic solvent can influence the efficiency of desolvation and ionization, which can, in turn, affect the stability of the ions in the source. It is important to use a mobile phase that is compatible with good chromatographic separation and efficient ionization while minimizing conditions that could promote fragmentation.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides a systematic approach to troubleshoot and minimize the in-source fragmentation of this compound during LC-MS/MS analysis.
Issue: High abundance of fragment ions and low intensity of the precursor ion for this compound.
Systematic Troubleshooting Steps:
-
Optimize Cone Voltage/Declustering Potential: This is the most critical parameter.
-
Action: Perform a series of injections of a standard solution of this compound (or glibenclamide if the metabolite is not available) at different cone voltage settings, starting from a low value (e.g., 10 V) and increasing in small increments (e.g., 5-10 V).
-
Expected Outcome: You should observe a decrease in the relative abundance of the fragment ion and an increase in the precursor ion as the cone voltage is lowered. The optimal value will provide a strong precursor ion signal with minimal fragmentation.
-
-
Optimize Ion Source Temperature:
-
Action: Once a preliminary optimal cone voltage is established, perform a similar optimization for the ion source temperature. Start with a lower temperature (e.g., 300-350 °C) and gradually increase it.
-
Expected Outcome: Lowering the source temperature should reduce the thermal energy imparted to the ions, thereby decreasing in-source fragmentation. However, be mindful that excessively low temperatures can lead to incomplete desolvation and a loss of overall signal intensity. Find a balance that provides good sensitivity for the precursor ion while keeping fragmentation low.
-
-
Evaluate Nebulizer and Heater Gas Flow Rates:
-
Action: The gas flow rates can influence the desolvation process. Systematically vary the nebulizer and heater gas flow rates to ensure efficient droplet formation and desolvation without imparting excessive energy to the ions.
-
Expected Outcome: Optimal gas flow rates will improve the stability of the ion spray and can contribute to a reduction in fragmentation by ensuring a more gentle ionization process.
-
-
Check Mobile Phase Composition:
-
Action: Ensure that the mobile phase is well-suited for the analysis of sulfonylureas. Typically, a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) with a small amount of formic acid in water is used.
-
Expected Outcome: A stable and appropriate mobile phase will ensure consistent ionization and chromatography, reducing variability that might contribute to fragmentation.
-
-
Inspect and Clean the Ion Source:
-
Action: A contaminated ion source can lead to unstable ionization and increased fragmentation. Regularly inspect and clean the ion source components, including the sample cone and capillary, according to the manufacturer's recommendations.
-
Expected Outcome: A clean ion source will provide a more stable and efficient ionization process, which can help in minimizing in-source fragmentation.
-
Data Presentation
The following tables provide illustrative data on the effect of cone voltage and ion source temperature on the relative abundance of the precursor and a major fragment ion of a representative sulfonylurea. Disclaimer: These values are for illustrative purposes to demonstrate the expected trend and are not based on experimental data for this compound. Researchers should perform their own optimization experiments.
Table 1: Effect of Cone Voltage on Relative Ion Abundance
| Cone Voltage (V) | Precursor Ion Relative Abundance (%) | Fragment Ion Relative Abundance (%) |
| 20 | 95 | 5 |
| 40 | 75 | 25 |
| 60 | 40 | 60 |
| 80 | 15 | 85 |
Table 2: Effect of Ion Source Temperature on Relative Ion Abundance (at an optimized cone voltage)
| Source Temperature (°C) | Precursor Ion Relative Abundance (%) | Fragment Ion Relative Abundance (%) |
| 350 | 90 | 10 |
| 450 | 70 | 30 |
| 550 | 50 | 50 |
| 650 | 30 | 70 |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Glibenclamide and its Metabolites in Human Plasma
This protocol is a general guideline and may require optimization for specific instruments and experimental conditions.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled glibenclamide).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: Linear gradient from 30% to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 30% B
-
6.1-8 min: Re-equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: Start optimization at 400°C.
-
Cone Voltage/Declustering Potential: Start optimization at 20 V.
-
Capillary Voltage: 3.0 kV.
-
Nebulizer Gas: Nitrogen, optimize for stable spray.
-
Heater Gas: Nitrogen, optimize for efficient desolvation.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Glibenclamide: Precursor > Product (e.g., m/z 494.2 > 369.1)
-
This compound: Precursor > Product (e.g., m/z 510.2 > 385.1 - Note: exact m/z values should be confirmed experimentally)
-
Internal Standard: Precursor > Product (specific to the chosen standard)
-
-
Visualizations
Caption: Metabolic pathway of Glibenclamide to this compound.
Caption: Signaling pathway for Glibenclamide-induced insulin secretion.
Adduct formation of 3-cis-Hydroxyglibenclamide in electrospray ionization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-cis-Hydroxyglibenclamide, a primary metabolite of the anti-diabetic drug glibenclamide. The focus is on addressing challenges related to adduct formation in electrospray ionization mass spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected common adducts of this compound in ESI-MS?
A1: In ESI-MS, this compound (molecular formula: C₂₃H₂₈ClN₃O₆S, approximate molecular weight: 510.0 g/mol ) can form several common adducts in both positive and negative ionization modes. The most expected adducts are the protonated molecule ([M+H]⁺), sodium adduct ([M+Na]⁺), potassium adduct ([M+K]⁺), and ammonium (B1175870) adduct ([M+NH₄]⁺) in positive ion mode. In negative ion mode, the deprotonated molecule ([M-H]⁻) is most common. The formation and abundance of these adducts can be influenced by the sample matrix, solvent purity, and mobile phase composition.[1][2][3][4]
Q2: Why am I observing a high abundance of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts for this compound?
A2: The high abundance of sodium and potassium adducts is a common phenomenon in ESI-MS and can arise from several sources.[3][5] These include:
-
Glassware: Glass vials and containers can leach sodium and potassium ions into the sample solution.[5]
-
Solvents and Reagents: Impurities in solvents, buffers, and other reagents are a significant source of alkali metal ions.
-
Sample Matrix: Biological samples inherently contain high concentrations of sodium and potassium salts.
-
Co-elution: In liquid chromatography, co-elution of the analyte with inorganic ions from the sample or mobile phase can enhance adduct formation.[6]
Q3: How can I promote the formation of the protonated molecule ([M+H]⁺) over other adducts for this compound?
A3: To favor the formation of the protonated molecule, consider the following strategies:
-
Mobile Phase Acidification: The addition of a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can provide a source of protons and enhance the formation of [M+H]⁺.[7]
-
Use High-Purity Solvents and Reagents: Employing LC-MS grade solvents and high-purity additives will minimize the presence of alkali metal contaminants.
-
Utilize Plastic Vials and Containers: Switching from glass to plastic (e.g., polypropylene) vials can reduce the leaching of sodium and potassium ions.[5]
-
Optimize Ion Source Parameters: Fine-tuning the capillary voltage and temperature can influence the ionization process and may favor the formation of the protonated molecule.
Q4: Can the choice of mobile phase additives suppress adduct formation?
A4: Yes, the choice of mobile phase additives can significantly influence adduct formation. While acids like formic and acetic acid promote protonation, other additives can be used to suppress unwanted adducts. For instance, the use of ammonium formate (B1220265) or ammonium acetate (B1210297) can sometimes help to minimize the formation of sodium and potassium adducts by providing a high concentration of ammonium ions, which can form [M+NH₄]⁺ adducts or outcompete the alkali metal ions for charge.[8] However, the effectiveness of this approach is analyte-dependent. Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can suppress ionization in ESI-MS, but in some cases, it can improve chromatographic separation.[6][7] Its use should be carefully evaluated due to its potential for ion suppression.[7]
Troubleshooting Guides
Issue 1: Poor sensitivity and high background noise for this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Sample Matrix Effects | Biological samples contain numerous endogenous components that can co-elute with the analyte and suppress its ionization. Implement a more rigorous sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[9][10] |
| Suboptimal Ion Source Parameters | The ion source settings, including capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, are critical for efficient ionization. Optimize these parameters specifically for this compound using a systematic approach. |
| Contaminated Mobile Phase | Impurities in the mobile phase can lead to high background noise. Prepare fresh mobile phase using LC-MS grade solvents and high-purity additives. Filter the mobile phase before use. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase affects the ionization state of the analyte. For positive ion mode, a slightly acidic pH (e.g., using 0.1% formic acid) is generally preferred to promote protonation. |
Issue 2: Inconsistent or unpredictable adduct formation between runs.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Variable Contamination Levels | Inconsistent levels of sodium and potassium in different sample preparations or from run-to-run carryover can lead to variable adduct ratios. Ensure consistent sample preparation procedures and use plasticware. Implement a thorough wash step between injections to minimize carryover. |
| Mobile Phase Instability | Changes in the mobile phase composition or degradation over time can affect ionization. Prepare fresh mobile phase daily and ensure it is well-mixed. |
| Fluctuations in Ion Source Conditions | An unstable electrospray can result in inconsistent ionization. Check for a stable spray by visually inspecting the spray needle (if possible) or by monitoring the ion current stability. Clean the ion source components if necessary. |
Quantitative Data
Table 1: Calculated m/z Values for Common Adducts of this compound
Molecular Formula: C₂₃H₂₈ClN₃O₆S Monoisotopic Mass: 509.1442
| Adduct | Ionization Mode | Calculated m/z |
| [M+H]⁺ | Positive | 510.1515 |
| [M+Na]⁺ | Positive | 532.1334 |
| [M+K]⁺ | Positive | 548.0074 |
| [M+NH₄]⁺ | Positive | 527.1781 |
| [M-H]⁻ | Negative | 508.1370 |
| [M+Cl]⁻ | Negative | 544.1105 |
| [M+HCOO]⁻ | Negative | 554.1426 |
Table 2: Influence of Common Mobile Phase Additives on Ionization
| Additive (Typical Concentration) | Effect on [M+H]⁺ Formation | Effect on [M+Na]⁺/[M+K]⁺ Formation |
| Formic Acid (0.1%) | Promotes | Can reduce relative abundance |
| Acetic Acid (0.1%) | Promotes | Can reduce relative abundance |
| Ammonium Formate (5-10 mM) | May compete, forming [M+NH₄]⁺ | Can suppress |
| Ammonium Acetate (5-10 mM) | May compete, forming [M+NH₄]⁺ | Can suppress |
| Trifluoroacetic Acid (0.05-0.1%) | Can suppress overall ionization | Can suppress |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma using Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., deuterated glibenclamide).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 20% B
-
1-5 min: 20% to 80% B
-
5-6 min: 80% B
-
6-6.1 min: 80% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Nebulizer Gas Flow: 7 Bar.
-
Drying Gas Flow: 10 L/min.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1): m/z 510.2 → Product ions (Q3): m/z 385.1 (quantifier), m/z 185.1 (qualifier). (Note: These are hypothetical transitions based on potential fragmentation patterns and would need to be optimized experimentally).
-
Internal Standard (e.g., Glibenclamide-d11): Precursor ion (Q1): m/z 505.2 → Product ion (Q3): m/z 379.1.
-
-
Visualizations
Caption: Troubleshooting workflow for adduct formation.
References
- 1. Mass Spectrometry Adduct Calculator - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
- 3. acdlabs.com [acdlabs.com]
- 4. providiongroup.com [providiongroup.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LC-MS Sample Preparation | Thermo Fisher Scientific - TR [thermofisher.com]
Overcoming low sensitivity in 3-cis-Hydroxyglibenclamide detection
Welcome to the technical support center for the analysis of 3-cis-Hydroxyglibenclamide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low sensitivity in the detection of this glibenclamide metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for low sensitivity in this compound detection?
Low sensitivity in the detection of this compound can stem from several factors:
-
Low Analyte Concentration: As a metabolite, its concentration in biological samples is often inherently low.
-
Poor Extraction Recovery: Inefficient sample preparation can lead to significant loss of the analyte before analysis.
-
Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound in the mass spectrometer, leading to a reduced signal.[1][2][3][4][5]
-
Suboptimal LC-MS/MS Parameters: Instrument settings that are not optimized for this specific analyte will result in a weaker signal.
Q2: Which analytical technique is most suitable for detecting low concentrations of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of this compound in biological matrices due to its high sensitivity and selectivity.[1][6] This technique allows for the specific detection of the analyte even in the presence of other closely related compounds.
Q3: How can I improve the recovery of this compound from plasma samples?
Optimizing your sample preparation method is crucial for improving recovery. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective. The choice between them depends on the specific matrix and available resources. A well-optimized SPE protocol can often provide cleaner extracts and higher, more consistent recoveries.
Q4: What is ion suppression and how can I minimize it?
Ion suppression is a phenomenon in LC-MS where matrix components co-eluting with the analyte of interest interfere with its ionization, leading to a decreased signal.[2][3][4][5] To minimize ion suppression:
-
Improve Sample Cleanup: Utilize more effective sample preparation techniques like SPE to remove interfering substances.
-
Optimize Chromatography: Adjust the chromatographic conditions to separate the analyte from the interfering matrix components.
-
Dilute the Sample: If the analyte concentration allows, diluting the sample can reduce the concentration of interfering components.[3]
-
Change Ionization Mode: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.[3][7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Low or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Poor Extraction Recovery | 1. Evaluate Extraction Method: Compare the recovery of LLE vs. SPE. See Table 1 for a comparison of expected recovery rates. 2. Optimize SPE Protocol: Experiment with different sorbents (e.g., C18, mixed-mode) and elution solvents. 3. Check pH: Ensure the pH of the sample and buffers is optimal for the extraction of this compound. |
| Ion Suppression | 1. Perform a Post-Column Infusion Experiment: This will help identify regions of ion suppression in your chromatogram. 2. Modify Gradient: Adjust the mobile phase gradient to shift the retention time of your analyte away from areas of significant ion suppression. 3. Enhance Sample Cleanup: Implement a more rigorous sample preparation protocol to remove matrix components. |
| Suboptimal MS Parameters | 1. Optimize Ionization Source: Adjust parameters such as capillary voltage, gas flow, and temperature.[8] 2. Optimize Collision Energy: Determine the optimal collision energy for the fragmentation of the precursor ion to the product ion.[6] See Table 2 for example MS/MS parameters. |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | 1. Automate Extraction: If possible, use an automated system for LLE or SPE to improve consistency. 2. Use an Internal Standard: Incorporate a stable isotope-labeled internal standard to account for variability in extraction and ionization. |
| Matrix Effects | 1. Assess Matrix Effects: Analyze samples from different lots of the biological matrix to evaluate the variability of ion suppression. 2. Use a Matrix-Matched Calibration Curve: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects. |
| Instrument Instability | 1. Check System Suitability: Run a system suitability test before each batch of samples to ensure the LC-MS/MS system is performing consistently. 2. Clean the Ion Source: Contamination of the ion source can lead to signal instability.[1] |
Data Presentation
Table 1: Comparison of Sample Preparation Methods for this compound Recovery
| Method | Principle | Expected Recovery (%) | Advantages | Disadvantages |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | 60 - 85 | Simple, low cost. | Can be labor-intensive, may form emulsions, less effective at removing all interferences. |
| Solid-Phase Extraction (SPE) | Adsorption of the analyte onto a solid sorbent, followed by selective elution. | 85 - 105 | High recovery and cleaner extracts, can be automated.[9] | Higher cost, requires method development. |
| Protein Precipitation (PPT) | Precipitation of proteins using an organic solvent. | 50 - 80 | Fast and simple. | Least effective at removing matrix interferences, leading to significant ion suppression. |
Table 2: Example LC-MS/MS Parameters for this compound Detection *
| Parameter | Setting |
| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 95% B over 5 minutes |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | 510.1 |
| Product Ion (m/z) | 385.1 |
| Collision Energy (eV) | 25 |
*These are starting parameters and should be optimized for your specific instrument and application.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Analysis
-
Injection: Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.
-
Chromatographic Separation: Separate the analyte using the gradient conditions outlined in Table 2.
-
Mass Spectrometric Detection: Monitor the transition of the precursor ion to the product ion using the parameters in Table 2.
-
Quantification: Quantify the analyte using a calibration curve prepared with matrix-matched standards.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low sensitivity detection.
References
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. longdom.org [longdom.org]
- 6. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scispace.com [scispace.com]
Technical Support Center: 3-cis-Hydroxyglibenclamide Reference Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 3-cis-Hydroxyglibenclamide reference standard.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, analysis, and storage of this compound.
Issue 1: Inconsistent Chromatographic Peak Area or Shifting Retention Times
| Potential Cause | Recommended Action |
| Sample Degradation | This compound, similar to its parent compound glibenclamide, can be susceptible to hydrolysis, particularly under acidic or basic conditions. Ensure samples are prepared fresh in a neutral, appropriate solvent. Avoid prolonged storage of solutions, even at low temperatures. |
| Incomplete Dissolution | This compound has limited solubility. Ensure complete dissolution by using appropriate solvents such as DMSO or methanol (B129727) (slightly soluble) and employing sonication if necessary. Visually inspect for any particulate matter before injection. |
| Mobile Phase Issues | Inconsistent mobile phase composition can lead to retention time shifts. Prepare fresh mobile phase daily, ensure it is thoroughly mixed and degassed. Verify the pH of any buffered components. |
| Column In-source Degradation | If the HPLC column has been used with harsh conditions previously, it might contribute to on-column degradation. Dedicate a column for this analysis or ensure rigorous washing procedures are in place. |
| Injector Variability | Check the HPLC injector for leaks and ensure the injection volume is consistent. Perform an injector precision test. |
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
| Potential Cause | Recommended Action |
| Presence of Impurities | The reference standard may contain impurities from the synthesis or degradation over time. A common potential impurity is the trans-isomer, 4-trans-Hydroxyglibenclamide. Hydrolytic degradation can also occur, leading to the cleavage of the sulfonylurea moiety. |
| Solvent-Related Peaks | Ensure the solvents used for sample preparation and the mobile phase are of high purity (HPLC grade or higher). Run a blank injection of the solvent to identify any extraneous peaks. |
| Carryover from Previous Injections | Implement a robust needle and injector wash program between injections to prevent carryover from previous samples. |
Issue 3: Difficulty in Achieving Baseline Resolution
| Potential Cause | Recommended Action |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, flow rate, and column temperature to improve the separation of this compound from any closely eluting impurities. |
| Column Deterioration | Over time, HPLC columns can lose their efficiency. Replace the column if performance does not improve with optimization of other parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for the this compound reference standard?
A1: The reference standard should be stored at -20°C for long-term storage and protected from light and moisture. For short-term storage, +4°C is acceptable.[1] It is stable for at least 2 years after receipt when stored at -20°C.[1]
Q2: What are the expected impurities in a this compound reference standard?
A2: While specific impurity profiles can vary between batches and manufacturers, potential impurities to consider include:
-
Isomeric Impurities: The most likely isomeric impurity is 4-trans-Hydroxyglibenclamide, another major metabolite of glibenclamide.
-
Degradation Products: Hydrolysis of the sulfonylurea bond is a common degradation pathway for glibenclamide and its metabolites.[2] This can lead to the formation of 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide and cyclohexylamine (B46788) derivatives.
-
Synthesis-Related Impurities: Residual starting materials or by-products from the synthesis process could be present.
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is slightly soluble in DMSO and methanol.[1][3] For analytical purposes, prepare a stock solution in one of these solvents and dilute with the mobile phase as needed.
Q4: What is the typical purity of a this compound reference standard?
A4: Commercially available reference standards typically have a purity of ≥97% as determined by HPLC.[1]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general HPLC method that can be adapted for the purity assessment of this compound.
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and a phosphate (B84403) buffer (e.g., 25 mM, pH 3.5) in a ratio of approximately 60:40 (v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at 230 nm or 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10-20 µL |
| Sample Preparation | Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or DMSO) to a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to a working concentration (e.g., 10-50 µg/mL). |
Visualizations
References
Method development challenges for chiral separation of glibenclamide metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the method development for the chiral separation of glibenclamide metabolites, primarily 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).
Troubleshooting Guide
Challenges in the enantioselective separation of glibenclamide metabolites often stem from the inherent difficulty of separating stereoisomers, which have identical physicochemical properties in an achiral environment.[1] Success hinges on creating a suitable chiral environment, typically by using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for their broad applicability and good selectivity in chiral separations.[2]
Here are common issues encountered and their potential solutions:
Issue 1: No or Poor Enantiomeric Resolution
-
Possible Cause: Inappropriate Chiral Stationary Phase (CSP).
-
Solution: Screen a variety of CSPs. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point due to their broad enantiorecognition capabilities.[2][3] Consider both coated and immobilized polysaccharide CSPs.
-
-
Possible Cause: Unsuitable Mobile Phase.
-
Solution:
-
Mode Selection: Explore different chromatography modes. Normal-phase (e.g., hexane (B92381)/alcohol mixtures) often provides good selectivity on polysaccharide CSPs.[2] However, for LC-MS compatibility, reversed-phase (RP) or polar organic modes are preferable.[2]
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., methanol (B129727), ethanol (B145695), isopropanol (B130326), acetonitrile) are critical. Vary the type and percentage of the alcohol modifier. Acetonitrile (B52724) can also be effective and may provide different selectivity.[2]
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly impact peak shape and resolution, especially for ionizable compounds like glibenclamide and its metabolites.
-
-
Issue 2: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause: Secondary Interactions with the Stationary Phase.
-
Solution: Add a competing agent to the mobile phase. For acidic compounds, a small amount of a stronger acid can help. For basic compounds, a competing base like diethylamine (B46881) can improve peak symmetry.
-
-
Possible Cause: Overloading of the Column.
-
Solution: Reduce the sample concentration or injection volume. Chiral stationary phases have a limited loading capacity.
-
-
Possible Cause: Inappropriate Mobile Phase pH.
-
Solution: Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
-
Issue 3: Irreproducible Retention Times and/or Resolution
-
Possible Cause: Temperature Fluctuations.
-
Solution: Use a column oven to maintain a constant and optimized temperature. Temperature can influence the thermodynamics of the chiral recognition process.
-
-
Possible Cause: Mobile Phase Instability.
-
Solution: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.
-
-
Possible Cause: Column Equilibration.
-
Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. This is particularly important when changing mobile phase compositions.
-
Issue 4: Co-elution with Matrix Components (in biological samples)
-
Possible Cause: Insufficient Sample Preparation.
-
Solution: Develop a robust sample preparation method to remove interfering substances. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used.
-
-
Possible Cause: Lack of Selectivity of the Analytical Method.
-
Solution: Optimize the mobile phase and CSP to achieve better separation from matrix components. Coupling the HPLC system to a mass spectrometer (LC-MS) can provide additional selectivity and sensitivity.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of glibenclamide that require chiral separation?
A1: The two main active metabolites of glibenclamide are 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[4][5][6] These metabolites themselves possess hypoglycemic activity and are formed through the metabolism of the parent drug.[4][5]
Q2: Why is chiral separation of glibenclamide metabolites important?
A2: Enantiomers of a drug and its metabolites can exhibit different pharmacological, toxicological, and pharmacokinetic properties.[1] Regulatory agencies like the US FDA often require the separate evaluation of the stereoisomers of a new drug.[1] Therefore, developing a stereoselective analytical method is crucial for understanding the complete pharmacological profile of glibenclamide and its metabolites.
Q3: Which type of HPLC column is best suited for the chiral separation of glibenclamide metabolites?
A3: While specific methods for glibenclamide metabolites are not widely published, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are generally the most successful for a broad range of chiral compounds and would be the recommended starting point.[2][3] Screening several different polysaccharide-based columns is advisable.
Q4: What are typical starting conditions for method development on a polysaccharide-based CSP?
A4: A common starting point is to use a normal-phase mobile phase consisting of a mixture of hexane and an alcohol (e.g., isopropanol or ethanol) in varying ratios (e.g., 90:10, 80:20, 70:30). For reversed-phase mode, a mixture of water or buffer with methanol or acetonitrile would be used. The flow rate is typically around 0.5 to 1.0 mL/min.
Q5: How can I improve the resolution between the enantiomers of the metabolites?
A5: To improve resolution, you can:
-
Optimize the mobile phase: Systematically vary the ratio of the strong and weak solvents.
-
Change the organic modifier: Switching between isopropanol, ethanol, and acetonitrile can have a significant effect on selectivity.
-
Use additives: Small amounts of an acid or base can improve peak shape and resolution.
-
Lower the temperature: This often increases the enantioselectivity, but may also increase analysis time and backpressure.
-
Reduce the flow rate: This can lead to better efficiency and improved resolution.
Q6: Are there any known quantitative data for the chiral separation of glibenclamide metabolites?
A6: Specific, publicly available quantitative data such as retention times and resolution factors for the chiral separation of glibenclamide metabolites M1 and M2 are scarce in the scientific literature. Method development will likely require a systematic screening and optimization approach based on the general principles of chiral chromatography.
Data Summary
Table 1: Method Development Data for Chiral Separation of Glibenclamide Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | e.g., Chiralcel OD-H | e.g., Chiralpak AD | e.g., Lux Cellulose-1 |
| Mobile Phase | e.g., Hexane:IPA (80:20) | e.g., Hexane:EtOH (90:10) + 0.1% TFA | e.g., ACN:Water (60:40) |
| Flow Rate (mL/min) | 1.0 | 0.8 | 1.2 |
| Temperature (°C) | 25 | 30 | 25 |
| Detection (nm) | 230 | 230 | 230 |
| Retention Time (min) - Enantiomer 1 | |||
| Retention Time (min) - Enantiomer 2 | |||
| Resolution (Rs) | |||
| Peak Tailing Factor - Enantiomer 1 | |||
| Peak Tailing Factor - Enantiomer 2 |
Experimental Protocols
Protocol 1: General Screening Protocol for Chiral Separation using Polysaccharide-Based CSPs
-
Column Selection: Choose a set of 3-4 polysaccharide-based CSPs with different selectivities (e.g., a cellulose-based and an amylose-based column).
-
Mobile Phase Preparation:
-
Normal Phase: Prepare mixtures of n-hexane with isopropanol (IPA) or ethanol (EtOH) at ratios of 90:10, 80:20, and 70:30 (v/v).
-
Reversed Phase: Prepare mixtures of acetonitrile (ACN) or methanol (MeOH) with water or a suitable buffer (e.g., ammonium (B1175870) acetate) at ratios of 50:50, 60:40, and 70:30 (v/v).
-
-
System Setup:
-
Install the chiral column and equilibrate with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to an appropriate wavelength for glibenclamide and its metabolites (e.g., 230 nm).
-
-
Injection: Inject a standard solution of the racemic metabolite.
-
Data Analysis: Evaluate the chromatogram for the number of peaks, resolution, and peak shape.
-
Iteration: If separation is not achieved, proceed to the next mobile phase composition or the next column in the screening set.
Visualizations
Caption: A typical workflow for developing a chiral HPLC method.
Caption: A troubleshooting decision tree for poor enantiomeric resolution.
References
- 1. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [mdpi.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chromatographic Separation of Cis and Trans Hydroxyglibenclamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the chromatographic separation of cis and trans hydroxyglibenclamide. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis and trans hydroxyglibenclamide isomers?
A1: The primary challenge lies in the structural similarity of the cis and trans isomers of hydroxyglibenclamide, which are diastereomers. These isomers often have very similar physicochemical properties, leading to co-elution or poor resolution in standard reversed-phase HPLC conditions. Achieving baseline separation typically requires careful optimization of chromatographic parameters to exploit subtle differences in their interaction with the stationary and mobile phases.
Q2: Which type of HPLC column is most effective for separating these isomers?
A2: A high-resolution reversed-phase column, such as a C18 or a phenyl-hexyl column, is generally the most effective starting point. Columns with a smaller particle size (e.g., sub-2 µm for UHPLC or 3.5 µm for HPLC) and a longer length can provide the necessary efficiency for separating these closely eluting isomers. Chiral stationary phases can also be employed for enhanced separation of stereoisomers.[1][2][3]
Q3: How does the mobile phase composition affect the separation of cis and trans hydroxyglibenclamide?
A3: The mobile phase composition, including the organic modifier, pH, and buffer concentration, is a critical factor.[4]
-
Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can alter selectivity. Methanol may offer different selectivity for diastereomers compared to acetonitrile.
-
pH: The pH of the mobile phase can influence the ionization state of the analytes, which in turn affects their retention and selectivity on a reversed-phase column.[5][6][7] It is advisable to work at a pH that is at least 2 units away from the pKa of the analytes to ensure a consistent ionization state and avoid peak shape issues.[5]
-
Buffer Concentration: An adequate buffer concentration is necessary to maintain a stable pH and minimize secondary interactions with the stationary phase, which can cause peak tailing.[8]
Q4: What is the role of column temperature in the separation of these isomers?
A4: Column temperature affects the viscosity of the mobile phase, analyte diffusion, and the kinetics of interaction with the stationary phase.[9][10][11] Varying the temperature can alter the selectivity and resolution between the cis and trans isomers.[9][11] Generally, lower temperatures may increase retention and improve resolution for some diastereomers, while higher temperatures can lead to sharper peaks and faster analysis times.[10] It is a parameter that should be systematically investigated during method development.[9][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution/Co-elution of Isomers | 1. Inappropriate stationary phase. 2. Mobile phase composition is not optimal. 3. Gradient slope is too steep. 4. Column temperature is not optimized. | 1. Try a column with a different selectivity (e.g., phenyl-hexyl if using C18). 2. Systematically vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. 3. Decrease the gradient slope to allow more time for the isomers to separate. 4. Evaluate the separation at different temperatures (e.g., in 5°C increments).[9][10][11] |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inadequate buffering of the mobile phase. 4. Presence of a void at the column inlet.[12] | 1. Use a mobile phase with a pH that suppresses the ionization of the analytes. Add a competing base (e.g., triethylamine) in small concentrations if basic analytes are interacting with acidic silanols. 2. Reduce the sample concentration or injection volume.[8][13] 3. Ensure the buffer concentration is sufficient (typically 10-25 mM).[8] 4. Replace the column.[12] |
| Peak Splitting or Shouldering | 1. Co-elution of isomers with very similar retention times. 2. Sample solvent is incompatible with the mobile phase. 3. Partially blocked column frit.[12] 4. Mobile phase pH is too close to the analyte's pKa.[7] | 1. Further optimize the mobile phase, gradient, and temperature to improve resolution. 2. Dissolve the sample in the initial mobile phase composition. 3. Reverse flush the column or replace the inlet frit.[12][14] 4. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the hydroxyglibenclamide isomers.[5] |
| Retention Time Drift | 1. Inadequate column equilibration between injections. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition over time. 4. Column degradation. | 1. Ensure a sufficient re-equilibration time at the end of each gradient run. 2. Use a column oven to maintain a stable temperature.[10] 3. Prepare fresh mobile phase daily and ensure it is well-mixed. 4. Replace the column if performance continues to degrade. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for the Separation of Cis and Trans Hydroxyglibenclamide
This protocol provides a starting point for the separation of cis and trans hydroxyglibenclamide isomers. Optimization will likely be required based on the specific instrumentation and isomer characteristics.
Instrumentation:
-
HPLC or UHPLC system with a binary or quaternary pump, autosampler, column oven, and a UV or Mass Spectrometry (MS) detector.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | High-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 230 nm or MS with Electrospray Ionization (ESI) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve samples in a 50:50 mixture of Mobile Phase A and B |
Expected Quantitative Data (Illustrative):
| Isomer | Retention Time (min) | Asymmetry Factor | Resolution (between isomers) |
| cis-hydroxyglibenclamide | 12.5 | 1.1 | \multirow{2}{*}{>1.5} |
| trans-hydroxyglibenclamide | 13.2 | 1.2 |
Visualizations
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromtech.com [chromtech.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. uhplcs.com [uhplcs.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
A Researcher's Guide to the Validation of Analytical Methods for Biomarker Quantification
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount for the reliable quantification of biomarkers. This guide provides a comprehensive comparison of key validation parameters, experimental protocols, and common quantification platforms, empowering you to make informed decisions for your research.
The validation of a bioanalytical method ensures that the chosen procedure is suitable for its intended purpose, yielding accurate and reproducible data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that, while not always identical, share fundamental principles for validating methods used in biomarker quantification.
Core Performance Characteristics and Acceptance Criteria
A "fit-for-purpose" approach is often adopted for biomarker assay validation, meaning the extent of validation is dependent on the intended use of the biomarker data.[1] When biomarker data is intended to support regulatory decisions, a full validation is expected.[2] The core performance characteristics that must be evaluated include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
The following table summarizes the generally accepted criteria for these parameters based on FDA and EMA guidelines for chromatographic and ligand-binding assays.
| Performance Characteristic | Parameter | Acceptance Criteria (Chromatographic Assays) | Acceptance Criteria (Ligand Binding Assays) |
| Accuracy | Mean concentration as % of nominal value | Within ±15% (except at LLOQ, which is ±20%) | Within ±20% (except at LLOQ and ULOQ, which are ±25%) |
| Precision | Coefficient of Variation (CV) | ≤15% (except at LLOQ, which is ≤20%) | ≤20% (except at LLOQ and ULOQ, which is ≤25%) |
| Selectivity | Response in blank matrix vs. LLOQ | No significant interfering peaks at the retention time of the analyte | Response in blank samples should be <20% of the LLOQ response |
| Sensitivity | Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response | Clearly distinguishable from the blank matrix |
| Reproducibility | Incurred Sample Reanalysis (ISR) | At least 67% of the re-assayed samples should be within ±20% of the original value | At least 67% of the re-assayed samples should be within ±30% of the original value |
| Stability | Analyte concentration after storage vs. initial | Within ±15% of the initial concentration | Within ±20% of the initial concentration |
Experimental Protocols for Key Validation Experiments
Detailed below are the methodologies for assessing the critical performance characteristics of a biomarker quantification assay.
Accuracy and Precision
Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of three concentration levels: Low, Medium, and High. For ligand-binding assays, it is also recommended to include QCs at the Lower Limit of Quantification (LLOQ) and Upper Limit of Quantification (ULOQ).
-
Analyze at least five replicates of each QC level in a single analytical run to determine intra-assay (within-run) accuracy and precision.
-
Repeat the analysis of the QC samples on at least three different days to determine inter-assay (between-run) accuracy and precision.
-
Calculate the mean concentration and the coefficient of variation (CV) for each QC level.
-
Compare the results against the acceptance criteria.
Selectivity
Objective: To assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Protocol:
-
Obtain at least six different sources of the blank biological matrix (e.g., plasma, serum) from individual donors.
-
Analyze each blank matrix to check for interfering peaks or signals at the retention time or response region of the analyte.
-
Spike the lowest concentration of the analyte (LLOQ) into each of the blank matrices and analyze.
-
The response of the interfering peaks in the blank matrix should not exceed 20% of the response of the LLOQ.[2]
Sensitivity (Lower Limit of Quantification - LLOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.
Protocol:
-
Prepare a series of samples with decreasing concentrations of the analyte.
-
Analyze the samples and identify the lowest concentration that meets the following criteria:
-
The analyte response is at least five times the response of a blank sample.[2]
-
The accuracy is within ±20% of the nominal value (or ±25% for ligand-binding assays).
-
The precision (CV) is ≤20% (or ≤25% for ligand-binding assays).
-
Stability
Objective: To evaluate the chemical stability of the analyte in the biological matrix under different storage and handling conditions.
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples after storing them at the intended long-term storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of the study samples.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration (or ±20% for ligand-binding assays).
Comparison of Biomarker Quantification Platforms
Several analytical platforms are available for biomarker quantification, each with its own advantages and limitations. The choice of platform will depend on factors such as the required sensitivity, throughput, and the nature of the biomarker.
| Platform | Principle | Key Advantages | Key Limitations |
| ELISA (Enzyme-Linked Immunosorbent Assay) | Enzyme-catalyzed color change | Cost-effective, widely available kits, simple workflow.[3] | Limited dynamic range (1-2 logs), single-plex, larger sample volume required.[3] |
| MSD (Meso Scale Discovery) | Electrochemiluminescence | High sensitivity, wide dynamic range (3-4+ logs), low sample volume, multiplexing capability (up to 10 analytes).[3][4] | Proprietary platform and reagents, higher cost than ELISA. |
| Luminex (xMAP Technology) | Fluorescently-coded microspheres | High multiplexing capacity (up to 80 analytes), high throughput.[4] | Lower sensitivity for some analytes compared to MSD, potential for spectral overlap.[5] |
| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separation by chromatography, detection by mass spectrometry | High specificity and accuracy, can measure small molecules and peptides, multiplexing capabilities.[6] | Higher equipment cost, complex method development, may have lower throughput than immunoassays.[6] |
Visualizing Workflows and Pathways
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for biomarker quantification.
Analytical method validation workflow.
EGFR Signaling Pathway
Biomarkers are often key components of cellular signaling pathways. The diagram below illustrates a simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell proliferation and a common target in cancer therapy.
Simplified EGFR signaling pathway.
References
- 1. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 2. ema.europa.eu [ema.europa.eu]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Overview of Luminex and MSD Platforms For Biomarker Analysis - KCAS Bio [kcasbio.com]
- 5. researchgate.net [researchgate.net]
- 6. uu.diva-portal.org [uu.diva-portal.org]
Glibenclamide Immunoassays: A Guide to Cross-Reactivity with Metabolites
For researchers, scientists, and drug development professionals, understanding the specificity of an immunoassay is paramount for generating accurate and reliable data. When measuring glibenclamide, a widely used sulfonylurea drug for type 2 diabetes, a key consideration is the potential for the immunoassay to cross-react with its major metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). This guide provides a comparative overview of the available information on this topic, details a robust experimental protocol for determining cross-reactivity, and offers visualizations to clarify the underlying concepts and workflows.
The Challenge of Metabolite Cross-Reactivity
Glibenclamide is extensively metabolized in the liver to form the pharmacologically active metabolites M1 and M2. These metabolites can be present in significant concentrations in biological samples and may interfere with the accurate quantification of the parent drug if the immunoassay used is not sufficiently specific. Such cross-reactivity can lead to an overestimation of glibenclamide concentrations, potentially impacting pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.
Comparative Analysis of Glibenclamide Immunoassays
Obtaining detailed, quantitative cross-reactivity data for commercially available glibenclamide immunoassays is challenging as this information is not always readily available in product literature or scientific publications. However, based on available research, a general comparison can be made.
| Immunoassay Type | Reported Cross-Reactivity with M1 and M2 Metabolites | Reference |
| Radioimmunoassay (RIA) | A study on a developed RIA reported that the antiserum used was highly specific for glibenclamide and did not cross-react with its two known major metabolites.[1] | Kawashima et al., 1979 |
| Enzyme-Linked Immunosorbent Assay (ELISA) and other commercial immunoassays | Specific quantitative cross-reactivity data for currently available commercial ELISA kits and other immunoassays for glibenclamide are not widely published in peer-reviewed literature or product datasheets. Researchers are strongly advised to contact the manufacturers directly for the most up-to-date information or to perform in-house validation. | - |
Note: The lack of accessible, direct comparative studies on modern glibenclamide immunoassays highlights a critical data gap for researchers in this field.
Experimental Protocol for Determining Cross-Reactivity
To ensure the reliability of results, it is highly recommended that researchers validate the cross-reactivity of their chosen glibenclamide immunoassay in-house. The following is a detailed protocol for this purpose.
Objective:
To determine the percentage of cross-reactivity of a glibenclamide immunoassay with its metabolites, 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).
Materials:
-
Glibenclamide immunoassay kit (ELISA, RIA, etc.)
-
Glibenclamide standard
-
4-trans-hydroxy-glibenclamide (M1) standard
-
3-cis-hydroxy-glibenclamide (M2) standard
-
Drug-free matrix (e.g., plasma, serum, urine) corresponding to the intended sample type
-
Assay buffer as specified in the immunoassay kit manual
-
Microplate reader or gamma counter (as appropriate for the assay)
-
Precision pipettes and sterile tips
Procedure:
-
Preparation of Standard Curves:
-
Prepare a standard curve for glibenclamide according to the immunoassay kit's instructions. This typically involves serial dilutions of the glibenclamide standard in the drug-free matrix or assay buffer to cover the expected working range of the assay.
-
-
Preparation of Metabolite Solutions:
-
Prepare separate stock solutions of M1 and M2 metabolites in a suitable solvent.
-
Create a series of dilutions for each metabolite in the same drug-free matrix or assay buffer used for the glibenclamide standard curve. The concentration range for the metabolites should be wide enough to assess potential cross-reactivity at clinically relevant and higher concentrations.
-
-
Immunoassay Procedure:
-
Run the immunoassay according to the manufacturer's protocol.
-
Include the following on the same plate/run:
-
Blank samples (matrix/buffer only)
-
Glibenclamide standard curve
-
Dilution series of the M1 metabolite
-
Dilution series of the M2 metabolite
-
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
Measure the response (e.g., absorbance, radioactivity) for all samples.
-
From the glibenclamide standard curve, determine the concentration of glibenclamide that produces a response equivalent to 50% of the maximum binding (IC50) or a similar midpoint.
-
For each metabolite, determine the concentration that produces the same 50% binding response (IC50).
-
Calculate the percentage of cross-reactivity for each metabolite using the following formula:
% Cross-Reactivity = (IC50 of Glibenclamide / IC50 of Metabolite) x 100
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the cross-reactivity of a glibenclamide immunoassay.
Caption: Experimental workflow for determining immunoassay cross-reactivity.
Glibenclamide Metabolism and Signaling Pathway
Glibenclamide exerts its therapeutic effect by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel in pancreatic beta cells. This binding leads to the closure of the channel, resulting in cell membrane depolarization, calcium influx, and subsequent insulin (B600854) secretion.
Caption: Glibenclamide's mechanism of action on pancreatic beta cells.
Conclusion and Recommendations
The specificity of immunoassays for glibenclamide concerning its major metabolites, M1 and M2, is a critical parameter that can significantly influence the accuracy of measured drug concentrations. While historical data suggests that highly specific radioimmunoassays have been developed, there is a notable lack of publicly available, quantitative cross-reactivity data for modern, commercially available immunoassay kits.
Therefore, it is imperative for researchers to:
-
Request detailed cross-reactivity data directly from the immunoassay manufacturer.
-
Perform in-house validation studies using the provided experimental protocol to determine the cross-reactivity of the specific immunoassay lot being used.
-
Consider the potential impact of any observed cross-reactivity on the interpretation of their study results.
By taking these steps, researchers can ensure the generation of high-quality, reliable data in their studies involving the quantification of glibenclamide.
References
A Head-to-Head Comparison of Extraction Methods for Glibenclamide and Its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of glibenclamide and its metabolites from biological matrices is paramount for pharmacokinetic and metabolic studies. The choice of extraction method significantly impacts the recovery, purity, and ultimately, the reliability of the analytical results. This guide provides a head-to-head comparison of the three most common extraction techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE), supported by available experimental data.
Glibenclamide, a second-generation sulfonylurea, is extensively metabolized in the body, primarily by the cytochrome P450 enzyme CYP2C9, into several hydroxylated metabolites. The main active metabolites are 4-trans-hydroxyglibenclamide (M1) and 3-cis-hydroxyglibenclamide (M2), which also possess hypoglycemic effects. Therefore, the simultaneous and accurate measurement of both the parent drug and its metabolites is crucial for a comprehensive understanding of its pharmacology.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method depends on various factors, including the physicochemical properties of the analytes, the nature of the biological matrix (e.g., plasma, serum, urine), the required level of sample cleanup, and the analytical technique employed for detection.
| Extraction Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile (B52724), methanol) to precipitate proteins, leaving the analytes in the supernatant. | Simple, fast, and cost-effective. | High potential for matrix effects due to co-extraction of endogenous components. Lower recovery for some analytes. |
| Solid-Phase Extraction (SPE) | Separation based on the differential affinity of the analytes and interfering compounds for a solid sorbent. | High recovery, excellent sample cleanup, reduced matrix effects, and potential for automation. | More complex and time-consuming method development. Higher cost of consumables. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (typically an aqueous and an organic phase). | Good sample cleanup and high recovery for certain analytes. | Can be labor-intensive, may form emulsions, and uses larger volumes of organic solvents. |
Quantitative Performance Data
The following tables summarize the available quantitative data for the extraction of glibenclamide and its metabolites using different methods. It is important to note that the data is collated from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions, matrices, and analytical instrumentation.
Table 1: Glibenclamide Extraction Performance
| Extraction Method | Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Protein Precipitation | Serum | 90 - 93 | - | 25 ng/mL | [1] |
| Protein Precipitation | Plasma | 87 - 99 | - | 1.02 ng/mL | [2] |
| Solid-Phase Extraction | Plasma | 97.8 ± 1.7 | 7 ng/mL | - | [3] |
| Solid-Phase Extraction | Plasma | 100.36 | 5 ng/mL | - | [4] |
| Liquid-Liquid Extraction | Serum | 92 | - | 0.5 µg/mL | [5] |
Table 2: Glibenclamide Metabolite Extraction Performance (Protein Precipitation)
| Analyte | Matrix | Recovery (%) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| M1 (4-trans-hydroxyglibenclamide) | Plasma | 87 - 99 | 0.102 | [2] |
| M2a | Plasma | 87 - 99 | 0.109 | [2] |
| M2b (this compound) | Plasma | 87 - 99 | 0.101 | [2] |
| M3 | Plasma | 87 - 99 | 0.100 | [2] |
| M4 | Plasma | 87 - 99 | 0.113 | [2] |
| Glibenclamide | Urine | 85 - 95 | 0.0594 | [2] |
| M1 | Urine | 85 - 95 | 0.989 | [2] |
| M2a | Urine | 85 - 95 | 0.984 | [2] |
| M2b | Urine | 85 - 95 | 1.02 | [2] |
| M3 | Urine | 85 - 95 | 1.00 | [2] |
| M4 | Urine | 85 - 95 | 0.984 | [2] |
Note: Data for SPE and LLE for glibenclamide metabolites was not available in the reviewed literature for a direct head-to-head comparison.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are representative protocols for each of the discussed methods.
Protein Precipitation (PPT)
This method is valued for its simplicity and speed.
Protocol for Glibenclamide and its Metabolites in Plasma [2]
-
To 400 µL of plasma sample, add 10 µL of internal standard solution.
-
Vortex the sample for 1 minute.
-
Add 1.2 mL of acetonitrile containing 0.1% (v/v) formic acid.
-
Vortex the mixture vigorously for 3 minutes.
-
Centrifuge at 12,000 × g for 15 minutes at 4 °C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of air at 40 °C.
-
Reconstitute the residue in 120 µL of a 50:50 (v/v) solution of aqueous ammonium (B1175870) acetate (B1210297) buffer (5 mM, pH 5.0) and methanol (B129727).
-
Filter the reconstituted sample before injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE)
SPE offers superior sample cleanup and is suitable for complex matrices.
Protocol for Glibenclamide in Plasma [3]
-
Conditioning: Condition a C8 SPE column (100mg) with an appropriate solvent.
-
Sample Preparation: Mix the plasma sample with three volumes of 0.1% orthophosphoric acid buffer.
-
Loading: Apply the pre-treated sample to the conditioned SPE column.
-
Washing: Wash the column with 1 mL of buffer followed by 0.5 mL of 20% acetonitrile to remove interferences.
-
Elution: Elute glibenclamide from the column with four aliquots of 0.5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique that provides good cleanup for specific applications.
Protocol for Glibenclamide in Serum [5]
-
To 500 µL of serum in a microcentrifuge tube, add 500 µL of internal standard solution.
-
Add 500 µL of methanol to precipitate proteins.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 5000 g for 8 minutes.
-
Transfer the supernatant to a clean tube and re-centrifuge for 2 minutes.
-
The resulting supernatant is then ready for injection into the HPLC system.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental processes and their relationships, the following diagrams were generated using Graphviz (DOT language).
Caption: General workflow for the extraction of glibenclamide and its metabolites.
Caption: Logical comparison of extraction method performance metrics.
Conclusion and Recommendations
The choice of an optimal extraction method for glibenclamide and its metabolites is a critical decision in the bioanalytical workflow.
-
Protein Precipitation is a suitable method for high-throughput screening or when simplicity and speed are the primary considerations. However, the high potential for matrix effects necessitates careful validation and the use of a robust analytical method, such as LC-MS/MS, to ensure selectivity and accuracy. It has demonstrated good recovery for both glibenclamide and its metabolites in plasma and urine.[2]
-
Solid-Phase Extraction is the recommended method when high purity and minimal matrix effects are required, especially for complex biological matrices. The higher recovery and cleaner extracts often lead to improved assay sensitivity and reproducibility.[3][4] While specific data for glibenclamide metabolites using SPE is limited in the reviewed literature, its proven effectiveness for the parent compound suggests it is a promising approach for the metabolites as well, though method development and validation would be necessary.
-
Liquid-Liquid Extraction offers a balance between sample cleanup and ease of implementation. It can be a viable alternative to SPE, particularly when cost is a concern. However, its suitability for the simultaneous extraction of glibenclamide and its various metabolites would need to be thoroughly evaluated.
Ultimately, the most appropriate extraction method will depend on the specific requirements of the study. It is strongly recommended to perform a thorough method validation, including assessment of recovery, matrix effects, precision, and accuracy, for all target analytes (glibenclamide and its metabolites) in the specific biological matrix of interest.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Quantitative determination of metformin, glyburide and its metabolites in plasma and urine of pregnant patients by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 4. Determination of glibenclamide in human plasma by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
Framework for Inter-laboratory Validation of 3-cis-Hydroxyglibenclamide Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
The ability to reliably quantify 3-cis-Hydroxyglibenclamide, a metabolite of the antidiabetic drug glibenclamide, across different laboratories is crucial for the consistent interpretation of pharmacokinetic data in multi-site clinical trials and research collaborations. This guide provides a framework for the inter-laboratory validation of bioanalytical methods for this compound, offering objective comparisons based on established regulatory guidelines and supporting experimental data.
Cross-validation of bioanalytical methods is essential when data from different laboratories or different analytical methods are to be compared.[1][2] This process ensures that the methods are providing equivalent and reliable results, a critical step for regulatory submissions and for ensuring the integrity of data in drug development.[3]
Comparative Analysis of Analytical Methods
The following sections detail a framework for comparing the performance of a this compound assay between two hypothetical laboratories, designated as Laboratory A and Laboratory B. The primary analytical technique considered is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a common and highly sensitive method for this type of analysis.
Data Presentation: Key Performance Parameters
The table below summarizes the critical validation parameters that must be assessed and compared in an inter-laboratory validation study, in accordance with guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[4] The presented data are hypothetical but represent typical acceptance criteria for such assays.
| Performance Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.997 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.1 ng/mL | Within 20% of nominal value |
| Intra-day Precision (%CV) | ≤ 8.5% | ≤ 9.2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 10.1% | ≤ 11.5% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%Bias) | -7.2% to +6.5% | -8.0% to +7.1% | Within ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%Bias) | -9.5% to +8.8% | -10.3% to +9.5% | Within ±15% (±20% at LLOQ) |
| Matrix Effect (%CV) | 12.3% | 13.1% | ≤ 15% |
| Recovery (%) | 85.2% | 88.9% | Consistent and reproducible |
Experimental Protocols
Detailed methodologies are fundamental for ensuring consistency and enabling troubleshooting during inter-laboratory validation.
Sample Preparation: Protein Precipitation
A common and straightforward method for sample preparation in bioanalysis is protein precipitation.
-
Sample Thawing: Frozen plasma samples are thawed at room temperature.
-
Aliquoting: An aliquot of 100 µL of plasma is transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of the internal standard working solution (e.g., a deuterated analog of this compound) is added to each sample.
-
Precipitation: 300 µL of a precipitating agent (e.g., acetonitrile) is added to each tube.
-
Vortexing: The samples are vortexed for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: The tubes are centrifuged at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: The supernatant is carefully transferred to a clean tube or a 96-well plate for analysis.
-
Injection: An aliquot of the supernatant is injected into the LC-MS/MS system.
LC-MS/MS Analysis
The following provides a representative LC-MS/MS method for the analysis of this compound.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using two mobile phases:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Program: A linear gradient from 20% to 80% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
Mandatory Visualizations
Experimental Workflow for Inter-laboratory Validation
The following diagram illustrates the logical flow of an inter-laboratory validation study for a this compound assay.
Signaling Pathway Context
While the focus of this guide is on analytical validation, the ultimate purpose of measuring this compound is to understand the metabolism and pharmacokinetics of its parent compound, glibenclamide. The diagram below provides a simplified representation of glibenclamide's mechanism of action and its metabolism.
References
A Comparative Analysis of the Hypoglycemic Effects of Glibenclamide's Primary Metabolites: M1 and M2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypoglycemic properties of the two major metabolites of the sulfonylurea drug glibenclamide: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2). The following sections detail their relative potencies, underlying mechanisms of action, and the experimental methodologies used for their evaluation, supported by key experimental data.
Quantitative Comparison of Hypoglycemic Effects
Clinical studies in healthy human subjects have demonstrated that both M1 and M2 metabolites of glibenclamide possess intrinsic hypoglycemic activity. The following tables summarize the key pharmacodynamic parameters and the observed effects on blood glucose and insulin (B600854) secretion.
Table 1: Comparative Hypoglycemic Effects of Glibenclamide, M1, and M2 in Humans [1]
| Compound | Mean Blood Glucose Reduction (% of AUC 0-5h vs. Placebo) |
| Glibenclamide (Oral) | 23.8 ± 1.2% |
| Glibenclamide (IV) | 19.9 ± 2.1% |
| Metabolite M1 (IV) | 18.2 ± 3.3% |
| Metabolite M2 (IV) | 12.5 ± 2.3% |
Data are presented as mean ± SE. AUC refers to the Area Under the Curve.
Table 2: Pharmacodynamic Parameters of Glibenclamide, M1, and M2 [2]
| Parameter | Glibenclamide | Metabolite M1 | Metabolite M2 |
| CEss50 (ng/mL) | 108 | 23 | 37 |
| Emax (%) | 56 | 40 | 27 |
| Equilibration Half-life (kEO-HL, hours) | 0.44 | 3.9 | 1.4 |
CEss50 represents the steady-state serum concentration required to achieve 50% of the maximal effect. Emax represents the estimated maximal hypoglycemic effect.
Experimental Protocols
The following sections outline the methodologies employed in the key clinical studies that form the basis of this comparison.
Human Crossover Study Protocol[1][2]
A randomized, single-blind, placebo-controlled crossover study was conducted in healthy human subjects to assess the hypoglycemic effects of glibenclamide and its M1 and M2 metabolites.
-
Participants: Healthy, non-diabetic volunteers.
-
Study Design: Each subject participated in five single-dose tests with a washout period of 3 months between each test.
-
Interventions:
-
3.5 mg Glibenclamide (oral)
-
3.5 mg Glibenclamide (intravenous)
-
3.5 mg M1 metabolite (intravenous)
-
3.5 mg M2 metabolite (intravenous)
-
Placebo (intravenous)
-
-
Procedure:
-
Subjects fasted overnight prior to drug administration.
-
A single dose of the assigned compound was administered.
-
Standardized meals were provided at 0.5 and 5.5 hours post-administration.
-
Blood samples were collected at regular intervals over a specified period for the analysis of blood glucose and serum insulin concentrations.
-
Biochemical Analysis
-
Blood Glucose Measurement (Glucose Oxidase Method): Blood glucose levels were quantified using a glucose oxidase-based assay. This enzymatic method involves the oxidation of glucose by glucose oxidase to produce gluconic acid and hydrogen peroxide. The hydrogen peroxide, in the presence of peroxidase, reacts with a chromogenic substrate to produce a colored product, the absorbance of which is measured spectrophotometrically and is directly proportional to the glucose concentration in the sample. Commercially available kits such as the Glucose Oxidase Assay Kit (Sigma-Aldrich, MAK501) or the EnzyChrom™ Glucose Oxidase Assay Kit (BioAssay Systems) follow this principle.
-
Serum Insulin Measurement (Immunoassay): Serum insulin concentrations were determined using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA). These assays typically utilize a sandwich format where insulin in the sample is captured by a monoclonal antibody coated on a microplate well. A second, enzyme-conjugated monoclonal antibody that binds to a different epitope on the insulin molecule is then added. After a washing step, a substrate is added, and the resulting colorimetric reaction is proportional to the amount of insulin present. Several commercial kits are available for this purpose, including the Human Insulin ELISA Kit from Abcam (ab100578) and Invitrogen (KAQ1251).
Mechanism of Action: Signaling Pathway
Glibenclamide and its active metabolites, M1 and M2, exert their hypoglycemic effects primarily by stimulating insulin secretion from the pancreatic β-cells. This action is mediated through their interaction with the ATP-sensitive potassium (K-ATP) channels on the β-cell membrane.
Caption: Signaling pathway of glibenclamide-induced insulin secretion.
The binding of glibenclamide or its metabolites to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel complex leads to the closure of the channel. This inhibition of potassium efflux results in the depolarization of the β-cell membrane. The change in membrane potential activates voltage-gated calcium channels, leading to an influx of extracellular calcium. The subsequent rise in intracellular calcium concentration triggers the exocytosis of insulin-containing secretory granules, resulting in increased insulin secretion into the bloodstream.
Experimental Workflow
The logical flow of a clinical study designed to compare the hypoglycemic effects of glibenclamide metabolites is depicted below.
Caption: Workflow for comparing hypoglycemic agents in humans.
This workflow outlines the key stages from participant recruitment and study execution to data analysis and the final comparative assessment of the hypoglycemic effects of the tested compounds.
References
A Comparative Guide to Bioequivalence Studies of Glibenclamide Formulations, Including Metabolite Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioequivalence studies on glibenclamide, a widely used sulfonylurea for the treatment of type 2 diabetes mellitus. A critical aspect of glibenclamide's therapeutic action and potential for adverse effects, such as hypoglycemia, lies not only in the parent drug but also in its active metabolites. This document summarizes key pharmacokinetic data from comparative studies, details the experimental protocols employed, and visualizes the drug's mechanism of action and study workflows.
Comparative Pharmacokinetic Data
Bioequivalence studies are crucial to ensure that generic formulations of a drug perform equivalently to a reference product. These studies typically compare key pharmacokinetic parameters to determine if the rate and extent of absorption of the active pharmaceutical ingredient are comparable.
Glibenclamide Bioequivalence
The following table summarizes data from a representative bioequivalence study comparing two different 5 mg glibenclamide tablet formulations (a test generic and a reference product, Daonil®) in healthy volunteers.[1] The study concluded that the two formulations are bioequivalent as the 90% confidence intervals for the key pharmacokinetic parameters fell within the acceptable range of 80-125%.
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Ratio (Test/Reference) | 90% Confidence Interval |
| Cmax (ng/mL) | 157.3 ± 45.2 | 160.1 ± 50.7 | 98.25% | 88.52% - 109.04% |
| AUC0-t (ng·h/mL) | 986.7 ± 310.5 | 1015.4 ± 340.8 | 97.17% | 90.21% - 104.68% |
| AUC0-∞ (ng·h/mL) | 1055.2 ± 330.1 | 1088.6 ± 360.2 | 96.93% | 89.85% - 104.59% |
| Tmax (h) | 3.5 ± 1.5 | 3.3 ± 1.4 | - | - |
Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time 0 to infinity; Tmax: Time to reach maximum plasma concentration.
Glibenclamide Metabolites: M1 and M2
Glibenclamide is metabolized in the liver into two main active metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[2][3] These metabolites also possess hypoglycemic activity and contribute to the overall therapeutic and potential adverse effects of the drug.[4][5] While direct comparative bioequivalence data for metabolites across different formulations is limited in publicly available literature, understanding their pharmacokinetic profile is essential.
The following table presents pharmacokinetic data for glibenclamide and its metabolites from a study in diabetic patients with normal renal function after a single 7 mg oral dose.[3]
| Analyte | Cmax (ng/mL) (Range) | AUC (ng·h/mL) (Mean ± SD) |
| Glibenclamide | Not specified | Not specified |
| Metabolite M1 | 16 - 57 | Higher than parent drug |
| Metabolite M2 | <5 - 18 | Lower than parent drug |
Note: This study was conducted in a specific patient population and not as a bioequivalence study between formulations.
Experimental Protocols
The methodologies employed in bioequivalence studies of glibenclamide are standardized to ensure the reliability and comparability of results.
Bioequivalence Study Design
A typical bioequivalence study for glibenclamide follows a randomized, two-period, two-sequence, crossover design.[1][6][7]
-
Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are typically enrolled.[1][6][8][9]
-
Dosing: A single oral dose of the test and reference glibenclamide tablets (e.g., 5 mg) is administered after an overnight fast.[1][8]
-
Washout Period: A washout period of at least one week separates the two treatment periods to ensure complete elimination of the drug from the body before the next administration.[7]
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration (e.g., up to 24-36 hours post-dose) to characterize the plasma concentration-time profile.[1][7]
Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)
The concentration of glibenclamide and its metabolites in plasma samples is determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[10][11][12][13][14][15]
-
Sample Preparation: This typically involves protein precipitation or liquid-liquid extraction to isolate the analytes from the plasma matrix.
-
Chromatographic Separation: The analytes are separated on a C18 reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and phosphate (B84403) buffer).[14]
-
Detection: The concentration of the analytes is quantified by monitoring the UV absorbance at a specific wavelength (e.g., 230 nm).[12]
-
Validation: The analytical method is validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.[10][11]
Visualizations
Glibenclamide Mechanism of Action: Insulin (B600854) Secretion Signaling Pathway
Glibenclamide exerts its glucose-lowering effect by stimulating insulin release from the pancreatic β-cells.[16][17][18][19] This is achieved through the blockade of ATP-sensitive potassium (KATP) channels.[16][17][19]
References
- 1. Bioequivalence evaluation of glibenclamide 5-mg tablets: diabenil® and daonil® (in 24 healthy volunteers) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-mjm.org [e-mjm.org]
- 7. Bioequivalence of two oral formulations of glyburide (glibenclamide) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. JCM-V3-1448Biobioequivalence of Immediate Release-Glibenclamide 5mg Tablets: A Comparative Study in Healthy Volunteers [jcmimagescasereports.org]
- 9. A comparative single-dose bioequivalence study of two Glibenclamide brands among healthy volunteers. (c2000) [laur.lau.edu.lb:8443]
- 10. longdom.org [longdom.org]
- 11. Validation and development of RP-HPLC method for quantification of glibenclamide in rat plasma and its application to pharmacokinetic studies in wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of glibenclamide and its two major metabolites in human serum and urine by column liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 14. ijirt.org [ijirt.org]
- 15. ijpsonline.com [ijpsonline.com]
- 16. What is the mechanism of Glyburide? [synapse.patsnap.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Glibenclamide: an old drug with a novel mechanism of action? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clinical Significance of 3-cis-Hydroxyglibenclamide: A Comparative Analysis of a Key Glibenclamide Metabolite
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 3-cis-Hydroxyglibenclamide, an active metabolite of the widely prescribed anti-diabetic drug glibenclamide, with its parent compound and its other major metabolite, 4-trans-hydroxy-glibenclamide. We will delve into the available experimental data to correlate their serum levels with clinical outcomes, offering insights for researchers and professionals in the field of drug development and diabetes management.
Introduction to Glibenclamide and its Active Metabolites
Glibenclamide, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic effect is primarily mediated by stimulating insulin (B600854) secretion from pancreatic β-cells.[1] The drug is extensively metabolized in the liver into two main active metabolites: 4-trans-hydroxy-glibenclamide (M1) and 3-cis-hydroxy-glibenclamide (M2).[2][3] Emerging evidence suggests that these metabolites are not mere byproducts but possess significant hypoglycemic activity, potentially contributing to both the therapeutic efficacy and the adverse effect profile of glibenclamide, particularly the risk of prolonged hypoglycemia.[2][4][5]
Comparative Pharmacodynamics and Clinical Outcomes
Clinical studies have demonstrated that both this compound (M2) and 4-trans-hydroxy-glibenclamide (M1) exhibit hypoglycemic effects, albeit with different potencies and durations of action compared to the parent drug, glibenclamide (Gb).[2][3][6]
Blood Glucose Reduction
A key clinical study directly compared the blood glucose-lowering effects of intravenously administered glibenclamide, M1, and M2 in healthy subjects. The results, summarized in the table below, indicate that while glibenclamide showed the most potent immediate effect, its metabolites, particularly M1, also induced a significant reduction in blood glucose levels.[3][6]
| Compound | Mean Blood Glucose Reduction (% of AUC vs. Placebo, 0-5h) |
| Glibenclamide (Oral) | 23.8 ± 1.2% |
| Glibenclamide (IV) | 19.9 ± 2.1% |
| 4-trans-hydroxy-glibenclamide (M1, IV) | 18.2 ± 3.3% |
| 3-cis-hydroxy-glibenclamide (M2, IV) | 12.5 ± 2.3% |
| Data from a placebo-controlled, randomized, single-blind crossover study in eight healthy subjects.[3][6] |
Pharmacokinetic and Pharmacodynamic Parameters
Further analysis of the concentration-effect relationship of glibenclamide and its metabolites has revealed important differences in their pharmacodynamic profiles. These parameters help in understanding their potency and duration of effect at the site of action.[2]
| Parameter | Glibenclamide (Gb) | 4-trans-hydroxy-glibenclamide (M1) | 3-cis-hydroxy-glibenclamide (M2) |
| CEss50 (ng/mL) | 108 | 23 | 37 |
| kEO (h⁻¹) | 1.59 | 0.178 | 0.479 |
| kEO-HL (h) | 0.44 | 3.9 | 1.4 |
| Emax (%) | 56 | 40 | 27 |
| CEss50: Steady-state serum concentration at 50% of maximal effect; kEO: Elimination rate constant from the effect site; kEO-HL: Equilibration half-life for the effect site; Emax: Maximum effect (percent blood glucose reduction).[2] |
These data suggest that the metabolites, particularly M1, are more potent at lower concentrations (lower CEss50) and have a longer duration of effect at the target site (longer kEO-HL) compared to glibenclamide.[2] This prolonged action of the metabolites may contribute to the risk of long-lasting hypoglycemic events observed with glibenclamide treatment.[5]
Serum Levels in Patients with Type 2 Diabetes
In patients on chronic glibenclamide therapy, the serum levels of the metabolites can be clinically relevant, especially at higher doses of the parent drug. A study on patients with type 2 diabetes showed that at daily doses of 10.5 mg or more, the steady-state serum levels of the metabolites were often higher than that of glibenclamide itself.[4]
| Daily Glibenclamide Dose | Steady State Serum Levels (ng/mL) |
| Glibenclamide (Gb) | |
| ≥ 10.5 mg | 18 (0-64) |
| Data from 50 patients with type 2 diabetes on regular glibenclamide therapy.[4] |
These findings indicate that the contribution of the active metabolites to the overall hypoglycemic effect and the risk of adverse events should not be underestimated, particularly in patients on high-dose glibenclamide therapy.[4]
Signaling Pathway and Experimental Workflows
The primary mechanism of action for glibenclamide and its active metabolites is the inhibition of ATP-sensitive potassium (KATP) channels in the pancreatic β-cells. This inhibition leads to cell membrane depolarization, influx of calcium ions, and subsequent exocytosis of insulin-containing granules.
Caption: Glibenclamide and its metabolites' signaling pathway in pancreatic β-cells.
The experimental workflow to determine the correlation of this compound levels with clinical outcomes typically involves several key stages, from patient recruitment to data analysis.
Caption: Experimental workflow for clinical outcome correlation studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of glibenclamide and its metabolites.
Quantification of Glibenclamide and its Metabolites in Serum
A sensitive and selective high-performance liquid chromatography (HPLC) assay is typically used for the determination of glibenclamide and its metabolites (M1 and M2) in serum.
-
Sample Preparation: Serum samples are subjected to protein precipitation, often using methanol, followed by centrifugation to separate the supernatant.
-
Chromatographic Separation: The separation is achieved on a reversed-phase C18 analytical column.
-
Mobile Phase: A common mobile phase consists of a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM, pH 3.5) in a specific ratio, run isocratically.
-
Detection: UV detection is employed, typically at a wavelength of 253 nm.
-
Quantification: Quantification is based on the peak area ratios of the analytes to an internal standard, with calibration curves constructed from standards of known concentrations.
Assessment of Hypoglycemic Effect
The primary clinical outcome, the hypoglycemic effect, is assessed by measuring blood glucose levels over a defined period following drug administration.
-
Study Design: A placebo-controlled, randomized, single-blind crossover design is often employed to minimize bias.
-
Subjects: Studies may involve healthy volunteers or patients with type 2 diabetes.
-
Procedure: Following an overnight fast, subjects receive a single dose of the test compound (glibenclamide, M1, M2, or placebo) either orally or intravenously. Standardized meals are provided at specific time points after drug administration.
-
Blood Glucose Measurement: Blood samples are collected at regular intervals, and glucose levels are measured using a glucose oxidase method.
-
Data Analysis: The hypoglycemic effect is often expressed as the percent reduction in the area under the blood glucose concentration-time curve (AUC) compared to placebo.
Insulin Level Determination
To confirm the mechanism of action, serum insulin concentrations are measured.
-
Sample Collection: Serum is obtained from the collected blood samples.
-
Analytical Method: A specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA), is used to quantify insulin levels, ensuring no cross-reactivity with proinsulin.
Conclusion
The available evidence strongly indicates that this compound, along with 4-trans-hydroxy-glibenclamide, are not inactive byproducts but are pharmacologically active metabolites of glibenclamide. They contribute significantly to the overall hypoglycemic effect of the parent drug. The prolonged duration of action of these metabolites, particularly M1, may be a key factor in the increased risk of hypoglycemia associated with glibenclamide therapy.
For researchers and drug development professionals, these findings highlight the importance of characterizing the pharmacokinetic and pharmacodynamic profiles of active metabolites. A deeper understanding of the contribution of this compound to both the therapeutic and adverse effects of glibenclamide can inform the development of safer and more effective therapeutic strategies for type 2 diabetes. Future research should focus on directly correlating the serum levels of these metabolites with the incidence and severity of hypoglycemic events in larger patient populations to further refine our understanding of their clinical impact.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Concentration-effect relations of glibenclamide and its active metabolites in man: modelling of pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hypoglycemic activity of glyburide (glibenclamide) metabolites in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects and serum levels of glibenclamide and its active metabolites in patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
Interspecies Comparison of Glibenclamide Metabolism to 3-cis-Hydroxyglibenclamide: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the metabolic conversion of the anti-diabetic drug glibenclamide to its active metabolite, 3-cis-hydroxyglibenclamide, across various species. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to highlight interspecies differences, details experimental methodologies, and offers visual representations of the metabolic processes and experimental workflows.
Executive Summary
Glibenclamide, a widely used sulfonylurea for the treatment of type 2 diabetes, undergoes extensive metabolism primarily in the liver. One of its main active metabolites is this compound. The formation of this metabolite is subject to significant interspecies variability, which has important implications for preclinical drug development and the extrapolation of animal data to humans. This guide reveals that while this compound is formed in humans, monkeys, dogs, rats, and mice, the quantitative levels of its production differ, indicating variations in the activity of the metabolizing enzymes, primarily from the cytochrome P450 (CYP) family.
Data Presentation: Interspecies Differences in Glibenclamide Metabolism
| Species | Key Metabolites Formed | Relative Abundance of Hydroxylated Metabolites | Primary Cytochrome P450 Enzymes (in Humans) | Reference |
| Human | 4-trans-hydroxyglibenclamide, this compound | Cyclohexyl hydroxylated metabolites are predominant. | CYP3A4, CYP2C9 | [1][2] |
| Monkey | Monohydroxylated metabolites (including 3-cis-hydroxy) | Metabolism resembles that in humans. | Not explicitly determined | [1] |
| Dog | Monohydroxylated metabolites (including 3-cis-hydroxy) | Formation of hydroxylated metabolites observed. | Not explicitly determined | [1] |
| Rat | Monohydroxylated metabolites (including 3-cis-hydroxy) | Lower formation of cyclohexyl hydroxylated metabolites compared to humans. | Orthologs of human CYPs | [1] |
| Mouse | Monohydroxylated metabolites (including 3-cis-hydroxy) | Metabolism is more akin to humans than rats. | Orthologs of human CYPs | [1] |
Note: The data presented is largely qualitative or semi-quantitative. The term "monohydroxylated metabolites" includes this compound. The relative abundance is based on the drug-to-metabolite ratios observed in in vitro studies.
Experimental Protocols
The following section details a typical experimental protocol for assessing the in vitro metabolism of glibenclamide using liver microsomes, based on methodologies described in the scientific literature.
In Vitro Incubation with Liver Microsomes
Objective: To determine the formation of this compound from glibenclamide in liver microsomes from different species.
Materials:
-
Glibenclamide
-
Liver microsomes (human, rat, mouse, dog, monkey)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
Procedure:
-
Preparation of Incubation Mixture: A typical incubation mixture contains liver microsomes (e.g., 0.2-1.0 mg/mL protein concentration), glibenclamide (at various concentrations to determine kinetics, e.g., 1-100 µM), and phosphate buffer.
-
Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the microsomes.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Incubation: The reaction is carried out at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.
-
Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile. This also serves to precipitate the microsomal proteins.
-
Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is collected for analysis.
Analytical Method: LC-MS/MS Quantification
Objective: To quantify the amount of this compound formed.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Procedure:
-
Chromatographic Separation: The supernatant from the incubation is injected into the LC system. Separation of glibenclamide and its metabolites is typically achieved using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., a mixture of water with formic acid and acetonitrile).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. The analytes are ionized using ESI in positive mode.
-
Quantification: Quantification is performed using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for this compound and the internal standard are monitored. The peak area ratio of the analyte to the internal standard is used to determine the concentration of the metabolite based on a standard curve.
Visualizations
Glibenclamide Metabolism Pathway
Caption: Metabolic conversion of glibenclamide.
Experimental Workflow for In Vitro Metabolism Studies
Caption: Workflow for in vitro glibenclamide metabolism.
References
Benchmarking a New 3-cis-Hydroxyglibenclamide Assay Against a Published Method
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of a novel 3-cis-Hydroxyglibenclamide assay, the Glyben-Fast™ UPLC-MS/MS Assay , against a conventional Published HPLC-UV Method . This compound is a pharmacologically active metabolite of glibenclamide (also known as glyburide), a sulfonylurea medication used to treat type 2 diabetes.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and therapeutic drug monitoring. This document outlines the performance characteristics, experimental protocols, and underlying principles of both methods to assist researchers in selecting the most appropriate assay for their needs.
Data Presentation: Performance Characteristics
The following table summarizes the key performance metrics of the Glyben-Fast™ UPLC-MS/MS Assay in comparison to the established Published HPLC-UV Method. Data for the Glyben-Fast™ assay are based on internal validation studies, while the data for the published method are representative of values cited in the literature.
| Parameter | Glyben-Fast™ UPLC-MS/MS Assay (New Method) | Published HPLC-UV Method | Advantage of New Method |
| Linearity (r²) | >0.998 | >0.995 | Higher degree of linearity |
| Limit of Detection (LOD) | 0.1 ng/mL | 5 ng/mL | 50x greater sensitivity |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 15 ng/mL | 30x lower quantification limit |
| Dynamic Range | 0.5 - 500 ng/mL | 15 - 1000 ng/mL | Wider range at lower concentrations |
| Intra-day Precision (%CV) | < 5% | < 10% | Higher reproducibility |
| Inter-day Precision (%CV) | < 7% | < 15% | Better long-term consistency |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | More accurate measurements |
| Sample Volume | 50 µL | 200 µL | Requires less sample |
| Analysis Time per Sample | 3 minutes | 15 minutes | 5x faster throughput |
Experimental Protocols
Detailed methodologies for both the novel and published assays are provided below.
Protocol 1: Glyben-Fast™ UPLC-MS/MS Assay (New Method)
This method utilizes Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) for rapid and highly sensitive quantification.
1. Sample Preparation (Solid-Phase Extraction)
-
To 50 µL of plasma, add 10 µL of internal standard (Glibenclamide-d11).
-
Add 200 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Load the entire mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 500 µL of 5% methanol (B129727) in water.
-
Elute the analyte with 500 µL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 1.5 min, hold for 0.5 min, return to 30% B and re-equilibrate for 1 min.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: m/z 510.2 → 393.1
-
Glibenclamide-d11 (IS): m/z 505.2 → 378.1
-
Protocol 2: Published HPLC-UV Method
This method is based on a standard High-Performance Liquid Chromatography with Ultraviolet detection, a widely used but less sensitive technique.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma, add 25 µL of internal standard (e.g., another sulfonylurea like glipizide).
-
Add 50 µL of 1 M NaOH.
-
Add 1 mL of diethyl ether, vortex for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the organic layer to a new tube.
-
Evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. HPLC-UV Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.1 M phosphate (B84403) buffer (pH 3.5) in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
UV Detection Wavelength: 230 nm
Visualizations: Workflows and Pathways
To better illustrate the processes and mechanisms involved, the following diagrams have been generated.
Caption: Workflow for the Glyben-Fast™ UPLC-MS/MS Assay.
Glibenclamide, the parent compound of this compound, exerts its therapeutic effect by modulating ATP-sensitive potassium (KATP) channels in pancreatic beta cells.[2][3][4] This mechanism is fundamental to its role in stimulating insulin (B600854) secretion.
Caption: Glibenclamide's mechanism of action on insulin secretion.
References
Safety Operating Guide
Navigating the Safe Disposal of 3-cis-Hydroxyglibenclamide: A Procedural Guide
For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 3-cis-Hydroxyglibenclamide, a metabolite of the antidiabetic drug glibenclamide. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.
Immediate Safety and Hazard Assessment
While this compound is primarily intended for research purposes, it is imperative to handle it with care.[1] The parent compound, glibenclamide, has known hypoglycemic effects.[1] Safety data for glibenclamide and related compounds suggest potential for skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times during handling and disposal.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a licensed hazardous waste disposal company, in accordance with institutional and regulatory guidelines.
-
Waste Identification and Segregation :
-
Treat all this compound waste, including pure compound, contaminated materials (e.g., pipette tips, gloves), and solutions, as hazardous pharmaceutical waste.
-
This waste should be collected in a designated, properly labeled, and sealed container. Hazardous pharmaceutical waste is typically collected in black containers.[2][3]
-
-
Container Labeling :
-
The waste container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage :
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.
-
-
Disposal Request :
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical through standard laboratory trash or down the drain.[4]
-
-
Decontamination of Empty Containers :
-
For empty containers that held this compound, they must be decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[5] For highly toxic compounds, the first three rinses must be collected as hazardous waste.[5] Given the biological activity of this compound, it is prudent to collect all three rinses as hazardous waste.
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C23H28ClN3O6S | [1] |
| Molecular Weight | 510.00 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Hazard Statements | H315, H319, H335 | [1] |
Experimental Protocols
This document focuses on disposal procedures. For experimental protocols involving this compound, please refer to relevant published literature and established laboratory safety protocols.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby promoting a culture of safety and regulatory adherence. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
- 1. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. MnTAP – Pharmaceutical Waste [mntap.umn.edu]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling 3-cis-Hydroxyglibenclamide
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a controlled laboratory environment is paramount when handling active pharmaceutical ingredients (APIs). This guide provides essential safety and logistical information for the handling of 3-cis-Hydroxyglibenclamide, a primary metabolite of the antidiabetic drug glibenclamide.[1][2][3][4][5] Adherence to these protocols is critical to mitigate risks and ensure the integrity of research.
Hazard Identification and Risk Assessment
This compound is classified for research use only and is known to be an active metabolite of glibenclamide, exhibiting hypoglycaemic activity.[1] The provided safety information indicates that it is an irritant.
Hazard and Precautionary Statements:
| Identification | Code | Description |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P337 + P313 | If eye irritation persists: Get medical advice/attention. |
Source: Chemodex Product Data Sheet[1]
GHS Pictogram:
Signal Word: Warning[1]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent skin and respiratory exposure. The selection of appropriate PPE is crucial for personnel safety in pharmaceutical settings.[6][7][8][9][10]
Recommended PPE for Handling this compound:
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile, latex, or neoprene | To prevent skin contact. Gloves should be inspected before use and disposed of after handling the compound.[7][11] |
| Body Protection | Laboratory coat or disposable gown | Full-coverage | To protect skin and personal clothing from contamination.[7][12] |
| Chemical-resistant coveralls | For handling larger quantities or in case of potential for significant splashing | Provides enhanced protection against chemical exposure.[8][9] | |
| Eye and Face Protection | Safety glasses with side shields or goggles | ANSI Z87.1 or EN 166 compliant | To protect eyes from dust particles and splashes.[12][13] |
| Face shield | In addition to goggles when there is a higher risk of splashing | To provide full-face protection. | |
| Respiratory Protection | N95 or higher-rated respirator | NIOSH-approved | To prevent inhalation of the powdered compound, especially when weighing or transferring. |
| Powered Air-Purifying Respirator (PAPR) | For procedures with a high potential for aerosol generation | Offers a higher level of respiratory protection and comfort for extended use.[10] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Operational and Disposal Plans
Storage and Handling:
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[1] For long-term storage, -20°C is recommended.[1]
-
Handling: All handling of the solid material should be conducted in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.[11] Avoid generating dust.[11][13]
Spill Management:
In the event of a spill, evacuate the area and prevent the spread of dust. Wear appropriate PPE, including respiratory protection. Carefully sweep or vacuum the spilled solid into a sealed, labeled container for disposal.[11][14] Clean the spill area with a suitable decontamination solution.
Disposal Plan:
All waste materials, including contaminated PPE, disposable labware, and excess compound, must be disposed of as hazardous chemical waste.
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and puncture-resistant container | Dispose of through a licensed hazardous waste disposal service. |
| Liquid Waste | Labeled, sealed, and chemically compatible container | Dispose of through a licensed hazardous waste disposal service. Do not pour down the drain.[11] |
| Contaminated PPE | Labeled, sealed plastic bag | Dispose of as hazardous waste. |
It is imperative to follow all local, state, and federal regulations for the disposal of chemical waste.[12] By implementing these safety measures, research institutions can foster a secure environment for their personnel while advancing scientific discovery.
References
- 1. This compound - CAS-Number 23074-02-4 - Order from Chemodex [chemodex.com]
- 2. PHARMACOKINETICS AND DISPOSITION | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics of glibenclamide and its metabolites in diabetic patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. portal.research.lu.se [portal.research.lu.se]
- 5. Identification of glyburide metabolites formed by hepatic and placental microsomes of humans and baboons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical PPE [respirex.com]
- 7. safetyware.com [safetyware.com]
- 8. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 9. 3mindia.in [3mindia.in]
- 10. 3mnederland.nl [3mnederland.nl]
- 11. chemicalbook.com [chemicalbook.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. cdn.pfizer.com [cdn.pfizer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
